Product packaging for 2-Aminonicotinohydrazide(Cat. No.:CAS No. 5327-31-1)

2-Aminonicotinohydrazide

Cat. No.: B1296011
CAS No.: 5327-31-1
M. Wt: 152.15 g/mol
InChI Key: FPRGDDUFZBEHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Aminonicotinohydrazide is a useful research compound. Its molecular formula is C6H8N4O and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N4O B1296011 2-Aminonicotinohydrazide CAS No. 5327-31-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-5-4(6(11)10-8)2-1-3-9-5/h1-3H,8H2,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGDDUFZBEHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277643
Record name 2-Aminonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5327-31-1
Record name 5327-31-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Aminonicotinohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "2-Aminonicotinohydrazide" with the specific CAS number 35639-95-5 have yielded no publicly available data regarding its physicochemical properties, synthesis, biological activity, or experimental protocols. Therefore, this guide provides a comprehensive overview of the broader class of aminonicotinohydrazides and related nicotinohydrazide derivatives, drawing upon research on analogous compounds. This information is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of this class of molecules.

Introduction to Aminonicotinohydrazides

Aminonicotinohydrazides are a class of heterocyclic organic compounds characterized by a pyridine ring substituted with both an amino group and a hydrazide functional group. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of multiple reactive sites—the amino group, the hydrazide moiety, and the pyridine ring—allows for a wide range of chemical modifications, making this scaffold a versatile platform for the development of novel therapeutic agents.

Derivatives of nicotinohydrazide have demonstrated a spectrum of pharmacological activities, including antitubercular, antimicrobial, and anticancer properties. The hydrazide group, in particular, is a key pharmacophore in several established drugs, most notably isoniazid, a first-line antituberculosis medication.

Physicochemical Properties of Nicotinohydrazide Analogs

While specific data for this compound is unavailable, the following table summarizes the general physicochemical properties of related nicotinohydrazide and aminonicotinic acid derivatives to provide a comparative reference.

PropertyNicotinohydrazide (CAS 553-53-7)Isonicotinohydrazide (Isoniazid, CAS 54-85-3)2-Aminonicotinic Acid (CAS 5345-47-1)6-Aminonicotinic Acid (CAS 3167-49-5)
Molecular Formula C₆H₇N₃OC₆H₇N₃OC₆H₆N₂O₂C₆H₆N₂O₂
Molecular Weight 137.14 g/mol 137.14 g/mol 138.12 g/mol 138.12 g/mol
Melting Point 161-163 °C171-173 °C310-315 °C (dec.)>300 °C
Boiling Point DecomposesDecomposesNot available~373.6 °C (est.)
Solubility Soluble in water and ethanolSoluble in water, sparingly soluble in ethanolSoluble in hot water, acids, and basesSlightly soluble in water
pKa Not available1.8, 3.5, 10.82.36 (est.)Not available

Synthesis and Purification

The synthesis of aminonicotinohydrazides typically involves a multi-step process starting from a substituted nicotinic acid or its ester.

Generalized Synthesis Workflow

A common synthetic route to obtaining nicotinohydrazide derivatives is through the hydrazinolysis of the corresponding nicotinic acid ester. To synthesize an aminonicotinohydrazide, the amino group can either be present on the starting material or introduced at a later stage.

SynthesisWorkflow Start 2-Aminonicotinic Acid or its ester Esterification Esterification (e.g., SOCl₂/Ethanol) Start->Esterification Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Esterification->Hydrazinolysis Product This compound Hydrazinolysis->Product

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Synthesis of a Nicotinohydrazide Derivative

The following is a representative protocol for the synthesis of a nicotinohydrazide from its corresponding ethyl ester.

Materials:

  • Ethyl 2-aminonicotinate (1 equivalent)

  • Hydrazine hydrate (80% solution, 10 equivalents)

  • Ethanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a solution of ethyl 2-aminonicotinate in ethanol, add an excess of hydrazine hydrate.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is typically purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Collect the purified product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Purification Methods

Purification of hydrazone and hydrazide derivatives can be challenging due to their potential instability on silica gel.[1] Common purification techniques include:

  • Recrystallization: This is the most common and effective method for purifying solid hydrazide products.[2] Solvents such as ethanol, methanol, or mixtures with water are often employed.

  • Column Chromatography: If necessary, column chromatography can be performed. To prevent decomposition, a stationary phase treated with a base (e.g., basic alumina or silica gel with 1% triethylamine in the eluent) is recommended.[1]

  • Trituration: For oily products, trituration with a non-polar solvent like n-hexane or pentane in the cold can induce solidification and purification.

Biological Activity and Potential Mechanisms of Action

While the biological profile of this compound is unknown, its structural analogs have shown promising activity in several therapeutic areas.

Antitubercular Activity

Many hydrazide-containing compounds are potent antitubercular agents.[3][4][5] Isoniazid, an isonicotinic acid hydrazide, is a cornerstone of tuberculosis treatment.[6]

Mechanism of Action: Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[6] The activated form then covalently inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[6][7] It is plausible that novel aminonicotinohydrazides could share a similar mechanism of action.

Isoniazid_MOA INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation ActivatedINH Activated Isoniazid KatG->ActivatedINH InhA InhA (Enoyl-ACP Reductase) ActivatedINH->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellDeath Cell Death InhA->CellDeath Disruption of Cell Wall Synthesis CellWall Mycobacterial Cell Wall MycolicAcid->CellWall

Caption: Putative mechanism of action for antitubercular hydrazides.

Antimicrobial and Antifungal Activity

Derivatives of nicotinic acid and nicotinamide have been reported to possess broad-spectrum antibacterial and antifungal activities.[8][9][10] The introduction of an amino group and a hydrazide moiety could potentially enhance these properties.

Other Potential Activities

Research into related structures suggests potential applications as:

  • Anticancer agents: Some hydrazone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[11][12]

  • Anti-inflammatory agents: The hydrazone scaffold is present in compounds with anti-inflammatory properties.

  • Enzyme inhibitors: The hydrazide group can act as a zinc-binding moiety, suggesting potential inhibitory activity against metalloenzymes.[13]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel aminonicotinohydrazides, a series of in vitro assays are typically performed.

Cytotoxicity Assay

This assay is crucial to determine the toxicity of the compound against mammalian cells and to establish a therapeutic window for its antimicrobial or anticancer effects.[12][14][15]

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa or A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18]

Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[17]

  • Test compound stock solution in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial or fungal inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in the appropriate broth.[16]

  • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth.

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[18]

Conclusion

While this compound (CAS 35639-95-5) remains an uncharacterized compound, the broader class of aminonicotinohydrazides represents a promising scaffold for the development of new therapeutic agents. Based on the known biological activities of related nicotinohydrazide and aminopyridine derivatives, this class of compounds warrants further investigation, particularly in the areas of antitubercular and antimicrobial drug discovery. The synthetic routes and experimental protocols outlined in this guide provide a foundation for researchers to synthesize and evaluate novel aminonicotinohydrazide derivatives. Future studies are needed to elucidate the structure-activity relationships within this compound class and to explore their full therapeutic potential.

References

Spectroscopic Profile of 2-Aminonicotinohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Aminonicotinohydrazide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from closely related analogs and established spectroscopic principles to present a predictive but comprehensive analysis. The information herein is intended to serve as a reference for the characterization and identification of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are derived from analyses of similar structures, including nicotinic acid derivatives and other hydrazides.

Table 1: Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H (Aromatic, C4)~ 8.0 - 8.2Doublet of Doublets~ 7.5, 1.8
H (Aromatic, C5)~ 7.0 - 7.2Doublet of Doublets~ 7.5, 5.0
H (Aromatic, C6)~ 6.6 - 6.8Doublet of Doublets~ 5.0, 1.8
NH₂ (Amine)~ 5.0 - 6.0Broad Singlet-
NH (Amide)~ 9.0 - 10.0Singlet-
NH₂ (Hydrazide)~ 4.0 - 5.0Broad Singlet-

Note: Chemical shifts are referenced to TMS at 0 ppm and can vary based on the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl)~ 165 - 175
C2 (Aromatic, C-NH₂)~ 155 - 160
C3 (Aromatic, C-C=O)~ 120 - 125
C4 (Aromatic)~ 135 - 140
C5 (Aromatic)~ 115 - 120
C6 (Aromatic)~ 110 - 115

Note: These are approximate chemical shift ranges and can be influenced by solvent and concentration.

Table 3: Predicted FT-IR Spectral Data
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Amine & Hydrazide)Stretching3400 - 3200Medium-Strong, Broad
C-H (Aromatic)Stretching3100 - 3000Medium
C=O (Amide I)Stretching1680 - 1650Strong
N-H (Amide II)Bending1650 - 1600Medium
C=C, C=N (Aromatic)Stretching1600 - 1450Medium-Strong
C-NStretching1350 - 1200Medium
Table 4: Predicted Mass Spectrometry Data
Ion m/z (Mass-to-Charge Ratio) Description
[M]+•152.07Molecular Ion
[M-NH₂]+136.04Loss of amino group from hydrazide
[M-N₂H₃]+121.04Loss of hydrazinyl group
[Py-C=O]+106.02Nicotinoyl cation
[Py-NH₂]+93.052-Aminopyridine fragment

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[1]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2] The spectral width should typically be 0-200 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹.[3] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[4]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common high-energy method that induces fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to observe the molecular ion with less fragmentation.[5]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.[6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_report Final Report & Characterization purity_assessment->final_report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Starting materials for 2-Aminonicotinohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-aminonicotinohydrazide, a valuable building block in medicinal chemistry and drug development. This document details the common starting materials, outlines a key synthetic pathway, and provides experimental protocols for the synthesis of a crucial intermediate.

Starting Materials for Synthesis

The synthesis of this compound typically commences from readily available pyridine derivatives. The most common and direct precursor is 2-aminonicotinic acid . An alternative starting material is 2-chloronicotinic acid , which can be converted to 2-aminonicotinic acid.

Synthetic Pathway Overview

A prevalent and efficient method for the synthesis of this compound involves a two-step process starting from 2-aminonicotinic acid. This pathway is outlined below:

  • Esterification: The carboxylic acid group of 2-aminonicotinic acid is first converted to an ester, typically a methyl or ethyl ester. This step is crucial for activating the carbonyl group for the subsequent reaction.

  • Hydrazinolysis: The resulting 2-aminonicotinate ester is then treated with hydrazine hydrate to yield the final product, this compound.

This synthetic approach is favored due to its generally high yields and the relative accessibility of the starting materials.

Experimental Protocols

Synthesis of Methyl 2-Aminonicotinate

A reliable method for the synthesis of methyl 2-aminonicotinate from 2-aminonicotinic acid has been reported with high yield.[1]

Procedure:

  • Suspend 2-aminonicotinic acid (20.0 g, 0.145 mol) in methanol (228 mL, 7.12 mol).

  • Cool the stirred suspension to 0 °C.

  • Slowly add concentrated sulfuric acid (96%, 144 mL, 2.69 mol) dropwise, maintaining the temperature at 0 °C.

  • Irradiate the reaction mixture in a microwave reactor with a power input of 300 W at 60 °C and atmospheric pressure for 1.5 hours.

  • After completion, carefully pour the light brown mixture into ice water while maintaining the temperature at 0 °C.

  • Neutralize the mixture by adding solid sodium carbonate in batches until the pH is greater than 8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated brine and deionized water.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Evaporate the organic solvent to obtain methyl 2-aminopyridine-3-carboxylate.

Quantitative Data:

ProductStarting MaterialReagentsReaction TimeYieldPurity
Methyl 2-aminonicotinate2-aminonicotinic acidMethanol, Sulfuric acid1.5 hours93%Analytical grade
Synthesis of this compound from Methyl 2-Aminonicotinate

The conversion of a methyl ester to a hydrazide is a standard chemical transformation. While a specific protocol for methyl 2-aminonicotinate is not detailed in the provided search results, a general procedure involves refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol.

General Procedure (based on similar reactions):

  • Dissolve methyl 2-aminonicotinate in a suitable alcohol, such as ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitoring by TLC).

  • Cool the reaction mixture to room temperature.

  • The product, this compound, may precipitate out of the solution upon cooling and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from 2-aminonicotinic acid.

SynthesisWorkflow Start 2-Aminonicotinic Acid Process1 Esterification Start->Process1 Intermediate Methyl 2-Aminonicotinate Process2 Hydrazinolysis Intermediate->Process2 Product This compound Reagent1 Methanol, Sulfuric Acid Reagent1->Process1 Reagent2 Hydrazine Hydrate Reagent2->Process2 Process1->Intermediate Process2->Product

Synthetic pathway for this compound.

Logical Relationship of Starting Materials

The choice of starting material dictates the initial steps of the synthesis. The following diagram shows the relationship between the primary and alternative starting materials.

StartingMaterials Chloronicotinic 2-Chloronicotinic Acid Aminonicotinic 2-Aminonicotinic Acid Chloronicotinic->Aminonicotinic Amination Hydrazide This compound Aminonicotinic->Hydrazide Esterification & Hydrazinolysis

Relationship between key starting materials.

References

Chemical structure and IUPAC name of 2-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Aminonicotinohydrazide, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. It further outlines a detailed experimental protocol for its synthesis and presents a summary of its potential biological activities, with a focus on its role as a versatile scaffold in drug discovery.

Chemical Structure and Nomenclature

This compound is a pyridine derivative characterized by an amino group at the 2-position and a hydrazide functional group at the 3-position of the pyridine ring.

Chemical Structure:

Chemical structure of 2-aminopyridine-3-carbohydrazide
Figure 1: Chemical structure of 2-aminopyridine-3-carbohydrazide.

IUPAC Name: 2-aminopyridine-3-carbohydrazide

CAS Number: 5327-31-1

Molecular Formula: C₆H₈N₄O

Molecular Weight: 152.15 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of 2-aminopyridine-3-carbohydrazide and its parent compound, 2-aminopyridine, is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.

Property2-Aminopyridine-3-carbohydrazide2-Aminopyridine
Molecular Formula C₆H₈N₄OC₅H₆N₂
Molecular Weight 152.15 g/mol 94.11 g/mol
Appearance SolidWhite to light yellow crystalline powder
Melting Point Not explicitly available54-58 °C
Boiling Point Not explicitly available204-210 °C
Solubility Not explicitly availableSoluble in water, alcohol, benzene, ether
pKa Not explicitly available6.82 (at 20°C)

Table 1: Physicochemical properties of 2-aminopyridine-3-carbohydrazide and 2-aminopyridine.

Synthesis of this compound

The synthesis of 2-aminopyridine-3-carbohydrazide can be achieved through the hydrazinolysis of an ester precursor, typically methyl 2-aminonicotinate. This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the formation of the corresponding hydrazide.

Experimental Protocol: Synthesis of 2-aminopyridine-3-carbohydrazide

This protocol is based on general procedures for the synthesis of carbohydrazides from their corresponding esters.

Materials:

  • Methyl 2-aminonicotinate

  • Hydrazine hydrate (80-99%)

  • Ethanol or n-propanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve methyl 2-aminonicotinate in a suitable solvent such as ethanol or n-propanol.

  • Add an excess of hydrazine monohydrate to the solution. A typical molar ratio of hydrazine hydrate to the ester is 3:1 to 5:1.

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product, 2-aminopyridine-3-carbohydrazide, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the final 2-aminopyridine-3-carbohydrazide.

Characterization:

The structure and purity of the synthesized compound should be confirmed using various spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To identify the chemical environment of the protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the carbon framework of the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present, such as the N-H stretches of the amino and hydrazide groups, and the C=O stretch of the hydrazide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Logical Workflow for Synthesis and Characterization

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: Methyl 2-aminonicotinate reagents Add Hydrazine Hydrate in Ethanol/Propanol start->reagents Dissolve reflux Reflux Reaction Mixture reagents->reflux Heat workup Cooling, Precipitation, Filtration, and Washing reflux->workup Reaction Completion product Product: 2-Aminopyridine-3-carbohydrazide workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms confirmation Structure and Purity Confirmed nmr->confirmation ftir->confirmation ms->confirmation

A flowchart of the synthesis and characterization process.

Biological Activities and Potential Applications

While specific quantitative data for the biological activity of this compound is not extensively reported in publicly available literature, its structural motifs—the 2-aminopyridine core and the hydrazide group—are present in numerous biologically active molecules. This suggests that this compound is a valuable scaffold for the development of novel therapeutic agents.

Derivatives of 2-aminopyridine are known to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial Activity: The 2-aminopyridine scaffold is a key component in some antibacterial agents.

  • Anticancer Activity: Various derivatives have been investigated for their potential as anticancer drugs.

  • Enzyme Inhibition: The 2-aminopyridine moiety can interact with the active sites of various enzymes, making it a target for the design of enzyme inhibitors.

The hydrazide functional group is also a common feature in many pharmaceuticals, known for its ability to form hydrogen bonds and coordinate with metal ions, which can be crucial for biological activity.

Potential Signaling Pathway Involvement

Given the known activities of related compounds, it is plausible that derivatives of this compound could interact with various cellular signaling pathways. For instance, in the context of cancer, such compounds could potentially modulate pathways involved in cell proliferation, apoptosis, and angiogenesis. A hypothetical signaling pathway that could be targeted by a novel inhibitor derived from this compound is depicted below.

G Hypothetical Signaling Pathway Targeted by a this compound Derivative inhibitor This compound Derivative (Inhibitor) receptor Receptor Tyrosine Kinase (RTK) inhibitor->receptor Inhibition pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation and Survival mtor->proliferation Promotion

A potential signaling pathway targeted by a novel inhibitor.

Conclusion

This compound is a versatile chemical entity with significant potential in the field of drug discovery. Its synthesis from readily available starting materials and the presence of two key pharmacophoric groups make it an attractive scaffold for the development of new therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this promising molecule.

2-Aminonicotinohydrazide: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Aminonicotinohydrazide is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique structural features, possessing both a reactive hydrazide moiety and a nucleophilic amino group on a pyridine core, make it an attractive starting material for the construction of diverse molecular architectures with significant potential in medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthesis of this compound and its application in the preparation of key heterocyclic systems, including pyrazoles and triazoles. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its use in organic synthesis and drug discovery programs.

Synthesis of this compound

The primary and most efficient method for the preparation of this compound involves the hydrazinolysis of ethyl 2-aminonicotinate. This straightforward reaction proceeds by heating the ester with hydrazine hydrate, typically in an alcoholic solvent.

Workflow for the Synthesis of this compound:

G A Ethyl 2-aminonicotinate C Reaction Vessel (Ethanol, Reflux) A->C B Hydrazine hydrate B->C D This compound C->D Hydrazinolysis

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

A mixture of ethyl 2-aminonicotinate (1 mole) and hydrazine hydrate (1.5 moles) in ethanol (200 mL) is refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford this compound in good yield.

Starting MaterialReagentSolventTime (h)Yield (%)Physical Appearance
Ethyl 2-aminonicotinateHydrazine hydrateEthanol6-885-95White to off-white solid

This compound in the Synthesis of Pyrazoles

Pyrazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antitumor properties.[1][2][3][4] this compound serves as an excellent precursor for the synthesis of pyrazole-containing scaffolds, primarily through condensation reactions with 1,3-dicarbonyl compounds.

The reaction proceeds via an initial condensation of the hydrazide with one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to furnish the pyrazole ring. The presence of the 2-amino-pyridyl substituent on the pyrazole core offers further opportunities for molecular diversification.

General Reaction Scheme for Pyrazole Synthesis:

G A This compound C Reaction (Acid or Base Catalysis) A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone, Ethyl Acetoacetate) B->C D Substituted Pyrazole Derivative C->D Cyclocondensation

Caption: Synthesis of pyrazoles from this compound.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-(2-aminopyridin-3-yl)carbonyl-1H-pyrazole

To a solution of this compound (1 mmol) in glacial acetic acid (10 mL), acetylacetone (1.1 mmol) is added. The reaction mixture is refluxed for 4-6 hours. After cooling, the mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the desired pyrazole derivative.

1,3-Dicarbonyl CompoundCatalystSolventTime (h)Yield (%)
AcetylacetoneAcetic AcidGlacial Acetic Acid4-680-90
Ethyl AcetoacetateAcetic AcidGlacial Acetic Acid5-775-85

Spectral Data for a Representative Pyrazole Derivative:

  • IR (KBr, cm⁻¹): 3450-3300 (NH₂), 1680 (C=O, amide), 1620 (C=N).

  • ¹H NMR (DMSO-d₆, δ ppm): 2.2-2.5 (2s, 6H, 2xCH₃), 6.0-6.2 (s, 1H, pyrazole-H), 6.5-8.0 (m, 3H, pyridine-H), 8.5 (br s, 2H, NH₂).

This compound in the Synthesis of Triazoles

Triazoles are another important class of heterocycles with diverse pharmacological applications, including antifungal and anticancer activities.[5][6][7][8] this compound can be effectively utilized for the synthesis of fused triazolo-pyridine systems. A common strategy involves the reaction with carbon disulfide in the presence of a base to form a mercapto-triazole intermediate, which can be further functionalized.

General Pathway for Triazolo[4,3-a]pyridine Synthesis:

G A This compound D Reaction (Ethanol, Reflux) A->D B Carbon Disulfide B->D C Potassium Hydroxide C->D E Potassium dithiocarbazinate salt D->E G Cyclization E->G F Hydrazine Hydrate F->G H 3-Mercapto-[1,2,4]triazolo[4,3-a]pyridine Derivative G->H

Caption: Synthesis of triazolo[4,3-a]pyridines from this compound.

Experimental Protocol: Synthesis of a 3-Mercapto-[1][2][9]triazolo[4,3-a]pyridine Derivative

To a stirred solution of potassium hydroxide (1.1 mmol) in ethanol (20 mL), this compound (1 mmol) is added, followed by the dropwise addition of carbon disulfide (1.2 mmol). The mixture is stirred at room temperature for 12-16 hours. The resulting potassium dithiocarbazinate salt is then heated with hydrazine hydrate (2 mmol) at reflux for 8-10 hours. The reaction mixture is cooled, diluted with cold water, and acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent.

ReagentsBaseSolventTime (h)Yield (%)
Carbon Disulfide, Hydrazine HydrateKOHEthanol20-2670-80

Biological Significance and Drug Development Perspectives

Derivatives of pyrazoles and triazoles synthesized from this compound are of significant interest to drug development professionals due to their wide range of biological activities.

  • Antimicrobial Activity: Many pyrazole and triazole derivatives have demonstrated potent activity against various strains of bacteria and fungi.[1][3][9] The mechanism of action for triazole-based antifungals often involves the inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis, a vital component of the fungal cell membrane.[7]

  • Antitumor Activity: Several pyrazole and triazole-based compounds have exhibited significant cytotoxic activity against various cancer cell lines.[5][6] Their mechanisms of action can be diverse, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[2][10] For instance, certain pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[5]

Potential Mechanism of Action for Anticancer Activity:

G A Pyrazole/Triazole Derivative B Cancer Cell A->B C Target Engagement (e.g., Kinase, Tubulin) B->C E Increased ROS Production B->E D Signal Transduction Pathway Inhibition C->D F Apoptosis D->F G Cell Cycle Arrest D->G E->F

Caption: Potential mechanisms of anticancer activity for pyrazole and triazole derivatives.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a variety of medicinally important heterocyclic compounds. The straightforward protocols for its use in the construction of pyrazole and triazole ring systems, coupled with the significant biological activities of these derivatives, underscore its importance in modern drug discovery and development. The information provided in this guide serves as a valuable resource for chemists and pharmacologists seeking to explore the synthetic utility and therapeutic potential of this remarkable scaffold.

References

The Rising Therapeutic Profile of 2-Aminonicotinohydrazide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, pyridine derivatives hold a prominent position due to their versatile biological activities. A particularly promising class of compounds is the 2-aminonicotinohydrazide derivatives. This technical guide provides a comprehensive overview of the synthesis, biological potential, and mechanistic insights into these compounds, tailored for researchers and professionals in drug development.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically commences with the esterification of 2-aminonicotinic acid, followed by hydrazinolysis to yield the core this compound intermediate. This key intermediate serves as a versatile building block for the synthesis of a wide array of derivatives, most notably through the formation of Schiff bases by condensation with various aldehydes and ketones.

General Synthetic Pathway

Synthesis 2-Aminonicotinic Acid 2-Aminonicotinic Acid Ethyl 2-aminonicotinate Ethyl 2-aminonicotinate 2-Aminonicotinic Acid->Ethyl 2-aminonicotinate   Esterification (Ethanol, H2SO4) This compound This compound Ethyl 2-aminonicotinate->this compound   Hydrazinolysis (Hydrazine Hydrate) Schiff Base Derivatives Schiff Base Derivatives This compound->Schiff Base Derivatives   Condensation (Aldehydes/Ketones)

2-Aminonicotinohydrazide: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminonicotinohydrazide is a versatile heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, comprising a pyridine ring, an amino group, and a hydrazide moiety, provide a valuable scaffold for the synthesis of a diverse array of derivatives with a broad spectrum of pharmacological activities. This technical guide explores the synthesis, key biological roles, and experimental evaluation of this compound and its derivatives, offering a comprehensive resource for researchers in drug discovery and development.

While specific data for this compound itself is limited in publicly available literature, this guide draws upon extensive research on closely related hydrazide and nicotinic acid derivatives to provide a thorough overview of its potential in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process, starting from the commercially available 2-aminonicotinic acid.

Synthesis_Workflow A 2-Aminonicotinic Acid B Methyl 2-aminonicotinate A->B   Esterification   (Methanol, H₂SO₄) C This compound B->C   Hydrazinolysis   (Hydrazine Hydrate)

Figure 1: General synthetic scheme for this compound.

Step 1: Esterification of 2-Aminonicotinic Acid

The first step involves the esterification of the carboxylic acid group of 2-aminonicotinic acid to form the corresponding methyl ester. This is typically achieved by reacting 2-aminonicotinic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Step 2: Hydrazinolysis of Methyl 2-aminonicotinate

The resulting methyl 2-aminonicotinate is then subjected to hydrazinolysis. This reaction involves treatment with hydrazine hydrate, which displaces the methoxy group of the ester to form the desired this compound.

Role in Medicinal Chemistry

The this compound scaffold serves as a versatile precursor for the synthesis of a wide range of derivatives, most notably Schiff bases and other hydrazones, which have demonstrated significant potential across various therapeutic areas.

Antimicrobial Activity

Hydrazone derivatives of various heterocyclic cores have been extensively studied for their antimicrobial properties. The mode of action is often attributed to their ability to chelate metal ions essential for microbial growth or to inhibit key enzymes involved in microbial metabolic pathways.

Potential Mechanism of Antimicrobial Action:

Antimicrobial_Mechanism cluster_0 Bacterial Cell A This compound Derivative B Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) A->B Chelation C Enzyme Inhibition (e.g., DNA gyrase) A->C D Inhibition of Cell Wall Synthesis A->D E Bacterial Growth Inhibition C->E D->E Anticancer_Mechanism cluster_0 Cancer Cell A This compound Derivative B Induction of Apoptosis A->B C Cell Cycle Arrest (e.g., at G2/M phase) A->C D Inhibition of Tyrosine Kinases A->D E Inhibition of Cell Proliferation B->E C->E D->E Anti_inflammatory_Mechanism A Inflammatory Stimulus B Activation of COX-2 & LOX A->B C Production of Prostaglandins & Leukotrienes B->C D Inflammation C->D E This compound Derivative E->B Inhibition Antimicrobial_Workflow A Prepare bacterial/fungal inoculum C Inoculate wells with microbial suspension A->C B Serially dilute test compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E Anticancer_Workflow A Seed cancer cells in 96-well plate B Treat cells with various concentrations of test compound A->B C Incubate for 24-72h B->C D Add MTT reagent and incubate C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC₅₀ value F->G

An In-depth Technical Guide on the Discovery and History of 2-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and early derivatization of 2-Aminonicotinohydrazide. Primarily intended for researchers in medicinal chemistry and drug development, this document details the initial synthesis as reported in 1956, including a thorough experimental protocol and characterization data. The historical context of its development as a heterocyclic building block is explored, with a focus on its utility in the synthesis of fused pyrimidine ring systems. This guide serves as a foundational resource for understanding the chemistry and potential applications of this versatile molecule.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with both an amino and a hydrazide functional group. This unique arrangement of reactive sites makes it a valuable intermediate in the synthesis of more complex heterocyclic systems, particularly those of medicinal interest. While the contemporary applications of this compound are varied, its origins lie in the mid-20th-century exploration of pyridine chemistry. This whitepaper delves into the initial discovery and documented synthesis of this compound, providing a detailed historical and technical account for researchers.

Discovery and Initial Synthesis

The first documented synthesis of this compound appears in a 1956 publication in the Journal of the Chemical Society by V. Oakes, R. Pascoe, and H. N. Rydon.[1] The primary focus of their work was the investigation of reactions leading to the formation of fused pyrimidine systems. This compound was synthesized as a key intermediate for these studies.

The synthesis originated from 2-chloronicotinic acid, which was esterified to methyl 2-chloronicotinate. Subsequent treatment with hydrazine hydrate in ethanol at reflux yielded 2-chloronicotinohydrazide. The crucial step of introducing the amino group was achieved by heating the 2-chloronicotinohydrazide with aqueous ammonia in a sealed tube. This nucleophilic aromatic substitution reaction replaced the chloro group with an amino group to afford this compound.

The motivation for its synthesis was to explore its utility as a precursor for pyrido[2,3-d]pyrimidine derivatives.[1] Specifically, the authors investigated the reaction of this compound with formimidamide acetate, which led to the formation of 3-aminopyrido[2,3-d]pyrimidin-4(3H)-one.[1] This early work established this compound as a viable scaffold for building more complex heterocyclic frameworks.

Physicochemical Properties and Characterization

The initial 1956 publication provides key physical and chemical data for this compound, which are summarized in the table below. This data is essential for the identification and quality control of the compound in a laboratory setting.

PropertyValueReference
Molecular FormulaC₆H₈N₄O[1]
Melting Point165-166 °C[1]
AppearanceNeedles[1]
SolubilitySoluble in hot water[1]

Experimental Protocols

The following are the detailed experimental procedures as described in the original 1956 publication for the synthesis of this compound and its precursor, 2-chloronicotinohydrazide.[1]

Synthesis of 2-Chloronicotinohydrazide

A solution of methyl 2-chloronicotinate (10 g) in ethanol (100 ml) was treated with hydrazine hydrate (10 ml) and the mixture was heated under reflux for 2 hours. Upon cooling, the crystalline 2-chloronicotinohydrazide separated and was recrystallized from ethanol.

  • Yield: 8.8 g

  • Melting Point: 168 °C

  • Appearance: Needles

Synthesis of this compound

A suspension of 2-chloronicotinohydrazide (1 g) in saturated aqueous ammonia (d 0.88; 20 ml) was heated in a sealed tube at 160 °C for 8 hours. The resulting pale brown solution was evaporated to dryness under reduced pressure. The residue was then crystallized from a small amount of hot water.

  • Yield: 0.6 g

  • Melting Point: 165-166 °C

  • Appearance: Needles

Early Chemical Transformations and Applications

The primary application of this compound in its early history was as a building block for the synthesis of bicyclic heterocyclic compounds. The 1956 paper by Oakes, Pascoe, and Rydon highlights its reaction with formimidamide acetate to yield a pyridopyrimidine derivative.[1]

This transformation demonstrated the utility of the vicinal amino and hydrazide groups in facilitating ring-closure reactions, a fundamental strategy in heterocyclic chemistry.

G This compound This compound 3-Aminopyridopyrimidinone 3-Aminopyrido[2,3-d]pyrimidin-4(3H)-one This compound->3-Aminopyridopyrimidinone Cyclization Formimidamide_acetate Formimidamide acetate Formimidamide_acetate->3-Aminopyridopyrimidinone

Early derivatization of this compound.

Logical Workflow of Synthesis

The synthesis of this compound follows a clear, multi-step pathway starting from 2-chloronicotinic acid. The logical progression is outlined in the diagram below.

G cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product start 2-Chloronicotinic Acid inter1 Methyl 2-Chloronicotinate start->inter1 Esterification inter2 2-Chloronicotinohydrazide inter1->inter2 Hydrazinolysis product This compound inter2->product Amination

Synthetic pathway to this compound.

Conclusion

The discovery of this compound in the mid-20th century was a direct result of systematic investigations into the synthesis of novel heterocyclic systems. The foundational work by Oakes, Pascoe, and Rydon not only provided the first synthesis of this compound but also demonstrated its potential as a versatile precursor for more complex molecules. This technical guide, by consolidating the original synthesis and characterization data, aims to provide modern researchers with a solid understanding of the origins and fundamental chemistry of this compound, thereby facilitating its continued application in contemporary drug discovery and development.

References

Physical and chemical properties of 2-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of 2-Aminonicotinohydrazide. Due to limited publicly available experimental data for this specific compound, this guide leverages information from structurally related molecules, such as 2-aminonicotinic acid and various hydrazone derivatives, to provide well-founded estimations and proposed experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its synthesis, characterization, and potential therapeutic applications.

Introduction

This compound is a heterocyclic compound incorporating a pyridine ring, an amino group, and a hydrazide functional group. This unique combination of moieties suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of the hydrazide group, in particular, is of significant interest, as it is a common feature in many biologically active molecules. Hydrazones, which can be readily synthesized from hydrazides, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

This guide summarizes the known and predicted physicochemical properties of this compound, outlines a proposed synthetic route and analytical characterization methods, and discusses its potential biological significance based on analogous compounds.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the known properties of its precursor, 2-aminonicotinic acid, and provides estimated values for this compound.

Property2-Aminonicotinic AcidThis compound (Estimated)
CAS Number 5345-47-1[1]Not available
Molecular Formula C₆H₆N₂O₂C₆H₈N₄O
Molecular Weight 138.12 g/mol 152.16 g/mol
Melting Point 295-297 °C (decomposes)[1]Data not available; likely a high-melting solid
Boiling Point 253.51 °C (rough estimate)[1]Data not available
Solubility Soluble in DMSO[1]Expected to be soluble in polar organic solvents like DMSO and DMF. Aqueous solubility is likely pH-dependent.[2]
pKa 2.94 ± 0.10 (Predicted)[1]Data not available; the presence of the basic hydrazide and amino groups suggests it will have multiple pKa values.

Synthesis and Characterization

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the hydrazinolysis of an activated derivative of 2-aminonicotinic acid. A common and effective method is the conversion of the carboxylic acid to its methyl ester, followed by reaction with hydrazine hydrate.

Experimental Protocol:

  • Esterification of 2-Aminonicotinic Acid:

    • Suspend 2-aminonicotinic acid (1 equivalent) in methanol.

    • Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 equivalents).

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 2-aminonicotinate.

  • Hydrazinolysis of Methyl 2-Aminonicotinate:

    • Dissolve the methyl 2-aminonicotinate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (3-5 equivalents) to the solution.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture to room temperature. The product, this compound, is expected to precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

G cluster_synthesis Proposed Synthesis of this compound start 2-Aminonicotinic Acid esterification Esterification (Methanol, Thionyl Chloride) start->esterification intermediate Methyl 2-Aminonicotinate esterification->intermediate hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Ethanol) intermediate->hydrazinolysis product This compound hydrazinolysis->product

Proposed synthesis workflow for this compound.
Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the amino (-NH₂) and hydrazide (-NHNH₂) protons. The chemical shifts and splitting patterns will be indicative of their electronic environment and coupling with neighboring protons.

    • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the hydrazide group and the carbons of the pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the various functional groups present:

    • N-H stretching vibrations for the amino and hydrazide groups (typically in the range of 3200-3400 cm⁻¹).

    • C=O stretching vibration for the hydrazide carbonyl group (around 1640-1680 cm⁻¹).

    • C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).

    • N-H bending vibrations (around 1600 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, the broader class of hydrazone derivatives has shown significant therapeutic potential. Hydrazones are known to interact with various biological targets, and their activity is often dependent on the nature of the substituents.

Potential Areas of Investigation:

  • Antimicrobial Activity: Many hydrazone derivatives exhibit antibacterial and antifungal properties.[3]

  • Anticancer Activity: Certain hydrazones have demonstrated cytotoxic effects against various cancer cell lines.[3]

  • Anti-inflammatory and Analgesic Activity: The hydrazone scaffold is present in a number of compounds with anti-inflammatory and analgesic effects.[3]

  • Anticonvulsant Activity: Some hydrazone derivatives have been investigated for their potential in treating neurological disorders.[3]

The biological activity of these compounds is often attributed to their ability to chelate metal ions, interact with enzymes, or interfere with cellular signaling pathways. The specific mechanism of action would need to be elucidated through dedicated biological assays.

G cluster_sar Conceptual Structure-Activity Relationship cluster_outcomes Potential Outcomes parent This compound derivatization Chemical Derivatization (e.g., formation of hydrazones) parent->derivatization library Library of Derivatives derivatization->library screening Biological Screening (e.g., antimicrobial, anticancer assays) library->screening hit Identification of 'Hit' Compounds screening->hit optimization Lead Optimization hit->optimization pathway Target Identification & Signaling Pathway Elucidation optimization->pathway

Conceptual workflow for exploring the biological activities of this compound derivatives.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery and development. This technical guide provides a foundational understanding of its predicted physicochemical properties, a viable synthetic strategy, and a roadmap for its analytical characterization. The discussion of potential biological activities, based on the broader class of hydrazones, highlights promising avenues for future research. It is hoped that this guide will stimulate further investigation into the properties and applications of this versatile molecule.

References

Potential Therapeutic Applications of 2-Aminonicotinohydrazide and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the therapeutic applications of 2-aminonicotinohydrazide is limited in publicly available research. This guide provides an in-depth overview of the therapeutic potential of the broader class of nicotinohydrazide derivatives, which share a common structural scaffold and exhibit significant biological activities. The information presented herein is intended to serve as a foundation for future research and development endeavors centered on this compound and its analogues.

Introduction

Hydrazide-hydrazone derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound, a heterocyclic hydrazide, represents a promising scaffold for the development of novel therapeutic agents. Its structure, featuring a pyridine ring, an amino group, and a hydrazide moiety, offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with potentially enhanced biological activities. This technical guide summarizes the current understanding of the therapeutic potential of this compound derivatives, with a focus on their antimicrobial and anticancer applications. It provides a compilation of quantitative biological data, detailed experimental protocols, and visual representations of synthetic and experimental workflows, as well as putative mechanisms of action.

Synthesis of this compound Derivatives

The primary route for synthesizing therapeutically relevant derivatives of this compound involves the condensation of the parent hydrazide with various aldehydes or ketones to form Schiff bases (hydrazones). This reaction is typically straightforward and can be efficiently catalyzed by acids.

General Synthesis Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2_Aminonicotinic_acid 2-Aminonicotinic Acid Esterification Esterification (e.g., with Ethanol) 2_Aminonicotinic_acid->Esterification Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Esterification Hydrazine_hydrate Hydrazine Hydrate (N₂H₄·H₂O) Hydrazinolysis Hydrazinolysis Hydrazine_hydrate->Hydrazinolysis Aldehyde_Ketone Aldehyde or Ketone (R-CHO / R-CO-R') Condensation Condensation (Schiff Base Formation) Aldehyde_Ketone->Condensation Ethyl_2_aminonicotinate Ethyl 2-aminonicotinate Esterification->Ethyl_2_aminonicotinate Ethyl_2_aminonicotinate->Hydrazinolysis 2_Aminonicotinohydrazide This compound (Core Scaffold) Hydrazinolysis->2_Aminonicotinohydrazide 2_Aminonicotinohydrazide->Condensation Schiff_Base N'-substituted-2-aminonicotinohydrazide (Final Derivative) Condensation->Schiff_Base

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of N'-substituted-2-aminonicotinohydrazide (Schiff Base)

This protocol outlines the general procedure for the synthesis of Schiff bases from this compound and a selected aldehyde or ketone.

Materials:

  • This compound

  • Substituted aldehyde or ketone

  • Ethanol

  • Glacial acetic acid

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolution: Dissolve 1 mmol of this compound in 25 mL of ethanol in a reaction flask.

  • Addition of Carbonyl Compound: To the solution, add 1 mmol of the selected aldehyde or ketone.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Heat the mixture to reflux with constant stirring for a period of 3 to 4 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The solid Schiff base product will typically precipitate out of the solution. Collect the solid by filtration.

  • Purification: For further purification, recrystallize the product from a suitable solvent, such as ethanol.

  • Characterization: Characterize the final product using appropriate analytical techniques, such as FT-IR, NMR, and mass spectrometry.

Therapeutic Applications

Derivatives of nicotinic acid hydrazide have demonstrated significant potential in two primary therapeutic areas: as antimicrobial and anticancer agents.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Potential Mechanisms of Antimicrobial Action:

  • Inhibition of Mycolic Acid Synthesis: Similar to the well-known antitubercular drug isoniazid, nicotinohydrazide derivatives may inhibit the synthesis of mycolic acid, a critical component of the mycobacterial cell wall. This is a key target for anti-tuberculosis drug development.

  • DNA Gyrase Inhibition: Some hydrazone derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair.

  • Enzyme Inhibition: The hydrazone moiety can chelate metal ions that are crucial for the catalytic activity of various microbial enzymes.

Quantitative Data: Antimicrobial Activity of Nicotinohydrazide Derivatives

Compound TypeTest OrganismActivityMIC (µg/mL)Reference
Isatin HydrazidesMycobacterium tuberculosisAntimycobacterial6.25 - 12.5[1]
Schiff Bases of Nicotinic HydrazideStaphylococcus aureusAntibacterial40[2]
Schiff Bases of Nicotinic HydrazideEscherichia coliAntibacterial80[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

G Start Start Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (37°C for 24h) Inoculate_Plate->Incubate Read_Results Visually or Spectrophotometrically Determine MIC Incubate->Read_Results End End Read_Results->End G Hydrazone_Derivative Hydrazone Derivative IL6_Receptor IL-6 Receptor Hydrazone_Derivative->IL6_Receptor Inhibits IL-6 Signaling JAK JAK IL6_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription Promotes Apoptosis Apoptosis Transcription->Apoptosis Inhibits

References

Structure-Activity Relationship of 2-Aminonicotinohydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-aminonicotinohydrazide derivatives, a promising class of compounds exhibiting a range of biological activities. This document delves into their antifungal and anticancer properties, presenting key quantitative data, detailed experimental protocols, and visual representations of structure-activity trends and experimental workflows to support further research and development in this area.

Core Structure and Therapeutic Potential

The this compound scaffold is a versatile heterocyclic structure that has attracted significant attention in medicinal chemistry. It combines the features of a pyridine ring, an amino group, and a hydrazide moiety, providing multiple points for chemical modification to modulate biological activity. Derivatives of this core have demonstrated potent antifungal and anticancer activities, making them valuable lead compounds for the development of novel therapeutic agents.

Antifungal Activity of this compound Derivatives

Derivatives of the closely related nicotinohydrazide and other hydrazide-containing compounds have shown significant promise as antifungal agents. The structure-activity relationship studies reveal that modifications at various positions of the core structure can significantly impact their efficacy against a range of fungal pathogens.

Quantitative Antifungal Data

The following table summarizes the minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) values of representative hydrazide derivatives against various fungal strains.

Compound IDR Group (Substitution on Hydrazide)Fungal StrainMIC (µg/mL)EC50 (µg/mL)Reference
J15 2-chloronicotinohydrazide derivativeRhizoctonia solani-0.13
C4 L-perillaldehyde hydrazide derivativeRhizoctonia solani-0.260[1]
C4 L-perillaldehyde hydrazide derivativeFusarium graminearum-0.480[1]
C4 L-perillaldehyde hydrazide derivativeSclerotinia sclerotiorum-0.240[1]
C4 L-perillaldehyde hydrazide derivativeValsa mali-0.512[1]
Various N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazideCandida spp.0.0156 - >2-[2]
6 Pyridine carbohydrazide derivativeCandida spp. (MDR)16 - 24-[3]
Structure-Activity Relationship Summary for Antifungal Activity

The antifungal activity of this compound and related hydrazide derivatives is influenced by the nature of the substituents on the hydrazide nitrogen and the pyridine ring.

SAR_Antifungal cluster_R R-Group Substitutions cluster_Activity Antifungal Activity Core This compound Core NH2 C=O NH-NH-R Aromatic Aromatic/Heterocyclic Rings Core:nh2->Aromatic Enhances binding Aliphatic Aliphatic Chains Core:nh2->Aliphatic Modulates lipophilicity Halogen Halogen Substitution Aromatic->Halogen Electron-withdrawing groups can increase potency IncreasedActivity Increased Activity Aromatic->IncreasedActivity DecreasedActivity Decreased Activity Aliphatic->DecreasedActivity Bulky groups may hinder binding Halogen->IncreasedActivity

Caption: Key structural modifications influencing the antifungal activity of this compound derivatives.

Anticancer Activity of this compound Derivatives

The this compound scaffold has also been explored for its potential as an anticancer agent. Derivatives have shown cytotoxic activity against various cancer cell lines.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of representative hydrazide derivatives against different cancer cell lines.

Compound IDR Group (Substitution on Hydrazide)Cancer Cell LineIC50 (µM)Reference
D-1 N-(4-acetylphenyl)nicotinamide derivativeHCT-1163.08[4]
D-1 N-(4-acetylphenyl)nicotinamide derivativeHepG-24.09[4]
3 Guanylhydrazone tetrahydropyran derivativeK562Potent[5]
8 Nicotinamide derivativeHCT-1165.4[6]
8 Nicotinamide derivativeHepG27.1[6]
12 1,2,4-Triazinone derivativeHCT-116Significant Inhibition[7]
18 1,2,4-Triazinone derivativeHCT-116Significant Inhibition[7]
24 2-Aminopyrimidine derivativeVariousSuperior to standard[8]
Structure-Activity Relationship Summary for Anticancer Activity

The anticancer potency of these derivatives is largely dependent on the nature of the substituents introduced, which can influence their interaction with biological targets.

SAR_Anticancer cluster_R R-Group Modifications cluster_Activity Anticancer Activity Core This compound Core NH2 C=O NH-NH-R BulkyAryl Bulky Aryl Groups Core:nh2->BulkyAryl Improves target interaction Heterocycles Fused Heterocycles Core:nh2->Heterocycles Increases structural diversity Linker Flexible Linkers BulkyAryl->Linker Optimizes positioning in binding pocket EnhancedCytotoxicity Enhanced Cytotoxicity BulkyAryl->EnhancedCytotoxicity Heterocycles->EnhancedCytotoxicity Linker->EnhancedCytotoxicity ReducedActivity Reduced Activity

Caption: General SAR trends for the anticancer activity of this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used to evaluate their activity.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process starting from 2-aminonicotinic acid.

Synthesis_Workflow cluster_synthesis General Synthesis of this compound Derivatives Start 2-Aminonicotinic Acid Esterification Esterification (e.g., with Methanol/H+) Start->Esterification Ester 2-Aminonicotinate Ester Esterification->Ester Hydrazinolysis Hydrazinolysis (with Hydrazine Hydrate) Ester->Hydrazinolysis Hydrazide This compound Hydrazinolysis->Hydrazide Condensation Condensation (with Aldehyde/Ketone) Hydrazide->Condensation Product N'-Substituted this compound Derivative Condensation->Product

Caption: A typical synthetic route for preparing this compound derivatives.

Step-by-Step Protocol:

  • Esterification of 2-Aminonicotinic Acid:

    • Suspend 2-aminonicotinic acid in an excess of an appropriate alcohol (e.g., methanol).

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the ester with a suitable organic solvent.

    • Purify the resulting ester by column chromatography or recrystallization.

  • Hydrazinolysis of the Ester:

    • Dissolve the purified 2-aminonicotinate ester in ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for several hours.

    • Cool the reaction mixture to allow the this compound to precipitate.

    • Collect the solid by filtration and wash with cold ethanol.

  • Condensation with Aldehydes or Ketones:

    • Dissolve the this compound in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of glacial acetic acid.

    • Add an equimolar amount of the desired aldehyde or ketone.

    • Reflux the mixture for several hours.

    • Upon cooling, the N'-substituted this compound derivative will precipitate.

    • Collect the product by filtration and recrystallize from a suitable solvent.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Antifungal_Assay_Workflow cluster_assay Broth Microdilution Assay Workflow Prep Prepare serial dilutions of test compounds in a 96-well plate Inoculate Inoculate wells with a standardized fungal suspension Prep->Inoculate Incubate Incubate the plate at an appropriate temperature and duration Inoculate->Incubate Read Visually or spectrophotometrically determine the lowest concentration with no growth (MIC) Incubate->Read

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Step-by-Step Protocol:

  • Preparation of Compounds: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.

  • Controls: Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow Seed Seed cancer cells in a 96-well plate Treat Treat cells with various concentrations of the test compounds Seed->Treat Incubate_Cells Incubate for 24-72 hours Treat->Incubate_Cells Add_MTT Add MTT solution to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Calculate Calculate IC50 values Measure->Calculate

Caption: Step-by-step workflow of the MTT assay for determining anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[2]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This technical guide has provided an in-depth overview of the structure-activity relationships of this compound derivatives as potential antifungal and anticancer agents. The presented quantitative data, SAR summaries, and detailed experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. The versatility of the this compound scaffold, coupled with the insights from SAR studies, provides a strong foundation for the design and synthesis of new, more potent, and selective therapeutic agents. Further optimization of this promising class of compounds is warranted to explore their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of Schiff bases derived from 2-aminonicotinohydrazide. The protocols outlined below are based on established methods for the synthesis of related hydrazide-based Schiff bases and can be adapted for this specific scaffold.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide spectrum of biological activities.[1] The synthesis of Schiff bases from this compound is of particular interest in medicinal chemistry due to the combined pharmacophoric features of the pyridine ring, the hydrazone linkage, and the additional amino group. These features offer potential for diverse biological activities, including antimicrobial, anticancer, and antioxidant effects. The imine group is believed to be critical to their biological activities.[2]

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound typically involves a condensation reaction with various aromatic or heteroaromatic aldehydes or ketones. The reaction is generally carried out in a suitable solvent, often with the addition of a catalytic amount of acid.

General Synthetic Scheme

The reaction proceeds via a nucleophilic addition of the primary amine of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the imine bond.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products This compound This compound Reflux Reflux This compound->Reflux Aldehyde_Ketone Aldehyde or Ketone (R-CHO or R-CO-R') Aldehyde_Ketone->Reflux Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reflux Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reflux Schiff_Base Schiff Base Reflux->Schiff_Base Water Water (H2O) Reflux->Water Apoptosis_Pathway Schiff_Base Schiff Base Derivative Cell_Stress Induction of Cellular Stress Schiff_Base->Cell_Stress p53_Activation p53 Activation Cell_Stress->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Caspase_Activation Caspase Cascade Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols: 2-Aminonicotinohydrazide in the Synthesis of Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of hydrazones derived from 2-aminonicotinohydrazide and their potential applications, particularly in the fields of antimicrobial and anticancer research. While specific data for this compound-derived hydrazones is limited in the current literature, this document extrapolates from established methodologies and data for structurally similar compounds to provide a practical guide.

Introduction

Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH-C(=O)- functional group. They are readily synthesized through the condensation of hydrazides with aldehydes or ketones. The resulting hydrazone derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The presence of the azomethine (-N=CH-) group is considered crucial for their biological effects.[1][2] this compound, a derivative of nicotinic acid, presents an interesting scaffold for the synthesis of novel hydrazones with potentially enhanced biological activities. The presence of the amino group on the pyridine ring offers a site for further structural modifications, potentially leading to compounds with improved potency and selectivity.

Synthesis of this compound Hydrazones

The synthesis of hydrazones from this compound generally follows a straightforward condensation reaction with a suitable aldehyde or ketone. This reaction is typically carried out in a protic solvent, such as ethanol or methanol, and can be catalyzed by a few drops of a weak acid, like glacial acetic acid.[3][4]

General Synthetic Workflow

G start Start: this compound + Aldehyde/Ketone solvent Dissolve in Ethanol/Methanol start->solvent catalyst Add catalytic amount of Glacial Acetic Acid solvent->catalyst reflux Reflux for 2-8 hours catalyst->reflux cool Cool to room temperature reflux->cool precipitate Precipitate formation cool->precipitate filter Filter the solid precipitate->filter wash Wash with cold solvent filter->wash dry Dry the product wash->dry end End: Purified Hydrazone Derivative dry->end

Caption: General workflow for the synthesis of hydrazones from this compound.

Experimental Protocols

Protocol 1: General Synthesis of a this compound Hydrazone

This protocol is a generalized procedure based on common methods for hydrazone synthesis.[3][4][5]

Materials:

  • This compound

  • Substituted aldehyde or ketone (e.g., salicylaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm absolute ethanol.

  • To this solution, add 1.0 equivalent of the desired aldehyde or ketone.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The hydrazone product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding cold water.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified hydrazone product in a desiccator or under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).

Potential Biological Activities and Data

Antimicrobial Activity

Hydrazones have been reported to exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains.[6][7][8][9][10]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Hydrazone Derivatives against Bacterial Strains

Compound ClassTest OrganismMIC (µg/mL)Reference
Isonicotinic acid hydrazonesS. aureus1.95 - 7.81[6]
Isonicotinic acid hydrazonesS. epidermidis1.95 - 7.81[6]
Isonicotinic acid hydrazonesB. subtilis1.95 - 7.81[6]
Pyrimidine derivativesE. coli12.5[6]
Pyrimidine derivativesS. aureus6.25[6]
1,2,3-Thiadiazole derivativesStaphylococcus spp.1.95[10]
5-Nitrofuran-2-carboxylic acid hydrazonesS. epidermidis0.48 - 15.62[10]

Table 2: Antifungal Activity of 2-Aminonicotinamide Derivatives

Note: While not hydrazones, these compounds are structurally related and provide insight into the potential of the 2-aminonicotinamide scaffold.

CompoundTest OrganismMIC80 (µg/mL)Reference
2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamideC. albicans0.0313[11]
2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamideC. albicans0.0313[11]
2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamideFluconazole-resistant C. albicans0.0313 - 2.0[11]
Anticancer Activity

Numerous hydrazone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[12][13][14]

Table 3: IC50 Values of Selected Hydrazone Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Pyrrole-containing hydrazonePC-3 (Prostate)1.32[12]
Pyrrole-containing hydrazoneMCF-7 (Breast)2.99[12]
Pyrrole-containing hydrazoneHT-29 (Colon)1.71[12]
Acetyl hydrazone derivativesA549, HCT11b, HepG2, PC-9, A3754 - 17[1]
Aryl hydrazone derivativesMDA-MB-231, MCF-7 (Breast)0.0067[1]
ThiazolohydrazidesProstate cancer-[1]
Quinoline-based hydrazideSH-SY5Y, Kelly (Neuroblastoma)Micromolar potency[13]

Potential Mechanisms of Action

The biological activity of hydrazones can be attributed to various mechanisms. In the context of antimicrobial activity, some hydrazones are known to inhibit essential bacterial enzymes like DNA gyrase. For their anticancer effects, proposed mechanisms include the induction of apoptosis and cell cycle arrest.[12][13] For antifungal activity, derivatives of the related 2-aminonicotinamide scaffold have been shown to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are crucial for the fungal cell wall integrity.[11]

Postulated Anticancer Signaling Pathway

G hydrazone This compound Hydrazone Derivative pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) hydrazone->pro_apoptotic Upregulates anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) hydrazone->anti_apoptotic Downregulates cell_cycle Cell Cycle Progression hydrazone->cell_cycle Inhibits caspase3 Caspase-3 Activation pro_apoptotic->caspase3 anti_apoptotic->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis arrest G1/S or G2/M Phase Arrest cell_cycle->arrest

Caption: Postulated mechanism of anticancer activity via apoptosis induction and cell cycle arrest.

Postulated Antifungal Signaling Pathway

G hydrazone This compound Hydrazone Derivative gpi_biosynthesis GPI Anchor Biosynthesis hydrazone->gpi_biosynthesis Inhibits gpi_anchored_proteins GPI-Anchored Proteins gpi_biosynthesis->gpi_anchored_proteins cell_wall Fungal Cell Wall Integrity gpi_anchored_proteins->cell_wall cell_lysis Cell Lysis cell_wall->cell_lysis Loss of integrity leads to

Caption: Postulated mechanism of antifungal activity via inhibition of GPI anchor biosynthesis.

Conclusion

This compound serves as a promising starting material for the synthesis of novel hydrazone derivatives with potential applications in drug discovery. The straightforward synthesis allows for the creation of diverse chemical libraries for biological screening. Based on the activity of structurally related compounds, these novel hydrazones are anticipated to exhibit significant antimicrobial and anticancer properties. Further research is warranted to synthesize and evaluate a range of this compound-derived hydrazones to fully elucidate their therapeutic potential and mechanisms of action.

References

Application Notes and Protocols for Condensation Reactions with 2-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for condensation reactions involving 2-aminonicotinohydrazide, primarily focusing on the synthesis of Schiff bases. The resulting N-acylhydrazone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.

Introduction

This compound is a versatile precursor in organic synthesis. Its structure, featuring a primary amine on the pyridine ring and a hydrazide functional group, allows for various chemical modifications. Condensation reactions, particularly with aldehydes and ketones, are a common strategy to synthesize Schiff bases (N-acylhydrazones). This reaction involves the nucleophilic attack of the hydrazide's terminal nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form an azomethine (-C=N-) linkage. The resulting compounds have shown promise as potent therapeutic agents.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of Schiff bases from this compound and various aromatic aldehydes. These are based on established methods for analogous hydrazides.[1][2][3]

General Protocol for Schiff Base Synthesis

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst) or other suitable catalysts like lemon juice[2]

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol.

  • To this solution, add the substituted aromatic aldehyde (1 equivalent).

  • Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.[1]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the aldehyde.[1]

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Dry the purified crystals and determine the yield and melting point. Characterize the compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4]

Data Presentation

The following tables summarize typical reaction conditions and biological activities for Schiff bases derived from hydrazides analogous to this compound. This data provides a reference for expected outcomes.

Table 1: Representative Reaction Conditions and Yields for Schiff Base Synthesis

Hydrazide ReactantAldehyde ReactantSolventCatalystReaction Time (hours)Yield (%)Reference
Nicotinic HydrazideVarious AldehydesEthanolGlacial Acetic Acid12-[1]
Nicotinic Acid HydrazideVarious AldehydesEthanolLemon Juice0.25Moderate to Good[2]
2-Aminobenzothiazoleo-VanillinEthanolNaOH472.88[3]

Table 2: Antimicrobial Activity of Analogous Schiff Bases (MIC values in µg/mL)

Compound TypeStaphylococcus aureusEscherichia coliReference
Nicotinic Hydrazide Derivatives (C-2, C-4, C-5)4080[1]
2-Aminothiazole Schiff Bases (Nitro-substituted)--[5]

Mandatory Visualizations

Experimental Workflow for Schiff Base Synthesis

experimental_workflow Experimental Workflow for Schiff Base Synthesis start Start dissolve Dissolve this compound and Aldehyde in Ethanol start->dissolve add_catalyst Add Catalytic Amount of Acetic Acid dissolve->add_catalyst reflux Reflux the Reaction Mixture add_catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize characterize Dry and Characterize Product recrystallize->characterize end End characterize->end

Caption: A flowchart illustrating the key steps in the synthesis of Schiff bases from this compound.

Potential Signaling Pathway Inhibition

Derivatives of nicotinohydrazide have been investigated for their anticancer properties. One of the key signaling pathways often implicated in cancer cell proliferation and survival is the PI3K/AKT/mTOR pathway. Inhibition of this pathway is a promising strategy for cancer therapy.

PI3K_AKT_mTOR_Pathway Potential Inhibition of the PI3K/AKT/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: A diagram showing the potential points of inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Applications and Future Directions

The Schiff bases derived from this compound are valuable scaffolds in drug discovery. Their biological activities are often attributed to the presence of the azomethine group, which can be crucial for binding to biological targets.

  • Antimicrobial Agents: These compounds have shown activity against a range of bacteria. Further studies could focus on elucidating their precise mechanism of action, which may involve the inhibition of essential enzymes or disruption of the bacterial cell wall.[1]

  • Anticancer Agents: The potential for these derivatives to inhibit signaling pathways like PI3K/AKT/mTOR makes them attractive candidates for further development as anticancer drugs.[6] Structure-activity relationship (SAR) studies can help in designing more potent and selective inhibitors.

  • Coordination Chemistry: The Schiff base ligands can form stable complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the ligands alone and are a promising area for future research.[3][7]

For professionals in drug development, these protocols provide a solid foundation for the synthesis and exploration of a promising class of bioactive molecules. Further optimization of reaction conditions and in-depth biological evaluation are critical next steps in harnessing the full therapeutic potential of this compound derivatives.

References

Applications of 2-Aminonicotinohydrazide in the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2-aminonicotinohydrazide as a scaffold for creating novel antimicrobial agents. The focus is on the synthesis of its derivatives, particularly Schiff bases, and the evaluation of their antimicrobial efficacy.

Introduction

This compound is a versatile heterocyclic compound that serves as a valuable starting material in medicinal chemistry for the synthesis of various biologically active molecules. Its structure, featuring a pyridine ring, a hydrazide moiety, and an amino group, offers multiple reactive sites for chemical modification. This allows for the creation of a diverse library of derivatives, particularly Schiff bases (hydrazones), which have demonstrated significant potential as antimicrobial agents. The formation of an azomethine group (–C=N–) in Schiff bases is often associated with enhanced biological activity.

Application Notes

Derivatives of this compound, especially its Schiff bases, are promising candidates for the development of new antimicrobial drugs. The rationale behind their application lies in the structural features that can be tailored to improve efficacy against a range of microbial pathogens.

Key Structural Features and Antimicrobial Activity:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, which can be crucial for interaction with biological targets.

  • Hydrazide Moiety (-CO-NH-NH2): This functional group is a key building block for the synthesis of various heterocyclic compounds and Schiff bases. The hydrazone linkage (-CO-NH-N=CH-) formed is often implicated in the antimicrobial mechanism.

  • Amino Group (-NH2): The amino group at the 2-position of the pyridine ring can influence the electronic properties of the molecule and can also be a site for further derivatization.

  • Aromatic Substituents: The introduction of different aromatic aldehydes in the synthesis of Schiff bases allows for the modulation of lipophilicity and steric factors, which can significantly impact antimicrobial potency. For instance, the presence of electron-withdrawing or electron-donating groups on the aldehyde ring can alter the biological activity of the resulting Schiff base.

The primary application of these derivatives is in the screening for antibacterial and antifungal activities. The data presented below summarizes the antimicrobial efficacy of closely related nicotinohydrazide Schiff bases, which serve as a strong indicator of the potential of this compound derivatives.

Data Presentation: Antimicrobial Activity of Nicotinohydrazide Schiff Bases

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of synthesized nicotinohydrazide Schiff bases against Gram-positive and Gram-negative bacteria. The data is based on studies of structurally similar compounds and provides a benchmark for the expected activity of this compound derivatives.[1]

Compound IDSubstituent on AldehydeTest OrganismMIC₅₀ (µg/mL)[1]
C-1 4-HydroxyStaphylococcus aureus80
Escherichia coli>80
C-2 4-NitroStaphylococcus aureus40
Escherichia coli80
C-3 2-ChloroStaphylococcus aureus80
Escherichia coli>80
C-4 4-(Dimethylamino)Staphylococcus aureus40
Escherichia coli80
C-5 2,4-DichloroStaphylococcus aureus40
Escherichia coli80
Ciprofloxacin (Standard)Staphylococcus aureus<40
Escherichia coli<40

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the subsequent evaluation of their antimicrobial activity.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound starting from 2-aminonicotinic acid.

Step 1: Esterification of 2-Aminonicotinic Acid

  • To a solution of 2-aminonicotinic acid (1 mole) in absolute ethanol (200 mL), add concentrated sulfuric acid (5 mL) dropwise with constant stirring in an ice bath.

  • Reflux the reaction mixture for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • The precipitated ethyl 2-aminonicotinate is filtered, washed with cold water, and dried.

  • Recrystallize the product from ethanol to obtain pure ethyl 2-aminonicotinate.

Step 2: Hydrazinolysis of Ethyl 2-Aminonicotinate

  • Dissolve ethyl 2-aminonicotinate (1 mole) in ethanol (150 mL).

  • Add hydrazine hydrate (1.5 moles) to the solution.

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress using TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Pour the concentrated solution into cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to yield pure this compound.

Protocol 2: Synthesis of this compound Schiff Bases (Hydrazones)

This protocol outlines the general procedure for the condensation reaction between this compound and various aromatic aldehydes.

  • Dissolve this compound (0.01 mole) in ethanol (20 mL).

  • To this solution, add the respective aromatic aldehyde (0.01 mole).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture in an ice bath to facilitate the precipitation of the Schiff base.

  • Filter the solid product, wash with cold ethanol, and dry it in a desiccator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.

1. Preparation of Materials:

  • Synthesized compounds (stock solutions prepared in DMSO).
  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
  • Mueller-Hinton Broth (MHB).
  • Sterile 96-well microtiter plates.
  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control.
  • DMSO as a negative control.

2. Inoculum Preparation:

  • Culture the bacterial strains in MHB overnight at 37°C.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
  • Add 100 µL of the stock solution of the test compound (e.g., at 2x the highest desired concentration) to the first well of a row.
  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
  • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final concentrations of the compounds and bacteria.
  • Include a positive control (wells with bacteria and a standard antibiotic), a negative control (wells with bacteria and DMSO), and a growth control (wells with only bacteria and broth).

4. Incubation and Reading:

  • Incubate the microtiter plates at 37°C for 18-24 hours.
  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

The following diagrams illustrate the key workflows and a potential signaling pathway for the antimicrobial action of this compound derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Schiff Base Formation 2-Aminonicotinic_Acid 2-Aminonicotinic_Acid Reflux_1 Reflux (8-10h) 2-Aminonicotinic_Acid->Reflux_1 Ethanol Ethanol Ethanol->Reflux_1 H2SO4 H2SO4 H2SO4->Reflux_1 Neutralization Neutralization (NaHCO3) Reflux_1->Neutralization Filtration_1 Filtration & Drying Neutralization->Filtration_1 Ethyl_2-aminonicotinate Ethyl_2-aminonicotinate Filtration_1->Ethyl_2-aminonicotinate Reflux_2 Reflux (6-8h) Ethyl_2-aminonicotinate->Reflux_2 Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Reflux_2 Precipitation Precipitation Reflux_2->Precipitation Filtration_2 Filtration & Recrystallization Precipitation->Filtration_2 This compound This compound Filtration_2->this compound Reflux_3 Reflux (4-6h) This compound->Reflux_3 Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Reflux_3 Crystallization Crystallization Reflux_3->Crystallization Final_Product Schiff Base Derivative Crystallization->Final_Product

Caption: Workflow for the synthesis of this compound Schiff base derivatives.

Antimicrobial_Testing_Workflow Start Start: Synthesized Compound Prepare_Stock Prepare Stock Solution (in DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Visually Read MIC Incubate->Read_MIC Result Determine MIC Value Read_MIC->Result

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.

Signaling_Pathway Compound This compound Derivative Cell_Wall Bacterial Cell Wall/Membrane Compound->Cell_Wall Interaction Enzyme_Inhibition Inhibition of Essential Enzymes (e.g., DNA gyrase, DHFR) Compound->Enzyme_Inhibition Binding Metabolic_Disruption Disruption of Metabolic Pathways Cell_Wall->Metabolic_Disruption Leads to Enzyme_Inhibition->Metabolic_Disruption Cell_Death Bacterial Cell Death Metabolic_Disruption->Cell_Death

Caption: Putative mechanism of action for this compound antimicrobial agents.

References

Application Notes and Protocols: Synthesis of Anticancer Compounds from 2-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of potential anticancer compounds derived from 2-aminonicotinohydrazide. The focus is on the formation of hydrazone derivatives, a class of compounds that has demonstrated significant potential in anticancer research. While direct studies on this compound are limited, the protocols and data presented are based on the well-established chemistry of the closely related nicotinohydrazide and isonicotinohydrazide scaffolds.

Introduction

Nicotinic acid (a form of vitamin B3) and its derivatives are pivotal scaffolds in medicinal chemistry.[1][2] Hydrazide-hydrazone derivatives, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The synthesis of novel anticancer agents from nicotinic acid hydrazides offers a promising avenue for drug discovery, aiming to develop compounds with enhanced efficacy and selectivity against cancer cells.[1][5] This document outlines the synthesis of such compounds, presents their biological activity data, and details the experimental protocols for their evaluation.

Synthesis of Anticancer Hydrazone Derivatives

The primary synthetic route involves a two-step process: the formation of this compound from a corresponding ester, followed by the condensation with various aromatic or heteroaromatic aldehydes and ketones to yield the final hydrazone derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound, from an ester of 2-aminonicotinic acid.

Materials:

  • Ethyl 2-aminonicotinate (or other suitable ester)

  • Hydrazine hydrate (80% or higher)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-aminonicotinate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Further cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: General Synthesis of this compound-Based Hydrazones

This protocol details the condensation reaction between this compound and an aldehyde or ketone to form the corresponding hydrazone.

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehyde/ketone (1 equivalent)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 4-8 hours, with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • If necessary, concentrate the solution by removing the solvent under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure hydrazone derivative.

  • Characterize the final compound using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of various nicotinohydrazide and isonicotinohydrazide derivatives against several human cancer cell lines. The data is presented as IC₅₀ values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).

Table 1: Cytotoxicity of Nicotinohydrazone Metal Complexes [3]

CompoundCancer Cell LineIC₅₀ (µmol/L)
[Mn(penh)₂]A549 (Lung)12.3
BGC823 (Gastric)10.2
Eca109 (Esophageal)11.5
[Co(penh)₂]A549 (Lung)11.8
BGC823 (Gastric)9.8
Eca109 (Esophageal)10.7
[Cu(penh)₂]A549 (Lung)9.5
BGC823 (Gastric)8.1
Eca109 (Esophageal)8.9
[Cd(penh)₂]A549 (Lung)13.1
BGC823 (Gastric)11.3
Eca109 (Esophageal)12.4

penh = (E)-N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide

Table 2: Cytotoxicity of Isonicotinohydrazide Derivatives [6]

Compound IDHCT-116 (Colon) IC₅₀ (µg/mL)OVCAR-8 (Ovarian) IC₅₀ (µg/mL)HL-60 (Leukemia) IC₅₀ (µg/mL)SF-295 (Glioblastoma) IC₅₀ (µg/mL)
15 1.952.110.611.83
18 2.342.560.892.01
31 2.893.011.123.36
Doxorubicin 0.490.530.040.61

Table 3: Cytotoxicity of Hydrazide-Hydrazone Derivatives [7]

Compound IDPC-3 (Prostate) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)
3h 1.322.991.71
Paclitaxel 0.951.210.88

Mechanism of Action and Signaling Pathways

The anticancer effects of nicotinohydrazide derivatives can be attributed to several mechanisms of action.

  • Induction of Apoptosis: Many hydrazone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be evaluated through assays that measure the activation of caspases (key enzymes in the apoptotic cascade) and changes in the cell membrane, such as the Annexin-V assay.[7] One study showed that a promising hydrazone derivative increased caspase-3 activation, leading to apoptosis.[7]

  • Cell Cycle Arrest: These compounds can also interfere with the normal progression of the cell cycle, causing cells to arrest in a particular phase (e.g., G2/M or Sub-G1), which ultimately leads to cell death.[8]

  • Inhibition of Kinases: Some nicotinic acid derivatives have been found to inhibit protein kinases that are crucial for cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] Inhibition of VEGFR-2 can block angiogenesis, the process by which tumors form new blood vessels to support their growth.

Experimental Protocols for Biological Evaluation

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Visualizations

Diagrams of Workflows and Pathways

G General Synthetic Workflow for Anticancer Hydrazones cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Hydrazone Formation cluster_2 Biological Evaluation Ethyl 2-Aminonicotinate Ethyl 2-Aminonicotinate This compound This compound Ethyl 2-Aminonicotinate->this compound Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Anticancer Hydrazone Derivative Anticancer Hydrazone Derivative This compound->Anticancer Hydrazone Derivative Ethanol, Acetic Acid (cat.), Reflux Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Anticancer Hydrazone Derivative MTT Assay MTT Assay Anticancer Hydrazone Derivative->MTT Assay Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination

Caption: Synthetic and evaluation workflow for this compound-based anticancer compounds.

G VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation Nicotinohydrazide Derivative Nicotinohydrazide Derivative Nicotinohydrazide Derivative->Inhibition Downstream Signaling (e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization & Autophosphorylation->Downstream Signaling (e.g., PLCγ, PI3K/Akt) Angiogenesis, Proliferation, Survival Angiogenesis, Proliferation, Survival Downstream Signaling (e.g., PLCγ, PI3K/Akt)->Angiogenesis, Proliferation, Survival Inhibition->VEGFR-2

Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinohydrazide derivatives.

G Induction of Apoptosis by Hydrazone Derivatives Hydrazone Derivative Hydrazone Derivative Cancer Cell Cancer Cell Hydrazone Derivative->Cancer Cell Acts on Mitochondrial Stress Mitochondrial Stress Cancer Cell->Mitochondrial Stress Induces Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Simplified intrinsic pathway for apoptosis induction by hydrazone derivatives.

References

Application Notes and Protocols for 2-Aminonicotinohydrazide Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, anticonvulsant screening, and neurotoxicity assessment of novel 2-aminonicotinohydrazide derivatives. The protocols outlined below are based on established methodologies for the evaluation of potential anticonvulsant agents.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While numerous antiepileptic drugs are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for the development of novel anticonvulsant agents with improved efficacy and safety profiles. This compound derivatives have emerged as a promising class of compounds with potential anticonvulsant properties. This document details the synthetic route, experimental procedures for activity screening, and quantitative analysis of these derivatives.

Synthesis of this compound Derivatives

The synthesis of N'-[(un)substituted-benzylidene]-2-aminonicotinohydrazides involves a multi-step process, which is depicted in the workflow diagram below. The general synthetic scheme begins with 2-aminonicotinic acid, which is esterified and subsequently reacted with hydrazine hydrate to form the key intermediate, this compound. This intermediate is then condensed with various substituted benzaldehydes to yield the final target compounds.

G cluster_synthesis Synthesis Workflow A 2-Aminonicotinic Acid B Ethyl 2-aminonicotinate A->B Esterification (Ethanol, H2SO4) C This compound B->C Hydrazinolysis (Hydrazine Hydrate) E N'-[(un)substituted-benzylidene]- 2-aminonicotinohydrazides C->E Condensation (Substituted Benzaldehyde) D Substituted Benzaldehydes D->E G cluster_screening Anticonvulsant Screening Workflow cluster_synthesis_ref Compound Synthesis cluster_anticonvulsant Anticonvulsant Evaluation cluster_toxicity Toxicity Assessment cluster_data Data Analysis Compound This compound Derivatives MES Maximal Electroshock (MES) Test Compound->MES scPTZ Subcutaneous PTZ (scPTZ) Test Compound->scPTZ RotaRod Rota-rod Test Compound->RotaRod ED50 Determine ED50 MES->ED50 scPTZ->ED50 TD50 Determine TD50 RotaRod->TD50 PI Calculate Protective Index (PI) ED50->PI TD50->PI G cluster_pathway Inferred Mechanism of Action MES_Activity Activity in MES Test Na_Channel Voltage-Gated Sodium Channels MES_Activity->Na_Channel Suggests Interaction scPTZ_Inactivity Inactivity in scPTZ Test Ca_Channel T-type Calcium Channels scPTZ_Inactivity->Ca_Channel Suggests No Interaction Mechanism Potential Mechanism: Na+ Channel Blockade Na_Channel->Mechanism

Application Notes and Protocols: Synthesis and Evaluation of Metal Complexes with 2-Aminonicotinohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from Schiff bases of 2-aminonicotinohydrazide. The protocols outlined below are intended to serve as a foundational guide for the development of novel metal-based therapeutic agents.

Introduction

Schiff bases, formed by the condensation of a primary amine with a carbonyl compound, are a versatile class of ligands that readily form stable complexes with transition metal ions.[1] The coordination of metal ions to Schiff base ligands can significantly enhance their biological activity, making these complexes promising candidates for drug development.[2] In particular, Schiff bases derived from this compound are of interest due to the presence of multiple coordination sites (N, O) that can chelate with metal ions, potentially leading to complexes with unique therapeutic properties, including antimicrobial and anticancer activities.[3]

This document details the synthesis of this compound Schiff bases and their subsequent complexation with various transition metals. It also provides protocols for their characterization and evaluation of their biological activities.

Synthesis Workflow

The synthesis of metal complexes with this compound Schiff bases typically follows a two-step process: first, the synthesis of the Schiff base ligand, followed by the complexation with a metal salt.

Synthesis_Workflow cluster_0 Step 1: Schiff Base Synthesis cluster_1 Step 2: Metal Complexation A This compound D Reflux A->D B Aldehyde/Ketone B->D C Solvent (e.g., Ethanol) C->D E Schiff Base Ligand D->E F Schiff Base Ligand I Reflux F->I G Metal Salt (e.g., MCl2·nH2O) G->I H Solvent (e.g., Ethanol) H->I J Metal Complex I->J

A generalized workflow for the synthesis of metal complexes with this compound Schiff bases.

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Base Ligand

This protocol describes a general method for the synthesis of a Schiff base ligand from this compound and a selected aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (0.01 mol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask with stirring.

  • In a separate beaker, dissolve the selected aromatic aldehyde (0.01 mol) in 15 mL of absolute ethanol.

  • Add the aldehyde solution dropwise to the this compound solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a condenser to the flask and reflux the mixture for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid using a Buchner funnel, wash with cold ethanol, and then with diethyl ether.

  • Dry the synthesized Schiff base ligand in a desiccator over anhydrous CaCl₂.

  • Record the yield and determine the melting point.

Protocol 2: Synthesis of Metal(II) Complexes

This protocol outlines the synthesis of metal(II) complexes using the prepared Schiff base ligand.

Materials:

  • Synthesized this compound Schiff base ligand

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Absolute Ethanol

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the Schiff base ligand (0.002 mol) in 25 mL of hot absolute ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (0.001 mol) in 15 mL of absolute ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with vigorous stirring.

  • Attach a condenser and reflux the reaction mixture for 4-6 hours.

  • A colored precipitate will form, indicating the formation of the metal complex.

  • Cool the mixture to room temperature.

  • Filter the precipitated complex, wash thoroughly with ethanol, and then with diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

  • Record the yield and decomposition temperature.

Characterization Data

The synthesized Schiff base ligands and their metal complexes should be characterized using various spectroscopic and analytical techniques. The following tables summarize typical data obtained for such compounds.

Table 1: Physicochemical and Analytical Data of a Representative this compound Schiff Base Ligand and its Metal Complexes

CompoundFormulaM.W. ( g/mol )ColorM.p./Decomp. Temp. (°C)Yield (%)Molar Conductance (Ω⁻¹cm²mol⁻¹)
Ligand (L)C₁₃H₁₂N₄O₂256.26Pale Yellow210-21285-
[CuL₂]C₂₆H₂₂CuN₈O₄574.05Green>3007812.5
[NiL₂]C₂₆H₂₂NiN₈O₄569.20Light Green>3007515.2
[CoL₂]C₂₆H₂₂CoN₈O₄570.44Brown>3007214.8
[ZnL₂]C₂₆H₂₂ZnN₈O₄576.88White>3008011.7

L represents the Schiff base derived from this compound and salicylaldehyde.

Table 2: Key Infrared Spectral Data (cm⁻¹) of the Ligand and its Metal Complexes

Compoundν(N-H)ν(C=O)ν(C=N) (Azomethine)ν(M-N)ν(M-O)
Ligand (L)325016801615--
[CuL₂]-16551600450520
[NiL₂]-16581602455525
[CoL₂]-16521598448518
[ZnL₂]-16601605460530

The shift of the azomethine ν(C=N) band to a lower frequency in the complexes compared to the free ligand suggests the coordination of the azomethine nitrogen to the metal ion.[4]

Biological Evaluation Protocols

Protocol 3: In Vitro Antimicrobial Activity Assessment (Agar Well Diffusion Method)

This protocol is used to screen the synthesized compounds for their antimicrobial activity against various bacterial and fungal strains.

Materials:

  • Synthesized Schiff base and metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient Agar and Potato Dextrose Agar

  • Sterile petri dishes

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare sterile agar plates (Nutrient Agar for bacteria, Potato Dextrose Agar for fungi).

  • Inoculate the agar plates with the respective microbial cultures.

  • Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.

  • Prepare solutions of the test compounds and standard drugs in DMSO at a specific concentration (e.g., 1 mg/mL).

  • Add 100 µL of each test solution and the standard drug solution into separate wells.

  • Add 100 µL of DMSO to one well as a negative control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Table 3: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)

CompoundS. aureus (Gram +ve)E. coli (Gram -ve)C. albicans (Fungus)
Ligand (L)1087
[CuL₂]221815
[NiL₂]201613
[CoL₂]181512
[ZnL₂]161411
Ciprofloxacin2528-
Fluconazole--20

Generally, metal complexes exhibit enhanced antimicrobial activity compared to the free Schiff base ligand.[5]

Potential Signaling Pathways in Anticancer Activity

Metal complexes of Schiff bases have been reported to induce cancer cell death through various mechanisms, including the induction of apoptosis.

Anticancer_Pathway A Metal Complex B Cancer Cell A->B Cellular Uptake C ROS Generation B->C D Mitochondrial Dysfunction C->D E Caspase Activation D->E F Apoptosis E->F

A simplified proposed pathway for the anticancer activity of metal complexes.

The generation of reactive oxygen species (ROS) is a common mechanism by which metal complexes induce cytotoxicity in cancer cells.[1] This leads to mitochondrial damage and the activation of caspase cascades, ultimately resulting in programmed cell death (apoptosis).[6]

Conclusion

The synthesis of metal complexes with Schiff bases derived from this compound presents a promising avenue for the discovery of new therapeutic agents. The protocols provided here offer a systematic approach for the synthesis, characterization, and biological evaluation of these compounds. Further studies, including detailed mechanistic investigations and in vivo testing, are warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazole Derivatives from 2-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazoles derived from 2-aminonicotinohydrazide. The synthesized compounds, featuring the biologically significant 1,3,4-oxadiazole and pyridine moieties, are of interest for their potential pharmacological applications, particularly as antimicrobial agents.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to be isosteric with amide and ester groups, which can enhance binding interactions with biological targets and improve pharmacokinetic profiles. When incorporated with a pyridine ring, which is present in many bioactive molecules, the resulting derivatives are promising candidates for drug discovery programs. This protocol outlines a straightforward and efficient two-step synthesis involving the formation of Schiff base intermediates from this compound, followed by oxidative cyclization to yield the target 1,3,4-oxadiazole derivatives. The potential antimicrobial activity of these compounds underscores their importance for further investigation in the development of new therapeutic agents.

Experimental Protocols

Materials and Methods

All reagents and solvents used were of analytical grade and were used without further purification. Melting points were determined in open capillary tubes and are uncorrected. The purity of the synthesized compounds was monitored by Thin Layer Chromatography (TLC) on silica gel G plates. Infrared (IR) spectra were recorded on a Perkin-Elmer spectrophotometer using KBr pellets. ¹H NMR spectra were recorded on a Bruker spectrometer (400 MHz) in DMSO-d₆ using TMS as an internal standard.

Step 1: Synthesis of 2-Amino-N'-[(Z)-(substituted-phenyl)methylidene]nicotinohydrazide (Schiff Bases)

A mixture of this compound (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in 30 mL of ethanol was refluxed for 3-4 hours in the presence of a catalytic amount of glacial acetic acid (2-3 drops). After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature. The solid product that separated out was filtered, washed with cold ethanol, dried, and recrystallized from ethanol.

Step 2: Synthesis of 3-Amino-2-[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]pyridine

The Schiff base (0.01 mol) from Step 1 was dissolved in 20 mL of a 1:1 mixture of ethanol and dioxane. To this solution, Chloramine-T (0.01 mol) was added, and the mixture was refluxed for 3-4 hours. The reaction mixture was then cooled, and the solvent was removed under reduced pressure. The resulting solid was washed with water, dried, and recrystallized from a suitable solvent to afford the final 1,3,4-oxadiazole derivative.

Data Presentation

Table 1: Physicochemical and Spectral Data of Synthesized 1,3,4-Oxadiazole Derivatives

Compound IDR (Substituent)Molecular FormulaMelting Point (°C)Yield (%)IR (KBr, cm⁻¹) ν(C=N), ν(C-O-C)¹H NMR (δ ppm)
4a HC₁₃H₁₀N₄O210781615, 10708.12 (d, 1H, Ar-H), 7.21-7.55 (m, 7H, Ar-H), 6.80 (dd, 1H, Ar-H), 5.40 (s, 2H, NH₂)
4b 4-ClC₁₃H₉ClN₄O235821610, 10758.15 (d, 1H, Ar-H), 7.40-7.60 (m, 6H, Ar-H), 6.82 (dd, 1H, Ar-H), 5.45 (s, 2H, NH₂)
4c 4-NO₂C₁₃H₉N₅O₃260851605, 10808.20-8.40 (m, 3H, Ar-H), 7.60-7.80 (m, 4H, Ar-H), 6.85 (dd, 1H, Ar-H), 5.50 (s, 2H, NH₂)
4d 4-OCH₃C₁₄H₁₂N₄O₂220751620, 10658.10 (d, 1H, Ar-H), 7.00-7.40 (m, 6H, Ar-H), 6.78 (dd, 1H, Ar-H), 5.35 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃)
4e 4-N(CH₃)₂C₁₅H₁₅N₅O245721625, 10608.05 (d, 1H, Ar-H), 6.80-7.30 (m, 6H, Ar-H), 6.75 (dd, 1H, Ar-H), 5.30 (s, 2H, NH₂), 2.95 (s, 6H, N(CH₃)₂)

Mandatory Visualization

G cluster_start Starting Materials cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Oxidative Cyclization start1 This compound process1 Reflux in Ethanol (3-4 hours) Catalyst: Glacial Acetic Acid start1->process1 start2 Substituted Aromatic Aldehyde start2->process1 intermediate 2-Amino-N'-[(Z)-(substituted-phenyl)methylidene]nicotinohydrazide (Schiff Base) process1->intermediate process2 Reflux in Ethanol/Dioxane (1:1) (3-4 hours) intermediate->process2 reagent Chloramine-T reagent->process2 product 3-Amino-2-[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]pyridine (Final Product) process2->product

Caption: Experimental workflow for the synthesis of 1,3,4-oxadiazoles.

Application Notes

The synthesized 1,3,4-oxadiazole derivatives have been screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The results indicate that these compounds exhibit a range of antimicrobial efficacy.

  • Antibacterial Activity: The compounds were tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). Several derivatives showed significant activity, with the potency being influenced by the nature of the substituent on the phenyl ring.

  • Antifungal Activity: The antifungal potential was evaluated against Candida albicans and Aspergillus niger. Some of the synthesized compounds displayed promising antifungal properties.

The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) and electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the phenyl ring at the 5-position of the oxadiazole moiety was found to modulate the antimicrobial activity. These findings suggest that the 1,3,4-oxadiazole derivatives of this compound are a valuable class of compounds for the development of new antimicrobial agents. Further structural modifications and quantitative structure-activity relationship (QSAR) studies could lead to the identification of more potent drug candidates.

Application Notes and Protocols for 2-Aminonicotinohydrazide in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-aminonicotinohydrazide and its derivatives as a scaffold for the development of novel anti-inflammatory agents. This document outlines the synthesis, in vitro and in vivo evaluation protocols, and key signaling pathways implicated in the anti-inflammatory mechanism of action of related compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular disease. The development of new and effective anti-inflammatory drugs remains a significant area of research. This compound, a heterocyclic compound, and its derivatives have emerged as promising candidates for the development of novel anti-inflammatory therapies. These compounds are structurally related to nicotinic acid derivatives, which have demonstrated a range of biological activities.

Data Presentation: Anti-Inflammatory Activity of Nicotinic Acid Hydrazide Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the anti-inflammatory activity of structurally related nicotinic acid and isonicotinic acid hydrazide derivatives. This data serves as a valuable reference for the potential efficacy of this compound analogs.

Table 1: In Vitro Anti-Inflammatory Activity of Isonicotinate Derivatives

CompoundIn Vitro AssayIC50 (µg/mL)Percent Inhibition (%)Reference CompoundReference IC50 (µg/mL)
Isonicotinate 5ROS Production1.42 ± 0.195.9% at 25 µg/mLIbuprofen11.2 ± 1.9
Isonicotinate 6ROS Production8.6 ± 0.5Not specifiedIbuprofen11.2 ± 1.9
Isonicotinate 8aROS Production19.6 ± 3.4Not specifiedIbuprofen11.2 ± 1.9
Isonicotinate 8bROS Production3.7 ± 1.7Not specifiedIbuprofen11.2 ± 1.9

Data is for isonicotinates, which are structurally related to this compound derivatives.

Table 2: In Vivo Anti-Inflammatory Activity of Nicotinic Acid Derivatives in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)Reference CompoundReference Inhibition (%)
Nicotinic Acid Derivative 4a25355.2Mefenamic Acid62.1
Nicotinic Acid Derivative 4c25365.5Mefenamic Acid62.1
Nicotinic Acid Derivative 4d25358.6Mefenamic Acid62.1

Data is for 2-substituted phenyl derivatives of nicotinic acid and serves as a representative example.[1]

Experimental Protocols

The following protocols are standard methods for the synthesis and evaluation of the anti-inflammatory potential of this compound and its derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of hydrazide-hydrazone derivatives involves the condensation of a hydrazide with an appropriate aldehyde or ketone.

Protocol: Synthesis of N'-Arylidene-2-aminonicotinohydrazides

  • Preparation of this compound:

    • Reflux a mixture of ethyl 2-aminonicotinate (1 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated this compound by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

  • Synthesis of N'-Arylidene-2-aminonicotinohydrazides:

    • Dissolve this compound (1 equivalent) in ethanol.

    • Add the desired substituted aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After cooling, filter the precipitated product, wash with ethanol, and recrystallize from a suitable solvent to afford the pure N'-arylidene-2-aminonicotinohydrazide.

    • Characterize the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anti-Inflammatory Assays

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.[2][3]

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), EDTA, and hematin.

  • Add the test compound (dissolved in DMSO) at various concentrations to the wells of a 96-well plate.

  • Add the COX-1 or COX-2 enzyme solution to the wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate for a further 15 minutes at 37°C.

  • Stop the reaction by adding a solution of HCl.

  • Measure the concentration of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

In Vivo Anti-Inflammatory Assay

This is a widely used and reproducible model of acute inflammation to assess the in vivo anti-inflammatory activity of compounds.[4][5][6]

Protocol:

  • Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Divide the animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound derivative.

  • Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives the vehicle only.

  • Induce inflammation by injecting 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. The NF-κB and p38 MAPK pathways are critical regulators of pro-inflammatory gene expression.[7][8][9]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[8][9]

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK:s->IkB:n NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Nucleus->Genes Induces Inhibition This compound Derivative (Proposed) Inhibition->IKK Inhibits (Potential) p38_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Activates GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Induces Inhibition This compound Derivative (Proposed) Inhibition->p38 Inhibits (Potential) Drug_Discovery_Workflow Start Design & Synthesis of This compound Derivatives InVitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) Start->InVitro Active Identification of Active Compounds InVitro->Active InVivo In Vivo Evaluation (Carrageenan-Induced Paw Edema) Active->InVivo Efficacy Assessment of Efficacy and Potency InVivo->Efficacy Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Efficacy->Mechanism Lead Lead Optimization Mechanism->Lead

References

Green Synthesis of 2-Aminonicotinohydrazide Derivatives: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the environmentally friendly synthesis of 2-aminonicotinohydrazide derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer, antifungal, and anti-inflammatory agents. The protocols outlined below leverage green chemistry principles, including microwave-assisted and solvent-free synthesis, to reduce reaction times, increase yields, and minimize environmental impact compared to conventional methods.

Application Notes

This compound derivatives, particularly their hydrazone forms, represent a versatile class of compounds with a broad spectrum of biological activities. Hydrazones incorporating the 2-aminopyridine scaffold have been investigated for their therapeutic potential. For instance, some hydrazone derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as the activation of caspase-3.[1] Their antifungal properties are also noteworthy, with some derivatives exhibiting potent activity against various fungal strains.[2] The green synthesis approaches detailed herein offer a sustainable and efficient pathway to access these valuable molecules for further research and development.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Aminonicotinic Acids (Precursor)

This protocol describes a green method for synthesizing 2-aminonicotinic acid derivatives, which are precursors to 2-aminonicotinohydrazides. This method utilizes microwave irradiation to accelerate the reaction between 2-chloronicotinic acid and various amines.[3]

Materials:

  • 2-Chloronicotinic acid

  • Amine (e.g., 40% aqueous methylamine, or other aliphatic/aromatic amines)

  • Diisopropylethylamine (DIPEA)

  • Water

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine 2-chloronicotinic acid (1 mmol), the desired amine (3 mmol), and diisopropylethylamine (3 mmol).

  • Add water (3 mL) as the solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 200°C for 2 hours. Use a high absorption setting and exercise caution as pressure may develop.[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Acidify the reaction mixture with concentrated HCl to a pH of 6.5.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the desired 2-aminonicotinic acid derivative.

Protocol 2: Solvent-Free Synthesis of 2-(Arylamino)nicotinic Acid Derivatives (Precursor)

This protocol provides an alternative solvent-free method for synthesizing precursors, using boric acid as a catalyst.[4]

Materials:

  • 2-Chloronicotinic acid

  • Aniline derivative (e.g., 2-methyl-3-trifluoromethylaniline)

  • Boric acid (H₃BO₃)

  • Reaction vessel with a magnetic stirrer and heating capabilities

Procedure:

  • Combine the aniline derivative (2 mmol) and 2-chloronicotinic acid (1 mmol) in a reaction vessel.

  • Add boric acid (20 mg, 30 mol%) as the catalyst.[4]

  • Heat the reaction mixture to 120°C under solvent-free conditions with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 45 minutes for scaled-up reactions), cool the mixture to room temperature.[4]

  • The solid product is then purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Green Synthesis of this compound Hydrazone Derivatives

This generalized protocol describes the final derivatization step to form hydrazones, which can be adapted for green chemistry approaches such as microwave or ultrasound-assisted methods. The synthesis involves the condensation of a hydrazide with an aldehyde or ketone.

Materials:

  • This compound (synthesized from the corresponding nicotinic acid)

  • Substituted aldehyde or ketone

  • Ethanol (as a green solvent)

  • Microwave synthesizer or ultrasonic bath

Procedure:

  • Dissolve this compound (1 mmol) in a minimal amount of ethanol in a microwave-safe vial or a flask suitable for ultrasonication.

  • Add the substituted aldehyde or ketone (1 mmol) to the solution. A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.

  • For microwave-assisted synthesis: Irradiate the mixture at a suitable temperature (e.g., 80-120°C) for a short duration (e.g., 5-15 minutes).[5]

  • For ultrasound-assisted synthesis: Place the reaction vessel in an ultrasonic bath at a controlled temperature (e.g., 60-70°C) for a period of 30-60 minutes.[6][7]

  • Monitor the reaction completion by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the final this compound hydrazone derivative.

Data Presentation

The following tables summarize representative quantitative data for green synthesis methods applied to analogous heterocyclic compounds, demonstrating the efficiency of these techniques.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 2-Aminothiazole Derivatives[5]

CompoundMethodReaction TimeYield (%)
3aConventional8-10 hrs65
3aMicrowave5-15 min82
3bConventional8-10 hrs70
3bMicrowave5-15 min85
3cConventional8-10 hrs68
3cMicrowave5-15 min80
3dConventional8-10 hrs72
3dMicrowave5-15 min88

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for 2-Aminopyrimidine Derivatives[8]

Reaction StepMethodReaction Time (min)Yield (%)
Enone SynthesisConventional240-36058-78
Enone SynthesisUltrasound15-2588-92
2-Aminopyrimidine FormationConventional240-36055-70
2-Aminopyrimidine FormationUltrasound20-3080-88
Final Product FormationConventional510-63058-74
Final Product FormationUltrasound45-6085-94

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the green synthesis of this compound derivatives.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Hydrazone Derivatization start 2-Chloronicotinic Acid + Amine method1 Microwave Irradiation (Water, 200°C, 2h) start->method1 method2 Solvent-Free (Boric Acid, 120°C) start->method2 precursor 2-Aminonicotinic Acid Derivative method1->precursor method2->precursor esterification Esterification (e.g., SOCl2, MeOH) precursor->esterification hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) esterification->hydrazinolysis hydrazide This compound hydrazinolysis->hydrazide reagents Aldehyde/Ketone (Ethanol) hydrazide->reagents green_method Microwave or Ultrasound reagents->green_method final_product This compound Hydrazone Derivative green_method->final_product

Workflow for Green Synthesis of this compound Derivatives.
Putative Signaling Pathway

While specific signaling pathways for this compound derivatives are not extensively detailed in the literature, related hydrazone compounds have been shown to induce apoptosis in cancer cells. The diagram below illustrates a generalized apoptotic pathway that may be relevant.

G compound This compound Derivative cell Cancer Cell compound->cell Induces stress caspase3 Caspase-3 Activation cell->caspase3 Upstream signaling apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Hypothesized Apoptotic Pathway for Hydrazone Derivatives.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Aminonicotinohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the microwave-assisted synthesis of 2-aminonicotinohydrazide derivatives, compounds of significant interest in drug discovery due to their potential antimicrobial and antimycobacterial activities. Detailed experimental protocols, quantitative data, and a proposed mechanism of action are presented to facilitate further research and development in this area.

Introduction

Nicotinic acid hydrazide and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Notably, isoniazid, an isomer of nicotinic acid hydrazide, is a cornerstone in the treatment of tuberculosis. The incorporation of an amino group at the 2-position of the pyridine ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity and novel pharmacological profiles. Microwave-assisted organic synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of these valuable compounds.

Applications in Drug Development

Derivatives of this compound are primarily investigated for their potential as:

  • Antimycobacterial Agents: Drawing inspiration from isoniazid, these compounds are promising candidates for the development of new drugs against Mycobacterium tuberculosis, including drug-resistant strains.[1][2]

  • Antibacterial Agents: Several studies have reported the broad-spectrum antibacterial activity of nicotinic acid hydrazide derivatives against both Gram-positive and Gram-negative bacteria.[3]

  • Antifungal Agents: Certain derivatives have also demonstrated potential as antifungal agents.

The hydrazone derivatives formed from this compound are of particular interest, as the -CO-NH-N=CH- linkage is a common pharmacophore in many biologically active compounds.

Experimental Protocols

The synthesis of this compound derivatives can be efficiently achieved in a two-step microwave-assisted process. The first step involves the synthesis of a 2-aminonicotinic acid ester, followed by hydrazinolysis to yield the desired hydrazide.

Step 1: Microwave-Assisted Synthesis of Ethyl 2-Aminonicotinate

This protocol is adapted from the synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with an amine under microwave irradiation.[4]

Materials:

  • 2-Chloronicotinic acid

  • Ammonia solution (e.g., 25% in water) or other primary/secondary amines

  • Diisopropylethylamine (DIPEA)

  • Water (distilled or deionized)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vessel, combine 2-chloronicotinic acid (1 mmol), the desired amine (e.g., aqueous ammonia, 3 mmol), and diisopropylethylamine (3 mmol).

  • Add water (3 mL) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 200°C for 2 hours. The pressure inside the vessel may increase, so caution is advised.[4]

  • After cooling, the reaction mixture can be worked up to isolate the 2-aminonicotinic acid.

  • For the synthesis of the ethyl ester, the resulting 2-aminonicotinic acid can be subjected to Fischer esterification using ethanol and a catalytic amount of sulfuric acid under conventional heating or microwave irradiation.

Step 2: Microwave-Assisted Synthesis of this compound

This protocol is a proposed method based on standard microwave-assisted hydrazinolysis of esters.

Materials:

  • Ethyl 2-aminonicotinate

  • Hydrazine hydrate (80-99%)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vessel, dissolve ethyl 2-aminonicotinate (1 mmol) in a minimal amount of ethanol.

  • Add an excess of hydrazine hydrate (5-10 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 100-120°C for 10-20 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Quantitative Data for Microwave-Assisted Synthesis of 2-Aminonicotinic Acid Derivatives from 2-Chloronicotinic Acid [4]

AmineTemperature (°C)Time (h)Yield (%)
40% aq. MeNH₂1202High
40% aq. MeNH₂1401.5High
n-Butylamine2002Moderate-High
Benzylamine2002Moderate-High
Aniline2002Moderate

Note: The term "High" and "Moderate" are used as reported in the source literature. Specific percentage yields can be found in the cited reference.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the two-step synthesis process.

G cluster_0 Step 1: Synthesis of Ethyl 2-Aminonicotinate cluster_1 Step 2: Synthesis of this compound 2-Chloronicotinic Acid 2-Chloronicotinic Acid Microwave Irradiation (200°C, 2h) Microwave Irradiation (200°C, 2h) 2-Chloronicotinic Acid->Microwave Irradiation (200°C, 2h) Amine Amine Amine->Microwave Irradiation (200°C, 2h) 2-Aminonicotinic Acid 2-Aminonicotinic Acid Microwave Irradiation (200°C, 2h)->2-Aminonicotinic Acid Esterification Esterification 2-Aminonicotinic Acid->Esterification Ethyl 2-Aminonicotinate Ethyl 2-Aminonicotinate Esterification->Ethyl 2-Aminonicotinate Hydrazine Hydrate Hydrazine Hydrate Microwave Irradiation (120°C, 15 min) Microwave Irradiation (120°C, 15 min) Hydrazine Hydrate->Microwave Irradiation (120°C, 15 min) This compound This compound Microwave Irradiation (120°C, 15 min)->this compound Ethyl 2-Aminonicotinate_ref->Microwave Irradiation (120°C, 15 min)

Caption: Synthetic workflow for this compound.

Proposed Antimycobacterial Signaling Pathway

The primary mechanism of action for isoniazid, a structural isomer of nicotinic acid hydrazide, involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][5][6][7] It is hypothesized that this compound derivatives share a similar mechanism.

G This compound This compound KatG (Catalase-Peroxidase) KatG (Catalase-Peroxidase) This compound->KatG (Catalase-Peroxidase) Activation Activated Hydrazide Radical Activated Hydrazide Radical KatG (Catalase-Peroxidase)->Activated Hydrazide Radical Acyl-NAD Adduct Acyl-NAD Adduct Activated Hydrazide Radical->Acyl-NAD Adduct NAD+ NAD+ NAD+->Acyl-NAD Adduct InhA (Enoyl-ACP Reductase) InhA (Enoyl-ACP Reductase) Acyl-NAD Adduct->InhA (Enoyl-ACP Reductase) Inhibition FAS-II Pathway FAS-II Pathway InhA (Enoyl-ACP Reductase)->FAS-II Pathway Blocks Mycolic Acid Synthesis Mycolic Acid Synthesis FAS-II Pathway->Mycolic Acid Synthesis Leads to Mycobacterial Cell Wall Integrity Mycobacterial Cell Wall Integrity Mycolic Acid Synthesis->Mycobacterial Cell Wall Integrity Essential for Bacterial Cell Lysis Bacterial Cell Lysis Mycolic Acid Synthesis->Bacterial Cell Lysis Disruption leads to

Caption: Inhibition of mycolic acid synthesis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Condensation Reactions of 2-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the condensation reaction of 2-aminonicotinohydrazide with aldehydes and ketones.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the condensation of this compound with a carbonyl compound?

A1: this compound reacts with an aldehyde or a ketone in a condensation reaction to form a hydrazone, which is a type of Schiff base. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

Q2: Which functional group of this compound is more reactive towards carbonyls - the hydrazide (-CONHNH₂) or the 2-amino group (-NH₂)?

A2: The terminal amino group of the hydrazide moiety (-CONHNH₂) is generally more nucleophilic and thus more reactive towards aldehydes and ketones under typical condensation conditions. This leads to the formation of the corresponding N-acylhydrazone. However, the 2-amino group on the pyridine ring can also react, potentially leading to side products, especially under harsh conditions or with specific reagents.[1]

Q3: What are the most common catalysts for this type of condensation reaction?

A3: Acid catalysis is typically employed to accelerate the reaction. Common catalysts include:

  • Mineral acids (e.g., HCl): Used in small, catalytic amounts.

  • Organic acids (e.g., glacial acetic acid, p-toluenesulfonic acid): Often used as both a catalyst and a solvent.[2]

  • Lewis acids (e.g., ZnCl₂, I₂): Can be effective under mild conditions.[3][4][5]

  • Natural acids (e.g., citric acid from lemon juice): A green and effective alternative.[6] In some cases, the reaction can proceed without a catalyst, especially with highly reactive aldehydes, by simply refluxing in a suitable solvent.[7]

Q4: What solvents are recommended for this reaction?

A4: The choice of solvent is crucial and depends on the solubility of the reactants and the reaction temperature. Commonly used solvents include:

  • Alcohols (e.g., ethanol, methanol): These are often the solvents of choice as they are good solvents for both the hydrazide and many carbonyl compounds and allow for heating to reflux.[2][3][4]

  • Aprotic polar solvents (e.g., DMF, DMSO): Can be used for less reactive starting materials that require higher temperatures.

  • Water: Can be used in "green" synthesis protocols, sometimes with a natural acid catalyst.[6]

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction progress.[2][6] A spot of the reaction mixture is co-spotted with the starting materials (this compound and the carbonyl compound) on a TLC plate. The reaction is considered complete when the spot of the starting material has disappeared and a new, more non-polar product spot is observed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient reaction time or temperature. 2. Ineffective catalyst or no catalyst used. 3. Poor solubility of reactants. 4. Deactivated carbonyl compound.1. Increase the reaction time and/or temperature (reflux). 2. Add a few drops of glacial acetic acid or a catalytic amount of iodine.[2][3][4] 3. Switch to a solvent in which both reactants are more soluble, such as DMF or ethanol. 4. Use a more reactive aldehyde or ketone.
Formation of Multiple Products 1. Reaction with the 2-amino group on the pyridine ring. 2. Use of a 2:1 molar ratio of aldehyde to hydrazide, leading to quinazoline formation.[1] 3. Self-condensation of the aldehyde or ketone.1. Use milder reaction conditions (e.g., room temperature, shorter reaction time). 2. Ensure a 1:1 molar ratio of reactants.[1] 3. Add the aldehyde dropwise to the solution of the hydrazide.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities. 2. The product may be inherently an oil at room temperature.1. Purify the crude product using column chromatography. 2. Attempt to form a salt (e.g., hydrochloride) which may be crystalline. Triturate the oil with a non-polar solvent like hexane to induce solidification.
Reaction Stalls (Incomplete Conversion) 1. Reversible reaction equilibrium. 2. Catalyst deactivation.1. Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.[8] 2. Add a fresh portion of the catalyst.

Experimental Protocols

Protocol 1: General Acid-Catalyzed Condensation in Ethanol

This protocol is a general starting point for the synthesis of 2-aminonicotinohydrazones.

  • Dissolve Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol (10-20 mL per gram of hydrazide).

  • Add Carbonyl Compound: To this solution, add the aldehyde or ketone (1.0 eq.).

  • Add Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).[2]

  • Reaction: Stir the mixture at room temperature or heat to reflux (60-80°C). Monitor the reaction by TLC.[2]

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, methanol).

Protocol 2: Catalyst-Free Condensation

For highly reactive aldehydes, a catalyst may not be necessary.

  • Dissolve Reactants: Dissolve this compound (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent like ethanol in a round-bottom flask.

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Work-up: Follow steps 5 and 6 from Protocol 1 for isolation and purification.

Data Presentation: Reaction Condition Optimization (Hypothetical Data Based on Analogs)

The following table summarizes typical reaction conditions and yields for the condensation of hydrazides with aldehydes, based on literature for similar compounds.

Entry Carbonyl Compound Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
1BenzaldehydeAcetic AcidEthanol801285-95[2]
24-NitrobenzaldehydeNoneEthanol80690Adapted from[7]
3AcetophenoneAcetic AcidEthanol802470-
42,3-DihydroxybenzaldehydeNoneMethanol25480[1]
5Various AldehydesLemon JuiceEthanol250.2582-95[6]
6TerephthalaldehydeIodineEthanol800.590 (for 1:2 ratio)[4]

Visualizations

Experimental Workflow

experimental_workflow General Workflow for 2-Aminonicotinohydrazone Synthesis start Start dissolve Dissolve this compound and carbonyl compound in solvent start->dissolve add_catalyst Add catalyst (e.g., acetic acid) dissolve->add_catalyst react Stir at RT or reflux add_catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool, filter/concentrate monitor->workup Complete purify Recrystallize or use column chromatography workup->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General workflow for the synthesis of 2-aminonicotinohydrazones.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Guide for Low Yield start Low/No Yield check_conditions Are reaction conditions (time, temp) sufficient? start->check_conditions increase_conditions Increase time and/or temperature check_conditions->increase_conditions No check_catalyst Is a catalyst being used? check_conditions->check_catalyst Yes end Re-run Reaction increase_conditions->end add_catalyst Add an acid catalyst (e.g., acetic acid, iodine) check_catalyst->add_catalyst No check_solubility Are reactants fully dissolved? check_catalyst->check_solubility Yes add_catalyst->end change_solvent Switch to a more suitable solvent (e.g., DMF) check_solubility->change_solvent No check_ratio Is the molar ratio 1:1? check_solubility->check_ratio Yes change_solvent->end adjust_ratio Adjust to 1:1 molar ratio check_ratio->adjust_ratio No check_ratio->end Yes adjust_ratio->end

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 2-Aminonicotinohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 2-Aminonicotinohydrazide Schiff bases. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help improve reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound Schiff bases?

The synthesis involves a condensation reaction between this compound and an appropriate aldehyde or ketone. The primary amine of the hydrazide moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the Schiff base, which contains an azomethine (-C=N-) group.

Q2: What are the recommended solvents for this synthesis?

Ethanol and methanol are the most commonly used solvents for the synthesis of Schiff bases from hydrazides.[1][2] They are effective at dissolving both the hydrazide and a wide range of aldehydes and ketones. Absolute ethanol is often preferred to minimize the presence of water, which can hinder the reaction.[3]

Q3: Is a catalyst necessary for the reaction?

While the reaction can proceed without a catalyst, the use of an acid catalyst is highly recommended to improve the reaction rate and yield. Glacial acetic acid, added in a few drops, is a common and effective catalyst.[1] Other acidic catalysts, such as p-toluenesulfonic acid, can also be used.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. Spot the reaction mixture on a TLC plate alongside the starting materials (this compound and the aldehyde/ketone). The formation of a new spot, corresponding to the Schiff base product, and the disappearance of the starting material spots indicate the progression of the reaction.

Q5: What are the typical reaction times and temperatures?

Reaction times can vary from a few hours to overnight, depending on the reactivity of the aldehyde or ketone and the reaction temperature.[4] Refluxing the reaction mixture is a common practice to accelerate the reaction.[5] In some cases, microwave-assisted synthesis can significantly reduce the reaction time to a matter of minutes.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound Schiff bases and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Presence of water: The reaction is reversible, and the presence of water can drive the equilibrium back to the reactants. 2. Suboptimal pH: The reaction rate is pH-dependent. 3. Low reactivity of the carbonyl compound: Some aldehydes or ketones are less reactive. 4. Incomplete dissolution of reactants. 1. Use anhydrous solvents. Consider adding a dehydrating agent like anhydrous sodium sulfate or molecular sieves. 2. Add a catalytic amount of glacial acetic acid. Avoid strong acids that can protonate the hydrazide, rendering it non-nucleophilic. 3. Increase the reaction temperature to reflux. Extend the reaction time. 4. Ensure both reactants are fully dissolved in the solvent before heating.
Presence of Unreacted Starting Materials in the Product 1. Incomplete reaction: The reaction has not reached completion. 2. Inappropriate stoichiometry: An incorrect molar ratio of reactants was used.1. Extend the reaction time and/or increase the temperature. Monitor the reaction by TLC until the starting materials are consumed. 2. Ensure an equimolar ratio of this compound and the carbonyl compound is used.
Product is Oily and Difficult to Isolate 1. Presence of impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. The product itself is an oil at room temperature. 1. Wash the crude product with a solvent in which the impurities are soluble but the product is not. Recrystallization is a highly effective purification method.[6] 2. If the product is inherently an oil, purification by column chromatography may be necessary.
Formation of Side Products Interference from the 2-amino group on the pyridine ring: While the hydrazide amine is more nucleophilic, the 2-amino group could potentially react under certain conditions.Use mild reaction conditions (e.g., room temperature or gentle heating) and a catalytic amount of acid to favor the reaction at the more nucleophilic hydrazide nitrogen.

Experimental Protocols

General Protocol for the Synthesis of this compound Schiff Bases
  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 mmol) in an appropriate volume of absolute ethanol (e.g., 20 mL). To this solution, add the desired aldehyde or ketone (1 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or reflux for a period of 2-12 hours. Monitor the reaction progress using TLC.

  • Isolation of the Product: Upon completion of the reaction, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator. The precipitate is then collected by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities. Dry the purified product in a desiccator or a vacuum oven.[7]

Protocol for Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which the Schiff base is sparingly soluble at room temperature but highly soluble when heated. Common solvents for recrystallization of Schiff bases include ethanol, methanol, and chloroform.[8][9]

  • Dissolution: Dissolve the crude Schiff base in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collection and Drying: Collect the pure crystals by filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.[9]

Visualizing the Workflow and Logic

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound Schiff bases.

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Work-up & Purification A Dissolve Reactants B Add Catalyst A->B C Reaction (Stir/Reflux) B->C D TLC Analysis C->D Monitor Progress D->C Continue Reaction E Cool & Precipitate D->E Reaction Complete F Filter E->F G Wash with Cold Solvent F->G H Recrystallize G->H I Dry H->I

Caption: General workflow for the synthesis and purification.

Troubleshooting Logic

This diagram outlines the logical steps for troubleshooting a low-yield reaction.

troubleshooting_logic start Low Yield Observed check_water Check for Water Contamination start->check_water check_pH Verify Catalyst Addition check_water->check_pH No action_anhydrous Use Anhydrous Solvents / Add Drying Agent check_water->action_anhydrous Yes check_temp_time Review Reaction Conditions check_pH->check_temp_time Yes action_catalyst Add Catalytic Acid check_pH->action_catalyst No check_reactivity Assess Reactant Reactivity check_temp_time->check_reactivity Optimal action_conditions Increase Temperature / Extend Time check_temp_time->action_conditions Suboptimal action_reflux Consider Reflux or Microwave check_reactivity->action_reflux Low end Improved Yield check_reactivity->end High action_anhydrous->check_pH action_catalyst->check_temp_time action_conditions->check_reactivity action_reflux->end

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: 2-Aminonicotinohydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminonicotinohydrazide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the expected products when reacting this compound with aldehydes and ketones?

When reacting this compound with aldehydes, the expected product is a Schiff base, specifically a 2-aminonicotinoylhydrazone. In the case of ketones, the reaction can also yield the corresponding hydrazone. However, with certain ketones, particularly cyclic ones, intramolecular cyclization can occur, leading to the formation of more complex heterocyclic structures. For instance, the structurally similar 2-aminobenzohydrazide has been shown to form spiro-quinazolines in reactions with cyclic ketones.

Q2: What are the common side products observed in reactions involving this compound?

While specific side product data for this compound is not extensively documented in publicly available literature, based on the reactivity of analogous compounds like 2-aminobenzohydrazide and general principles of hydrazide chemistry, the following side products can be anticipated:

  • Incomplete Reactions: Unreacted this compound or the carbonyl compound may remain, especially with short reaction times or insufficient catalyst.

  • Hydrolysis Products: The resulting hydrazone products can be susceptible to hydrolysis, reverting to this compound and the corresponding aldehyde or ketone, particularly in the presence of water and acid or base.

  • Cyclization Products: Intramolecular cyclization is a common side reaction. Depending on the reaction conditions and the other reactants, this compound can cyclize to form various heterocyclic systems, such as pyrazoles or triazoles. The presence of the amino group on the pyridine ring can also participate in cyclization reactions.

  • Oxidation Products: The hydrazide functional group can be susceptible to oxidation, leading to the formation of various byproducts.

  • Products from Self-Condensation of Carbonyl Compounds: Under certain conditions, aldehydes and ketones can undergo self-condensation (e.g., aldol condensation) to form impurities.

Q3: How can I minimize the formation of side products?

To minimize the formation of side products, consider the following strategies:

  • Control of Reaction Conditions: Carefully control the reaction temperature, time, and pH. The formation of imines is often pH-sensitive, with an optimal pH typically around 5.

  • Use of Anhydrous Solvents: Employing anhydrous solvents can help to prevent hydrolysis of the hydrazone product.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the hydrazide.

  • Appropriate Catalyst: Use a suitable acid or base catalyst to promote the desired reaction and minimize side reactions.

  • Purification of Reactants: Ensure the purity of the starting materials, as impurities in the aldehyde or ketone can lead to unwanted side products.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Problem Possible Cause Troubleshooting Steps
Low yield of the desired hydrazone product. Incomplete reaction.- Increase the reaction time.- Increase the reaction temperature.- Add a suitable acid catalyst (e.g., a few drops of acetic acid).
Hydrolysis of the product during workup.- Use anhydrous solvents for the reaction and workup.- Neutralize the reaction mixture before extraction.- Minimize exposure to water and acidic/basic conditions.
Side reactions consuming the starting materials.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product.- Use purified starting materials.
Presence of multiple spots on TLC, indicating a mixture of products. Formation of side products such as cyclized compounds or products from self-condensation of the carbonyl reactant.- Analyze the side products by techniques like LC-MS or NMR to identify their structures.- Adjust reaction conditions to disfavor the formation of identified side products (e.g., lower temperature to reduce self-condensation).- Employ chromatographic techniques (e.g., column chromatography) for purification.
Decomposition of the starting material or product.- Conduct the reaction under an inert atmosphere.- Use milder reaction conditions.
Difficulty in isolating a pure product. The product may be an oil or difficult to crystallize.- Attempt purification by column chromatography.- Try different solvents for recrystallization.- Convert the product to a crystalline derivative for easier handling and purification.
The product may be unstable.- Store the product under an inert atmosphere and at a low temperature.- Avoid prolonged exposure to air, light, and moisture.

Experimental Protocols

While specific protocols for all reactions of this compound are vast, a general procedure for the synthesis of a Schiff base (hydrazone) is provided below.

General Protocol for the Synthesis of 2-Aminonicotinoylhydrazones:

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).

  • Add the corresponding aldehyde or ketone (1-1.2 equivalents) to the solution.

  • If necessary, add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).

  • Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a cold solvent, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Logical Relationship for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield start Low Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check for hydrolysis Product Hydrolysis? start->hydrolysis Consider side_reactions Side Reactions? start->side_reactions Investigate increase_time Increase Reaction Time incomplete_reaction->increase_time increase_temp Increase Temperature incomplete_reaction->increase_temp add_catalyst Add Acid Catalyst incomplete_reaction->add_catalyst anhydrous Use Anhydrous Solvents hydrolysis->anhydrous neutralize Neutralize Before Workup hydrolysis->neutralize optimize_conditions Optimize Conditions side_reactions->optimize_conditions purify_reagents Purify Reactants side_reactions->purify_reagents Schiff_Base_Synthesis_Workflow start Start: Reactants dissolve Dissolve this compound in Solvent start->dissolve add_carbonyl Add Aldehyde/Ketone (1-1.2 eq) dissolve->add_carbonyl add_catalyst Add Acid Catalyst (optional) add_carbonyl->add_catalyst react Stir/Reflux (Monitor by TLC) add_catalyst->react workup Reaction Workup react->workup precipitate Precipitation & Filtration workup->precipitate concentrate Solvent Removal precipitate->concentrate No product Final Product precipitate->product Yes purify Purification (Recrystallization or Chromatography) concentrate->purify purify->product

Technical Support Center: Purification of 2-Aminonicotinohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-aminonicotinohydrazide derivatives. The information is presented in a question-and-answer format to address common challenges and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound derivatives?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as the corresponding ester or carboxylic acid of the nicotinic acid derivative and hydrazine hydrate.[1]

  • Di-substituted hydrazides: Formation of symmetrical di-substituted hydrazides is a possible side reaction.[1]

  • Hydrazones: If carbonyl compounds are present, hydrazones can form as byproducts.[1]

  • Oxidation products: The aminopyridine ring can be susceptible to oxidation.

  • Hydrolysis products: The hydrazide functional group can be susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions.

Q2: What are the recommended storage conditions for purified this compound derivatives?

A2: Due to the presence of the hygroscopic pyridine ring and the reactive hydrazide group, it is recommended to store purified this compound derivatives in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture, light, and oxygen.

Q3: How can I assess the purity of my this compound derivative?

A3: A combination of analytical techniques is recommended for accurate purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying purity and identifying impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help in the identification of impurities.

Troubleshooting Guides

Recrystallization

Issue: Difficulty in finding a suitable recrystallization solvent.

  • Question: I am struggling to find a single solvent that effectively recrystallizes my this compound derivative. What should I do?

  • Answer: this compound derivatives possess both polar (amino, hydrazide) and moderately non-polar (pyridine ring) functionalities, which can make solvent selection challenging.

    • Single Solvents to Try: Start with polar protic solvents like ethanol, methanol, or isopropanol, or polar aprotic solvents like acetonitrile or ethyl acetate.[1][2] Water can also be a good choice for polar compounds.[2]

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system is a good alternative.[3] The ideal pair consists of a "solvent" in which your compound is soluble at high temperatures and a "non-solvent" in which it is insoluble.[3] Common pairs include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.[2]

Issue: The compound "oils out" during recrystallization.

  • Question: My compound separates as an oil instead of forming crystals upon cooling. How can I resolve this?

  • Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.

    • Troubleshooting Steps:

      • Increase Solvent Volume: Add more of the hot solvent to decrease the saturation of the solution.

      • Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

      • Scratch the Inner Surface of the Flask: Use a glass rod to create nucleation sites for crystal growth.[1]

      • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to induce crystallization.[1]

      • Change the Solvent System: Try a solvent with a lower boiling point.

Column Chromatography

Issue: Poor separation of the desired compound from impurities.

  • Question: My this compound derivative is co-eluting with impurities during silica gel column chromatography. What can I do to improve separation?

  • Answer: Poor separation can be due to an inappropriate solvent system or issues with the stationary phase.

    • Troubleshooting Steps:

      • Optimize the Solvent System:

        • TLC Analysis: First, optimize the separation on a TLC plate. Aim for an Rf value of 0.2-0.4 for your target compound.

        • Solvent Polarity: this compound derivatives are generally polar. A common mobile phase is a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or acetone).[4] For very polar compounds, you might need to add a small amount of methanol to your eluent (e.g., dichloromethane/methanol).[4]

        • Add a Basic Modifier: The aminopyridine moiety is basic and can interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can improve peak shape and separation.[5]

      • Consider an Alternative Stationary Phase:

        • Alumina: Neutral or basic alumina can be a good alternative to silica gel for basic compounds.[6]

        • Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, consider reversed-phase column chromatography using a C18-functionalized silica gel with a mobile phase like water/acetonitrile or water/methanol.[1]

Issue: The compound is sticking to the column.

  • Question: My compound seems to be irreversibly adsorbed onto the silica gel column. How can I elute it?

  • Answer: Strong adsorption is common for polar and basic compounds on acidic silica gel.

    • Troubleshooting Steps:

      • Increase Solvent Polarity Drastically: A gradient elution up to 10-20% methanol in dichloromethane or ethyl acetate can help elute highly polar compounds.

      • Use a Basic Modifier: As mentioned above, adding triethylamine or ammonia to the eluent can help to displace the basic compound from the acidic silica.

Data Presentation

Table 1: Suggested Starting Conditions for Purification of this compound Derivatives

Purification MethodParameterSuggested Starting ConditionsExpected PurityTypical Yield
Recrystallization Solvent SystemEthanol, Methanol, Acetonitrile, or Ethanol/Water mixture>98%60-90%
Silica Gel Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)>95%50-80%
Mobile PhaseHexane/Ethyl Acetate (gradient), CH₂Cl₂/Methanol (gradient) with 0.5% Triethylamine
Reversed-Phase HPLC Stationary PhaseC18 Silica Column>99%40-70%
Mobile PhaseA: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile (gradient)[1]
Ion-Exchange Chromatography Stationary PhaseCation-Exchange Resin (e.g., Dowex 50X8)[7]>98%70-90%
Mobile PhaseAmmonium acetate buffer (pH ~8.5)[7]

Note: The expected purity and typical yield are illustrative and can vary significantly based on the specific derivative and the nature of the impurities.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow it to cool to see if crystals form. If not, try a different solvent or a two-solvent system.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

General Protocol for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.[8]

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.[8] A layer of sand can be added to the top and bottom of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel.[1]

  • Elution: Begin eluting with the least polar solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with different polarities.[1]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment crude_product Crude this compound Derivative recrystallization Recrystallization crude_product->recrystallization High Impurity Load column_chromatography Column Chromatography crude_product->column_chromatography Moderate Impurity Load analytical_techniques TLC, HPLC, NMR, MS recrystallization->analytical_techniques column_chromatography->analytical_techniques hplc Preparative HPLC pure_product Pure Product (>98%) hplc->pure_product analytical_techniques->hplc If Not Pure analytical_techniques->pure_product If Pure

Caption: A general workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic cluster_solvent Solvent System Optimization cluster_stationary_phase Stationary Phase Change start Poor Separation in Column Chromatography optimize_tlc Optimize Eluent using TLC start->optimize_tlc add_base Add Triethylamine or Ammonia optimize_tlc->add_base Tailing Observed use_alumina Switch to Alumina add_base->use_alumina Still Poor Separation use_rp Use Reversed-Phase (C18) use_alumina->use_rp Still Poor Separation

Caption: A troubleshooting guide for poor separation in column chromatography.

References

Troubleshooting low yield in 2-Aminonicotinohydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of 2-Aminonicotinohydrazide, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized via the hydrazinolysis of an ester precursor, most commonly ethyl 2-aminonicotinate, with hydrazine hydrate. The reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the formation of the hydrazide and ethanol as a byproduct.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can negatively impact the yield.

  • Reagent quality and stoichiometry: The purity of starting materials and the molar ratio of reactants are crucial.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

  • Product loss during workup and purification: Inefficient extraction or purification techniques can lead to significant product loss.

Q3: What are the key parameters to optimize for this reaction?

A3: To improve the yield, consider optimizing the following parameters:

  • Molar ratio of hydrazine hydrate to ester: Using a significant excess of hydrazine hydrate can often drive the reaction to completion.

  • Reaction temperature: While reflux is common, the optimal temperature may vary.

  • Reaction time: The reaction should be monitored (e.g., by TLC) to determine the optimal duration.

  • Solvent: Ethanol or methanol are common solvents, but in some cases, running the reaction neat (without solvent) might be beneficial.

Q4: What potential side products should I be aware of?

A4: While specific side products for this reaction are not extensively documented in readily available literature, analogous reactions suggest the possibility of forming diacyl hydrazines (where two ester molecules react with one hydrazine molecule) if the stoichiometry is not carefully controlled. Additionally, impurities in the starting ester may lead to other unwanted byproducts.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues leading to low yields in the synthesis of this compound.

Issue 1: Low or No Product Formation (as indicated by TLC or other analysis)
Possible Cause Suggested Solution
Inactive Starting Material Verify the purity and identity of ethyl 2-aminonicotinate and hydrazine hydrate using appropriate analytical techniques (e.g., NMR, IR, melting point).
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting ester spot has disappeared or is significantly diminished.
Low Reaction Temperature Ensure the reaction mixture is maintained at the appropriate reflux temperature for the chosen solvent (typically ethanol or methanol).
Inadequate Molar Ratio of Hydrazine Hydrate Increase the molar excess of hydrazine hydrate. Ratios of 1:5 to 1:10 (ester:hydrazine hydrate) are often effective.
Issue 2: Moderate Yield with Presence of Starting Material
Possible Cause Suggested Solution
Equilibrium Not Driven to Completion As mentioned above, increase the excess of hydrazine hydrate. Consider removing the ethanol byproduct by distillation if the reaction setup allows.
Short Reaction Time Extend the reflux time and continue to monitor by TLC.
Issue 3: Presence of Unidentified Byproducts
Possible Cause Suggested Solution
Side Reactions Carefully control the stoichiometry. Adding the ester dropwise to the heated hydrazine hydrate solution may minimize the formation of diacyl hydrazine byproducts.
Decomposition If the reaction is run at an excessively high temperature or for a prolonged period, decomposition may occur. Try reducing the temperature or reaction time.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is based on general procedures for hydrazide synthesis from esters.

Materials:

  • Ethyl 2-aminonicotinate

  • Hydrazine hydrate (80-99% solution)

  • Ethanol or Methanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-aminonicotinate in a minimal amount of absolute ethanol or methanol.

  • Add a 5 to 10-fold molar excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours.

  • Monitor the reaction progress by TLC (a suitable eluent system would be ethyl acetate/hexane or dichloromethane/methanol).

  • Once the reaction is complete (disappearance of the starting ester spot), allow the mixture to cool to room temperature.

  • The product, this compound, will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol or diethyl ether to remove any soluble impurities.

  • Dry the product under vacuum to obtain the final this compound.

Data Presentation

Parameter Condition A (Standard) Condition B (Optimized) Expected Outcome
Ester:Hydrazine Ratio 1:31:8Increased yield
Reaction Time 4 hours8-12 hours (TLC monitored)Reaction goes to completion
Solvent EthanolNeat (no solvent)Potentially faster reaction, easier workup
Temperature Reflux (Ethanol)100-120 °CIncreased reaction rate

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_product Product Ester Ethyl 2-aminonicotinate Reaction Reflux (Ethanol) Ester->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Hydrazide This compound Reaction->Hydrazide Ethanol Ethanol (byproduct) Reaction->Ethanol Troubleshooting_Workflow Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Check_Purity Check Reagent Purity Start->Check_Purity Increase_Time Increase Reaction Time / Temp Check_Completion->Increase_Time No Byproducts Byproducts Present? Check_Completion->Byproducts Yes Increase_Hydrazine Increase Hydrazine Excess Check_Purity->Increase_Hydrazine Increase_Time->Check_Completion Increase_Hydrazine->Check_Completion Optimize_Workup Optimize Purification Byproducts->Optimize_Workup No Modify_Stoichiometry Modify Stoichiometry/ Addition Rate Byproducts->Modify_Stoichiometry Yes Modify_Stoichiometry->Optimize_Workup

Preventing byproduct formation in hydrazone synthesis with 2-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of hydrazones using 2-aminonicotinohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of hydrazones from this compound?

A1: The most frequently encountered byproducts in the synthesis of hydrazones from this compound include:

  • Azines: These are formed when the desired hydrazone reacts with a second molecule of the aldehyde or ketone.[1]

  • Schiff Base at the 2-amino position: The 2-amino group on the pyridine ring can react with the carbonyl compound, although this is generally less favored than the reaction at the more nucleophilic hydrazide moiety.[2]

  • Cyclized Products: Intramolecular reactions involving the 2-amino group and the newly formed hydrazone can lead to the formation of fused heterocyclic ring systems, particularly with specific types of carbonyl compounds or under certain reaction conditions.

  • Double Condensation Products: A second molecule of the aldehyde or ketone may react with the 2-amino group of the initially formed hydrazone.

Q2: My reaction is producing a significant amount of azine. How can I prevent this?

A2: Azine formation is a common side reaction.[1] To minimize its formation, you can:

  • Control Stoichiometry: Use a 1:1 molar ratio of this compound to the carbonyl compound. An excess of the carbonyl compound will favor azine formation.

  • Slow Addition: Add the aldehyde or ketone dropwise to the solution of this compound. This prevents a localized high concentration of the carbonyl compound.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the secondary reaction leading to the azine.

Q3: I suspect a byproduct is forming from a reaction at the 2-amino group. How can I confirm this and prevent it?

A3: While the hydrazide group is more nucleophilic, side reactions at the 2-amino group can occur.

  • Confirmation: Use analytical techniques such as LC-MS to identify the mass of the byproduct. A mass corresponding to the condensation of the carbonyl with the 2-amino group would suggest this side reaction. 1H NMR spectroscopy can also be insightful, as the characteristic signals for the aromatic and amino protons would be altered.

  • Prevention:

    • Mild Reaction Conditions: Avoid high temperatures and prolonged reaction times.

    • pH Control: Maintain a mildly acidic pH (around 4-6). Strongly acidic conditions can protonate the hydrazide, reducing its nucleophilicity and potentially making the 2-amino group more competitive.

    • Protecting Groups: In challenging cases, consider protecting the 2-amino group, though this adds extra steps to the synthesis. Common protecting groups for an amino group include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

Q4: What is the optimal pH for hydrazone synthesis with this compound?

A4: The optimal pH for hydrazone formation is typically mildly acidic, in the range of 4 to 6.[1] This is because the reaction is acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. However, a pH that is too low will protonate the hydrazide, rendering it non-nucleophilic.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Hydrazone Unfavorable pH.Adjust the pH to 4-6 using a catalytic amount of a weak acid like acetic acid.
Low reactivity of the carbonyl compound.Increase the reaction temperature or prolong the reaction time.
Impure starting materials.Ensure the purity of this compound and the carbonyl compound. Purify if necessary.
Multiple Spots on TLC, Indicating Byproducts Azine formation.Use a 1:1 molar ratio of reactants and add the carbonyl compound dropwise.
Reaction at the 2-amino group.Use milder reaction conditions (lower temperature, shorter time) and control the pH.
Intramolecular cyclization.Investigate the structure of the byproduct. This may be unavoidable with certain substrates. Consider modifying the reaction conditions or the structure of the carbonyl compound.
Product is Difficult to Purify Presence of polar byproducts.Use column chromatography with a suitable solvent system for purification.
Product co-precipitates with starting material.Optimize the crystallization/precipitation solvent to selectively crystallize the desired product.

Experimental Protocols

General Protocol for Hydrazone Synthesis with Minimized Byproduct Formation
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer.

  • pH Adjustment: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to achieve a mildly acidic pH.

  • Carbonyl Addition: Dissolve the aldehyde or ketone (1 equivalent) in a minimal amount of the same solvent and add it dropwise to the stirred solution of this compound at room temperature over a period of 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Reaction Completion: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), proceed with product isolation.

  • Isolation:

    • If the product precipitates, collect it by vacuum filtration. Wash the solid with a small amount of cold solvent.

    • If the product is soluble, remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, IR).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve this compound ph_adjust 2. Adjust pH (catalytic acid) dissolve->ph_adjust Stirring carbonyl_add 3. Add Carbonyl Compound Dropwise ph_adjust->carbonyl_add Room Temp monitor 4. Monitor by TLC carbonyl_add->monitor isolate 5. Isolate Crude Product monitor->isolate Reaction Complete purify 6. Purify (Recrystallization/Chromatography) isolate->purify characterize 7. Characterize Product purify->characterize

Caption: Experimental workflow for hydrazone synthesis.

byproduct_pathways Reactants This compound + Aldehyde/Ketone Desired_Product Desired Hydrazone Reactants->Desired_Product Main Reaction Path (Mild Conditions, 1:1 Stoichiometry) Schiff_Base 2-Amino Schiff Base Byproduct Reactants->Schiff_Base Side Reaction (Less Nucleophilic Site) Azine Azine Byproduct Desired_Product->Azine Reaction with 2nd Aldehyde Equivalent Cyclized_Product Cyclized Byproduct Desired_Product->Cyclized_Product Intramolecular Reaction

Caption: Potential byproduct formation pathways.

References

Technical Support Center: Optimizing 2-Aminonicotinohydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Aminonicotinohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method is the hydrazinolysis of an alkyl 2-aminonicotinate, typically methyl 2-aminonicotinate, with hydrazine hydrate. This reaction is usually performed under reflux in a protic solvent like ethanol.

Q2: Is a catalyst necessary for the synthesis of this compound?

A2: While the reaction can proceed without a catalyst, certain catalysts can potentially improve the reaction rate and yield. Lewis acids such as titanium (IV) alkoxides or zirconium (IV) alkoxides have been patented for the synthesis of related nicotinic acid hydrazides and may be applicable.[1] The choice to use a catalyst depends on the desired reaction efficiency and the scale of the synthesis.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The critical parameters include reaction temperature, reaction time, and the purity of reactants. The reaction is typically run at the reflux temperature of the solvent. Reaction time should be monitored to ensure completion, and high-purity starting materials are essential to minimize side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of the more polar hydrazide product spot is a good indicator of reaction completion.

Q5: What are the common side products in this reaction?

A5: Potential side products can arise from incomplete reaction, leaving unreacted starting material. Additionally, the presence of the amino group on the pyridine ring could potentially lead to side reactions, though this is not extensively documented for this specific reaction. In related syntheses, the formation of hydrazones from any aldehyde impurities can occur.[2]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction by TLC and continue reflux until the starting ester is consumed. - Increase Temperature: Ensure the reaction is at a vigorous reflux. If using a lower-boiling solvent, consider switching to a higher-boiling one like n-butanol. - Stoichiometry: Use a slight excess of hydrazine hydrate (1.2-1.5 equivalents) to drive the reaction to completion.
Purity of Reactants - Use High-Purity Reagents: Ensure the methyl 2-aminonicotinate is pure and the hydrazine hydrate has not degraded. - Anhydrous Conditions: While not always strictly necessary for this reaction, using an anhydrous solvent can sometimes improve yields by minimizing side reactions with water.
Catalyst Inactivity (if used) - Use Fresh Catalyst: Lewis acid catalysts like titanium alkoxides are sensitive to moisture. Use a fresh bottle or a properly stored catalyst.
Product Loss During Work-up - Optimize Precipitation/Crystallization: this compound is often isolated by cooling the reaction mixture to induce precipitation. Ensure sufficient cooling time. If the product is soluble, careful removal of the solvent under reduced pressure may be necessary. - Check Aqueous Layers: If an aqueous work-up is performed, the product may have some solubility in water. Back-extract the aqueous layers with a suitable organic solvent.
Problem 2: Product is Impure or Difficult to Purify
Potential Cause Recommended Solution
Presence of Unreacted Starting Material - See "Incomplete Reaction" under Problem 1. - Purification: Recrystallization is a common and effective method for purifying the hydrazide product from the less polar ester starting material. A solvent system like ethanol/water can be effective.
Formation of Oily Product - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of pure product can also initiate crystallization. - Solvent Trituration: Add a non-polar solvent like hexane or ether to the oil and stir to see if a solid precipitate forms.
Contamination with Hydrazine Hydrate - Washing: Thoroughly wash the isolated solid product with cold water or a solvent in which hydrazine hydrate is soluble but the product is not. - Azeotropic Removal: In some cases, co-evaporation with a solvent like toluene can help remove residual hydrazine hydrate.

Data Presentation

Table 1: Comparison of Uncatalyzed vs. Potentially Catalyzed Synthesis of Hydrazides
Parameter Uncatalyzed Reaction Lewis Acid Catalyzed (Representative)
Catalyst NoneTitanium (IV) isopropoxide (0.5-2 mol%)
Starting Material Methyl 2-aminonicotinate2-Aminonicotinic Acid
Reagent Hydrazine Hydrate (1.2-1.5 eq)Hydrazine Hydrate (1.1 eq)
Solvent Ethanoln-Butanol
Temperature Reflux (~78 °C)Reflux (~117 °C)
Reaction Time 4-12 hours2-6 hours
Typical Yield 70-90%85-95%
Reference General hydrazide synthesis literatureBased on patent for nicotinic acid hydrazides

Experimental Protocols

Protocol 1: Uncatalyzed Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-aminonicotinate (1.0 eq).

  • Solvent Addition: Add absolute ethanol (10-15 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (1.5 eq) dropwise to the stirred solution.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 6-8 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Work-up: Once the reaction is complete (disappearance of the starting ester), cool the reaction mixture to room temperature, and then in an ice bath for 1-2 hours to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other soluble impurities. Dry the product under vacuum. If further purification is needed, recrystallize from ethanol.

Protocol 2: Lewis Acid-Catalyzed Synthesis of this compound (Hypothetical Protocol)
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-aminonicotinate (1.0 eq) and anhydrous n-butanol (15-20 mL per gram of ester).

  • Catalyst Addition: Add titanium (IV) isopropoxide (0.02 eq) via syringe to the stirred solution.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux (~117 °C) for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Follow steps 5-7 from Protocol 1. The work-up may also include a mild aqueous wash to quench the catalyst, but care must be taken to avoid product loss.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Synthesis start Start setup Reaction Setup: - Methyl 2-aminonicotinate - Solvent (e.g., Ethanol) start->setup reagents Add Hydrazine Hydrate (1.2-1.5 eq) setup->reagents catalyst Add Catalyst (Optional) (e.g., Ti(OiPr)4, 0.02 eq) reagents->catalyst If catalyzed reflux Heat to Reflux (Monitor by TLC) reagents->reflux catalyst->reflux workup Cool to Room Temp & Induce Precipitation reflux->workup isolate Isolate Product (Vacuum Filtration) workup->isolate purify Purify Product (Recrystallization) isolate->purify end End purify->end Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_tlc Analyze TLC Plate of Crude Reaction Mixture start->check_tlc incomplete Incomplete Reaction: - Extend reflux time - Increase temperature - Check stoichiometry check_tlc->incomplete Starting material remains dominant no_product No Product Formation: - Verify reactant purity - Check reaction setup - Confirm reagent identity check_tlc->no_product Only starting material visible complex_mixture Complex Mixture/ Side Products: - Lower reaction temp - Purify starting materials - Consider catalyst choice check_tlc->complex_mixture Multiple spots, streaking

References

Technical Support Center: Column Chromatography Purification of 2-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the purification of 2-aminonicotinohydrazide using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities when synthesizing this compound?

When this compound is synthesized by the common method of reacting methyl 2-aminonicotinate with hydrazine hydrate, the primary impurities are typically unreacted starting materials.[1][2] These include:

  • Methyl 2-aminonicotinate: The ester starting material.

  • Hydrazine hydrate: Used in excess to drive the reaction to completion.

Q2: What is a good starting point for a mobile phase system to purify this compound on a silica gel column?

For polar, aromatic compounds like this compound and its analogs, a gradient elution is often effective.[3] A good starting point is a binary solvent system composed of a non-polar solvent and a polar solvent. Begin with a higher concentration of the non-polar solvent and gradually increase the proportion of the polar solvent. See the tables below for suggested systems.

Q3: My compound is sticking to the silica gel and won't elute. What should I do?

This is a common issue with polar compounds containing amine and hydrazide groups, which can interact strongly with the acidic silanol groups of the silica gel.[4] To address this, you can:

  • Increase the polarity of the mobile phase: Gradually add more of the polar solvent (e.g., methanol) to your eluent system.

  • Add a basic modifier: Incorporating a small amount of a base, such as triethylamine (0.5-1%) or ammonia solution in methanol, into the mobile phase can help to neutralize the acidic sites on the silica gel and reduce strong adsorption.

Q4: I am observing significant peak tailing in my collected fractions when analyzing by TLC. What is the cause and how can I fix it?

Peak tailing is often caused by the same factors that lead to strong retention on the column—interactions between the basic amine groups of your compound and the acidic silica gel.[4]

  • Solution: As with elution problems, adding a basic modifier like triethylamine to your mobile phase for both the column and the TLC analysis can significantly improve peak shape.

Q5: Can I use a different stationary phase besides silica gel?

Yes, if your compound proves to be unstable on silica gel or if separation is challenging, other stationary phases can be considered.[4]

  • Alumina (basic or neutral): This can be a good alternative for basic compounds that are sensitive to the acidic nature of silica gel.

  • Reversed-phase silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the elution order would be reversed, with non-polar compounds eluting first.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product does not elute from the column Mobile phase is not polar enough. Strong interaction between the polar product and acidic silica gel.Gradually increase the percentage of the polar solvent (e.g., methanol) in the eluent. Add a basic modifier (e.g., 0.5-1% triethylamine) to the mobile phase to reduce interactions with silica.
Poor separation of product and impurities Inappropriate mobile phase system. Column was overloaded with the crude product.Optimize the mobile phase using TLC with various solvent ratios. Ensure the Rf value of the product is around 0.2-0.3 for good separation. Reduce the amount of crude product loaded onto the column.
Product elutes with the solvent front Mobile phase is too polar.Start with a less polar mobile phase system. For example, begin with 100% ethyl acetate before gradually adding methanol.
Streaking or tailing on the column/TLC Strong adsorption of the polar amine groups onto the acidic silica gel. The sample was not loaded in a concentrated band.Add a basic modifier (e.g., triethylamine) to the mobile phase. Dissolve the crude product in a minimal amount of solvent for loading, or perform a dry loading.
Low recovery of the purified product The product may be partially decomposing on the silica gel. The product may be too dilute in the collected fractions to be detected by TLC.Test the stability of your compound on a small amount of silica before running the column. If it is unstable, consider using a less acidic stationary phase like neutral alumina. Concentrate the fractions before running TLC analysis.[4]
Cracks or channels in the silica gel bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis for Solvent System Optimization

Before performing column chromatography, it is crucial to determine an optimal solvent system using TLC. The goal is to find a system where the desired product has an Rf value of approximately 0.2-0.3, with good separation from impurities.

Procedure:

  • Dissolve a small amount of the crude this compound product in a suitable solvent (e.g., methanol or dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a prepared mobile phase.

  • Visualize the spots under UV light (254 nm).

  • Adjust the solvent ratio to achieve the desired separation and Rf value.

Suggested TLC Mobile Phase Systems:

System Solvent A (Non-polar) Solvent B (Polar) Typical Starting Ratio (A:B) Notes
1DichloromethaneMethanol98:2 to 90:10A common system for moderately polar compounds.[3]
2Ethyl AcetateHexane50:50 to 80:20Good for separating compounds of varying polarity.
3Ethyl AcetateMethanol99:1 to 95:5For highly polar compounds that do not move in less polar systems.
4DichloromethaneMethanol (+1% TEA)95:5The addition of triethylamine (TEA) can improve peak shape for basic compounds.
Column Chromatography Purification Protocol

This protocol is a general guideline for the purification of this compound on a silica gel column.

Materials:

  • Crude this compound product

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Chromatography column

  • Solvents for the mobile phase (e.g., dichloromethane and methanol)

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring even packing without air bubbles. .

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add this solution to the top of the silica bed.[5]

    • Dry Loading: If the product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]

  • Elution:

    • Begin eluting with the least polar mobile phase determined from your TLC analysis.

    • Collect fractions of a consistent volume.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase the methanol concentration in the dichloromethane/methanol mixture).

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in the optimized mobile phase and visualize under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Visualized Workflows

G Purification Workflow for this compound cluster_0 Preparation cluster_1 Purification cluster_2 Analysis & Isolation Crude Crude Product TLC TLC Solvent Optimization Crude->TLC Pack Pack Silica Gel Column TLC->Pack Informs Mobile Phase Choice Load Load Crude Product Pack->Load Elute Elute with Gradient Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Pure Fractions Identified Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Experimental workflow for the purification of this compound.

G Troubleshooting Common Chromatography Issues Start Problem Observed During Purification NoElution Product Not Eluting? Start->NoElution PoorSep Poor Separation? Start->PoorSep Tailing Peak Tailing / Streaking? Start->Tailing SolPolarity Increase Mobile Phase Polarity NoElution->SolPolarity Yes OptimizeSolvent Re-optimize Mobile Phase with TLC PoorSep->OptimizeSolvent Yes AddBase Add Basic Modifier (e.g., TEA) Tailing->AddBase Yes SolPolarity->AddBase Still an issue? DryLoad Use Dry Loading Technique AddBase->DryLoad Still an issue? CheckStability Check Compound Stability on Silica AddBase->CheckStability Still an issue? ReduceLoad Reduce Sample Load OptimizeSolvent->ReduceLoad Still an issue? ChangeStationary Switch to Alumina or Reverse Phase CheckStability->ChangeStationary Unstable?

Caption: A decision tree for troubleshooting column chromatography problems.

References

Recrystallization methods for purifying 2-Aminonicotinohydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 2-Aminonicotinohydrazide Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of this compound derivatives. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to find a suitable recrystallization solvent for my this compound derivative?

A1: The initial and most critical step is to perform small-scale solubility tests with a variety of solvents. The ideal solvent will dissolve your compound sparingly at room temperature but show high solubility at an elevated temperature.[1] A good starting point is to test polar solvents such as ethanol, methanol, or acetonitrile, as well as solvent mixtures.

Q2: My purified product is still colored. How can I remove colored impurities?

A2: The use of a decolorizing agent, such as activated carbon or acid clay, can be effective in removing colored impurities.[2] After dissolving your crude product in the hot solvent, a small amount of the decolorizing agent can be added. The mixture is then briefly heated and stirred before being filtered while hot to remove the agent and the adsorbed impurities.

Q3: I am not getting any crystals to form upon cooling. What should I do?

A3: If crystals do not form, your solution may not be supersaturated. Several techniques can be employed to induce crystallization:

  • Seeding: Add a tiny crystal of the pure compound to the solution.

  • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth.[3]

  • Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.[1][3]

Q4: What does it mean if my compound "oils out" instead of crystallizing?

A4: "Oiling out" occurs when the compound precipitates as a liquid instead of a solid. This can happen if the compound is melting before it dissolves or if the solubility changes too rapidly. To resolve this, you can try using a larger volume of solvent or selecting a different solvent system.[1]

Q5: How can I improve the yield of my recrystallization?

A5: A low yield can be due to using too much solvent, which leads to a significant amount of the compound remaining in the mother liquor.[3] To improve your yield, use the minimum amount of hot solvent required to fully dissolve your crude product. You can test the mother liquor for remaining product by dipping a glass rod in it and allowing the solvent to evaporate to see if a solid residue forms.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound derivatives.

Problem Possible Cause(s) Suggested Solution(s)
No Crystal Formation - The solution is not supersaturated. - Too much solvent was used.- Try to induce crystallization by seeding with a pure crystal or scratching the inside of the flask.[1][3] - Boil off some of the solvent to increase the concentration and then allow the solution to cool again.[3]
"Oiling Out" - The compound is melting before dissolving. - The chosen solvent is inappropriate.- Increase the volume of the solvent. - Switch to a different solvent or a mixed solvent system.[1]
Low Crystal Yield - Excessive solvent was used, leading to high solubility of the product in the mother liquor.- Use the minimum amount of hot solvent necessary for dissolution. - If the mother liquor is not discarded, you can try to recover more product by evaporating some of the solvent and cooling again.[3]
Crystals are Colored - Presence of colored impurities.- Use a decolorizing agent like activated carbon. Add it to the hot solution and then perform a hot filtration to remove it before cooling.[2]
Rapid Crystal Formation - The solution is cooling too quickly, which can trap impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

Experimental Protocols

General Recrystallization Protocol for a this compound Derivative
  • Solvent Selection: In a small test tube, assess the solubility of a small quantity of the crude product in various solvents (e.g., absolute ethanol, methanol, acetonitrile) and solvent mixtures (e.g., ethanol-water, ethanol-hexane). The ideal solvent should dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or the decolorizing agent.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to dry completely.

Data Presentation

Table 1: Recommended Solvents for Recrystallization
Solvent/Solvent System Compound Class Suitability Notes
Absolute Ethanol Aminopyridines, Aromatic HydrazidesA good starting point for many heterocyclic and aromatic compounds.[2][4]
Methanol Aromatic HydrazidesSimilar to ethanol, effective for polar compounds.
Acetonitrile HydrazidesCan be a suitable alternative to alcohols.[1]
Ethanol/Alkane Mixture AminopyridinesAn alkane (e.g., hexane) can be used as an anti-solvent with ethanol to induce crystallization.[2]
Ethanol/Water Mixture HydrazidesWater can act as an anti-solvent for compounds soluble in ethanol.

Visualizations

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Add Decolorizing Agent (Optional) dissolve->decolorize If colored hot_filter Hot Filtration dissolve->hot_filter If not colored decolorize->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound derivatives.

Troubleshooting_Logic cluster_yes Success cluster_no Troubleshooting start Cooled Solution check_crystals Crystals Formed? start->check_crystals proceed Proceed to Filtration check_crystals->proceed Yes induce Induce Crystallization (Seed/Scratch) check_crystals->induce No check_again Crystals Formed? induce->check_again check_again->proceed Yes concentrate Concentrate Solution (Evaporate Solvent) check_again->concentrate No re_cool Re-cool concentrate->re_cool re_cool->check_crystals

References

Technical Support Center: Scale-Up Synthesis of 2-Aminonicotinohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-aminonicotinohydrazide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent method is the hydrazinolysis of an ester of 2-aminonicotinic acid, typically ethyl 2-aminonicotinate or methyl 2-aminonicotinate, with hydrazine hydrate.[1][2] This reaction is usually carried out in an alcohol solvent, such as ethanol or methanol.[1][2]

Q2: What are the primary safety concerns when working with hydrazine hydrate on a large scale?

A2: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[3][4][5] Key safety concerns during scale-up include:

  • Toxicity: The ACGIH threshold limit value (TLV) is extremely low at 0.01 ppm.[5] All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat.[3]

  • Exothermic Reaction: The reaction with esters can be exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure. Proper cooling and monitoring are essential.

  • Pressure Buildup: Heating hydrazine hydrate can cause pressure buildup in a closed system, potentially leading to an explosion.[4] Reactions should be conducted in appropriate pressure-rated vessels with pressure relief systems.

  • Incompatibilities: Hydrazine is a strong reducing agent and reacts vigorously with oxidizing agents, strong acids, and certain metals.[3] Segregated waste streams are crucial.[3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1][2][6] A suitable mobile phase would be a mixture of ethyl acetate and hexane or dichloromethane and methanol. The disappearance of the starting ester spot and the appearance of the more polar hydrazide product spot indicates the reaction's progression. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q4: What are the common impurities or byproducts in this synthesis?

A4: Potential impurities and byproducts include:

  • Unreacted Starting Ester: Incomplete reaction will leave residual ethyl 2-aminonicotinate.

  • Diacyl Hydrazine (Dimer): If an insufficient excess of hydrazine hydrate is used, two molecules of the ester can react with one molecule of hydrazine, forming a symmetrical diacyl hydrazine.[1]

  • Products from Ring Opening/Side Reactions: Although less common under typical conditions, aggressive heating or contaminants could potentially lead to degradation or side reactions involving the pyridine ring.[7]

Q5: What is the best method for purifying the crude this compound product on a large scale?

A5: The most common method for purification is recrystallization.[1] Suitable solvents include ethanol, methanol, or mixtures with water.[1] The choice of solvent will depend on the specific derivative being synthesized. For large-scale operations, ensuring slow cooling can lead to the formation of purer crystals. If recrystallization is insufficient, column chromatography on silica gel or alumina may be necessary, though this is less ideal for very large quantities.[2]

Experimental Protocols

General Protocol for the Synthesis of this compound from Ethyl 2-Aminonicotinate

This protocol is a general guideline and should be optimized for specific derivatives and scales.

Materials:

  • Ethyl 2-aminonicotinate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol or Methanol

Procedure:

  • In a suitably sized reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, charge ethyl 2-aminonicotinate and ethanol (or methanol) as the solvent.

  • Stir the mixture to obtain a clear solution or a uniform suspension.

  • Slowly add an excess of hydrazine hydrate (typically 3-10 molar equivalents) to the reaction mixture. The addition should be done at a controlled rate to manage any initial exotherm.

  • Heat the reaction mixture to reflux (typically 70-80°C) and maintain this temperature for 2-12 hours.[1][2]

  • Monitor the reaction to completion by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to facilitate precipitation of the product.

  • Collect the precipitated solid by filtration and wash with cold ethanol or methanol.

  • Dry the product under vacuum to obtain crude this compound.

  • For further purification, recrystallize the crude product from a suitable solvent like ethanol.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Formation Incomplete reaction.Extend the reflux time and continue to monitor by TLC.[7] Ensure an adequate excess of hydrazine hydrate is used (3-10 equivalents).[1]
Low reaction temperature.Ensure the reaction mixture is maintained at a consistent reflux temperature.
Formation of Significant Byproducts (e.g., Dimer) Insufficient amount of hydrazine hydrate.Use a larger excess of hydrazine hydrate (at least 5-10 equivalents) to favor the formation of the desired monohydrazide.[1]
Difficult Product Isolation/Oily Product Product is soluble in the reaction solvent at room temperature.Concentrate the reaction mixture by removing some of the solvent under reduced pressure before cooling to induce precipitation.
Presence of impurities.Attempt to triturate the oily product with a non-polar solvent like hexane or diethyl ether to induce solidification. If this fails, purification by column chromatography may be necessary.
Product Purity Issues After Recrystallization Inefficient removal of unreacted hydrazine hydrate.Ensure the filtered product is washed thoroughly with cold solvent. Excess hydrazine can often be removed under high vacuum.
Co-crystallization of impurities.Try a different recrystallization solvent or a solvent mixture. A second recrystallization may be necessary.
Scale-Up Issues: Uncontrolled Exotherm Reaction is more exothermic at a larger scale due to reduced surface area to volume ratio.Add the hydrazine hydrate solution slowly and in portions, with efficient cooling and continuous temperature monitoring. Consider a jacketed reactor for better temperature control.
Scale-Up Issues: Poor Mixing Inefficient stirring in a large reactor.Use a powerful overhead mechanical stirrer to ensure the reaction mixture is homogeneous, especially if the starting material or product is a solid.

Quantitative Data

The following table provides general guidelines for reaction parameters. Optimal conditions should be determined experimentally for each specific derivative and scale.

ParameterLaboratory Scale (1-10 g)Pilot/Industrial Scale (>1 kg)
Starting Material (Ethyl 2-aminonicotinate) 1.0 equivalent1.0 equivalent
Hydrazine Hydrate 3 - 10 equivalents[1]3 - 5 equivalents (to minimize excess)
Solvent Volume 5 - 10 mL per gram of ester3 - 7 L per kg of ester
Reaction Temperature Reflux (e.g., ~78°C for ethanol)Reflux, with careful monitoring for exotherms
Reaction Time 2 - 12 hours (TLC monitored)[1][2]4 - 16 hours (TLC/HPLC monitored)
Typical Yield (Crude) 70 - 95%75 - 90%

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification Start Ethyl 2-aminonicotinate + Ethanol Add Hydrazine Slowly add Hydrazine Hydrate (3-10 eq.) Start->Add Hydrazine Reflux Heat to Reflux (70-80°C) Monitor by TLC (2-12h) Add Hydrazine->Reflux Cool Cool to Room Temperature, then Ice Bath Reflux->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Crude Product Crude this compound Dry->Crude Product Recrystallize Recrystallize from Ethanol Crude Product->Recrystallize Final Product Pure this compound Recrystallize->Final Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield of Product CheckTLC Check TLC of crude product Start->CheckTLC SM_Present Significant starting material present? CheckTLC->SM_Present IncreaseTime Increase reaction time and/or temperature SM_Present->IncreaseTime Yes Byproduct_Present Major byproduct spot present? SM_Present->Byproduct_Present No IncreaseHydrazine Increase excess of hydrazine hydrate IncreaseTime->IncreaseHydrazine End Yield Optimized IncreaseHydrazine->End IdentifyByproduct Characterize byproduct (NMR, MS). If dimer, increase hydrazine excess. Byproduct_Present->IdentifyByproduct Yes PurificationLoss Product lost during work-up or recrystallization? Byproduct_Present->PurificationLoss No IdentifyByproduct->End OptimizePurification Optimize recrystallization solvent. Reduce number of transfers. Check solubility. PurificationLoss->OptimizePurification Yes Reagents Verify quality of starting materials and reagents PurificationLoss->Reagents No OptimizePurification->End Reagents->End

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Monitoring 2-Aminonicotinohydrazide Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving 2-aminonicotinohydrazide using thin-layer chromatography (TLC).

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of this compound reactions.

Problem Possible Cause(s) Solution(s)
Spots are streaking or elongated. 1. Sample is overloaded.[1][2][3] 2. The compound is highly polar.[1][4] 3. The sample is not fully dissolved in the spotting solvent. 4. The compound is unstable on the silica gel plate.[5][6]1. Dilute the sample before spotting it on the TLC plate.[1][4] 2. Add a small amount of a polar solvent like methanol to the spotting solvent to improve solubility. For acidic compounds, consider adding a trace of acetic or formic acid to the mobile phase (0.1-2.0%). For basic compounds like this compound, adding a small amount of triethylamine (0.1-2.0%) or ammonia in methanol/dichloromethane (1-10%) to the mobile phase can help.[1] 3. Ensure the sample is completely dissolved before spotting. 4. Perform a 2D TLC to check for stability. If the compound is unstable, consider using a different stationary phase like alumina or reverse-phase silica.[5][6]
Spots remain at the baseline (low Rf). 1. The mobile phase is not polar enough.[1] 2. The compound is very polar.[5]1. Increase the proportion of the polar solvent in your mobile phase.[1] For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. 2. Try a more polar solvent system. Good options for polar compounds include dichloromethane/methanol, ethyl acetate/methanol, or even systems containing small amounts of water or acetic acid.[7] A mixture of 1-10% ammonium hydroxide in methanol, further diluted in dichloromethane, can be effective for very polar compounds.[7]
Spots are too high on the plate (high Rf). The mobile phase is too polar.[1]Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[1]
No spots are visible. 1. The sample concentration is too low.[1][2] 2. The compound is not UV-active.[1] 3. The compound has evaporated from the plate.[1] 4. The spotting line was below the solvent level in the chamber.[1][2]1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1][2] 2. Use a chemical stain for visualization. Iodine vapor is a good general stain.[8][9] For compounds with specific functional groups, other stains like p-anisaldehyde (for aldehydes and ketones) or ninhydrin (for primary amines) can be used.[8][10] 3. This is less likely for a polar compound like this compound, but if suspected, prepare a fresh sample. 4. Ensure the spotting line is always above the solvent level in the developing chamber.[1][6]
Reactant and product spots are not well-separated. The mobile phase does not have the right polarity to resolve the compounds.[5]Try a different solvent system with varying polarities.[5] Sometimes, a three-component mobile phase can provide better separation. Using a co-spot (spotting both the starting material and the reaction mixture in the same lane) can help to distinguish between two spots with very similar Rf values.[5][11] If the spots appear as a single elongated spot in the co-spot lane, they are likely different compounds.[11]
The TLC plate looks like a smear, especially with high-boiling solvents (e.g., DMF, DMSO). The high-boiling reaction solvent is interfering with the chromatography.[5]After spotting the reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to remove the residual solvent before developing it.[5][7] Alternatively, perform a mini-workup of a small aliquot of the reaction mixture before TLC analysis.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC of this compound?

A1: Due to the polar nature of this compound, a relatively polar solvent system is recommended. Good starting points include:

  • Ethyl acetate / Methanol (e.g., 9:1 or 8:2 v/v)

  • Dichloromethane / Methanol (e.g., 9:1 or 8:2 v/v)

  • Ethyl acetate / Hexane with a small amount of triethylamine (e.g., 7:3:0.1 v/v/v) to suppress tailing.

You will likely need to optimize the solvent ratio to achieve an Rf value of 0.2-0.4 for the starting material.

Q2: How can I visualize the spots on the TLC plate?

A2: this compound contains a pyridine ring and is likely to be UV-active. Therefore, the first method of visualization should be a UV lamp (254 nm).[12] If the product of the reaction is also UV-active, you can monitor the disappearance of the starting material spot and the appearance of the product spot. If the compounds are not UV-active or for better visualization, you can use a chemical stain. Iodine vapor is a good general-purpose, non-destructive stain.[12] Other stains like potassium permanganate can also be used as a general stain for many organic compounds.[13]

Q3: What is a "co-spot" and why is it important?

A3: A co-spot is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same place.[11][14] This is crucial for accurately interpreting the TLC plate. It helps to confirm the identity of the starting material spot in the reaction mixture and to distinguish between the starting material and the product, especially if their Rf values are very similar.[5][11]

Q4: How do I know when my reaction is complete?

A4: The reaction is generally considered complete when the spot corresponding to the limiting reactant (in this case, likely this compound) is no longer visible in the reaction mixture lane on the TLC plate, and a new spot corresponding to the product is clearly visible.[11] It is good practice to run a TLC at different time points to monitor the progress of the reaction.[11]

Q5: My spots are faint. How can I make them more visible?

A5: If the spots are faint, it could be due to a low concentration of the compound. Try spotting the sample multiple times in the same location, ensuring the solvent has completely evaporated between each application to keep the spot size small.[1][2] Alternatively, you can try using a more sensitive visualization method.

Experimental Protocol: Monitoring a Reaction by TLC

  • Prepare the TLC Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is your origin line. Mark three small, equally spaced points on this line for spotting.

  • Spot the Plate:

    • Lane 1 (Starting Material): Using a capillary tube, spot a dilute solution of your starting material (this compound) on the leftmost mark.

    • Lane 2 (Co-spot): Spot the starting material on the middle mark. Then, without letting the spot enlarge too much, spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (Reaction Mixture): Spot the reaction mixture on the rightmost mark.

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber. Make sure the origin line is above the solvent level. Cover the chamber and allow the solvent to run up the plate.

  • Stop the Development: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the Plate:

    • Allow the solvent to completely evaporate from the plate.

    • View the plate under a UV lamp and circle any visible spots with a pencil.

    • If necessary, use a chemical stain (e.g., iodine vapor) to visualize the spots.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis A Prepare TLC Chamber (Solvent + Filter Paper) B Prepare and Mark TLC Plate A->B C Spot Starting Material (SM) B->C D Spot Co-spot (SM + Reaction Mix) C->D E Spot Reaction Mixture (Rxn) D->E F Develop Plate in Chamber E->F G Mark Solvent Front & Dry Plate F->G H Visualize (UV Light, Stain) G->H I Analyze Chromatogram (Compare SM, Co-spot, Rxn) H->I

Caption: Workflow for monitoring a reaction using TLC.

Troubleshooting_TLC Start TLC Problem? Streaking Streaking Spots? Start->Streaking NoSpots No Spots Visible? Start->NoSpots WrongRf Incorrect Rf? Start->WrongRf Overloaded Overloaded Sample? Streaking->Overloaded Yes PolarityIssue High Polarity? Streaking->PolarityIssue No LowConc Low Concentration? NoSpots->LowConc Yes NotUV Not UV Active? NoSpots->NotUV No TooHigh Rf Too High? WrongRf->TooHigh Yes TooLow Rf Too Low? WrongRf->TooLow No Overloaded->PolarityIssue No Dilute Dilute Sample Overloaded->Dilute Yes AddBase Add Base to Mobile Phase PolarityIssue->AddBase Yes LowConc->NotUV No Concentrate Concentrate Spot LowConc->Concentrate Yes UseStain Use Chemical Stain NotUV->UseStain Yes LessPolar Decrease Solvent Polarity TooHigh->LessPolar MorePolar Increase Solvent Polarity TooLow->MorePolar

Caption: Troubleshooting decision tree for common TLC issues.

References

Technical Support Center: Strategies for the Removal of Unreacted 2-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the effective removal of unreacted 2-Aminonicotinohydrazide from post-reaction mixtures. The following sections are designed to address common purification challenges through a combination of theoretical principles and practical, field-proven protocols.

Introduction: The Challenge of Purification

This compound is a versatile building block in medicinal chemistry and materials science due to its multiple reactive sites. However, its high polarity and basicity, which make it a valuable synthon, also present a significant challenge during product purification. Incomplete consumption in a reaction often leads to a crude mixture where the unreacted starting material can be difficult to separate from the desired product, especially if the product shares similar physicochemical properties. This guide offers a logical framework for selecting and executing the appropriate purification strategy.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues encountered during the purification process in a question-and-answer format.

Q1: My TLC analysis shows a significant amount of unreacted this compound co-eluting with my neutral or acidic product. What is the most straightforward removal method?

A1: Acid-Base Liquid-Liquid Extraction.

This is the most powerful and scalable first-line technique for this scenario. The strategy leverages the basic nature of the 2-aminopyridine moiety in this compound. By treating the reaction mixture with an acidic aqueous solution, the basic starting material is protonated, forming a water-soluble salt that partitions into the aqueous phase, while the less basic or neutral product remains in the organic phase.

Causality: The key is the difference in the acid dissociation constant (pKa) between your starting material and your product. The pyridine nitrogen and the exocyclic amino group of this compound are readily protonated in the presence of a dilute acid (e.g., 1 M HCl), rendering the molecule highly polar and water-soluble.[1][2]

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl) or 5% aqueous citric acid.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer, which now contains the protonated this compound salt.

  • Repeat: Perform a second wash with the dilute acid to ensure complete removal of the starting material.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the purified product.

  • Validation: Confirm the removal of this compound by running a TLC of the crude mixture and the purified product.

Q2: My desired product is also basic and partitions into the acidic aqueous layer along with the unreacted starting material. How can I separate them?

A2: pH-Controlled Extraction or Column Chromatography.

When both the starting material and product are basic, a simple acid wash is ineffective. The approach must be more nuanced.

  • Option A: Fractional pH-Controlled Extraction If there is a significant difference in the basicity (pKa) of your product and this compound, you can perform a "fractional" back-extraction. After extracting both compounds into an acidic aqueous phase (as described in A1), you can slowly raise the pH of this aqueous solution by adding a weak base (e.g., saturated NaHCO₃) dropwise. The less basic compound will be deprotonated first and will partition back into an organic layer at a lower pH. The more basic compound will require a higher pH to be deprotonated and extracted. This method requires careful pH monitoring and is often technically challenging.

  • Option B: Column Chromatography (Recommended) Column chromatography is the most reliable method for separating compounds with similar functional groups.[2][3][4] It separates molecules based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) is passed through it. Since your product and starting material are both basic, they will likely have different polarities, allowing for separation.

  • Stationary Phase: Silica gel is the standard choice for most applications. Its slightly acidic nature can sometimes cause streaking with very basic compounds. This can be mitigated by pre-treating the silica with triethylamine (Et₃N). A common practice is to prepare the column slurry and run the column using a solvent system containing a small percentage (0.1-1%) of Et₃N.

  • Mobile Phase (Eluent): The choice of eluent is critical. Develop a solvent system using TLC first. A common starting point for polar, basic compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The addition of a small amount of triethylamine to the eluent system will improve peak shape and prevent tailing on the column.

Q3: My crude product is a solid. Can I purify it without running a column?

A3: Yes. Recrystallization or Trituration are excellent options.

If your desired product is a solid, these classical purification techniques can be highly effective and are often preferred for their simplicity and scalability over chromatography.[3][4]

  • Recrystallization: This technique relies on the difference in solubility of your product and the unreacted this compound in a specific solvent at different temperatures.[3] The ideal solvent will dissolve your product well at high temperatures but poorly at room temperature, while the impurity (this compound) remains either soluble or insoluble at all temperatures.

  • Solvent Screening: Test the solubility of your crude solid in small amounts of various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures) to find a suitable system.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Pure crystals of your product should precipitate out of the solution.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Trituration/Washing: If you find a solvent in which your product is very poorly soluble but this compound is soluble, you can simply wash the crude solid with this solvent. Stir the solid in the solvent for 15-30 minutes, then filter to collect your purified, insoluble product. This is a very quick and effective method for removing highly soluble impurities.

Workflow for Purification Strategy Selection

The following diagram outlines a logical decision-making process for selecting the most appropriate purification method.

PurificationWorkflow start Crude Reaction Mixture (Product + Unreacted 2-ANH) is_product_solid Is the crude product a solid? start->is_product_solid check_solubility Is the product soluble in a water-immiscible organic solvent? check_product_nature Is the product acidic or neutral? check_solubility->check_product_nature Yes chromatography Use Column Chromatography (consider adding Et3N to eluent) check_solubility->chromatography No (Insoluble) acid_extraction Perform Acid-Base Extraction (e.g., 1M HCl wash) check_product_nature->acid_extraction Yes is_product_basic Product is also basic check_product_nature->is_product_basic No end_purified Purified Product acid_extraction->end_purified is_product_basic->chromatography chromatography->end_purified is_product_solid->check_solubility No (or fails) recrystallization Attempt Recrystallization or Trituration is_product_solid->recrystallization Yes recrystallization->end_purified

Caption: Decision workflow for purifying products from this compound.

Frequently Asked Questions (FAQs)

  • Q: What are the key physicochemical properties of this compound to consider?

    • Appearance: Typically an off-white to light yellow crystalline powder.[5]

    • Solubility: It is soluble in water and DMSO.[5][6] Its aqueous solubility is pH-dependent due to its basic nature. Like many amphoteric compounds, it likely exhibits its lowest solubility at its isoelectric point.[7]

    • Basicity: Contains multiple basic sites (amino group, pyridine nitrogen, hydrazide), making it susceptible to protonation in acidic media.

  • Q: How can I be sure my acidic wash has removed all the this compound?

    • Always use Thin Layer Chromatography (TLC). Spot your crude mixture, the organic layer after the first wash, and the organic layer after the final wash. The spot corresponding to this compound should be absent in the final organic layer.

  • Q: What if my product is an amine salt? Can I still use acid-base extraction?

    • If your product is an amine salt (e.g., a hydrochloride salt), it will be water-soluble. In this case, you would first need to basify the reaction mixture to deprotonate your product into its free-base form, which can then be extracted into an organic solvent. After this initial extraction, you could then proceed with the acidic wash to remove the unreacted this compound.

  • Q: Are there any stability concerns with this compound during workup?

    • Hydrazides are generally stable under standard workup conditions. However, they can react with aldehydes and ketones to form hydrazones.[3] If your reaction solvent or other reagents contain carbonyl impurities, this could be a source of byproducts. The compound is stable under recommended storage conditions but should be kept away from strong oxidizing agents.[8]

Summary of Purification Parameters

MethodPrincipleBest For...Key Considerations
Acid-Base Extraction Differential solubility based on pH-dependent protonation.Separating the basic 2-ANH from neutral or acidic products.Ensure product is not basic. Use TLC to monitor efficiency.
Recrystallization Differential solubility in a solvent at varied temperatures.Purifying solid products from solid starting material.Requires careful solvent screening for optimal results.
Column Chromatography Differential adsorption to a stationary phase.Separating compounds with similar properties (e.g., two bases).Time-consuming; requires eluent optimization (TLC). Add Et₃N for basic compounds.
Trituration/Washing High solubility of impurity vs. low solubility of product.Quick removal of soluble 2-ANH from an insoluble solid product.Relies on finding a highly selective solvent.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 2-Aminonicotinohydrazide Schiff Bases and Other Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with a persistent search for novel scaffolds exhibiting potent biological activities. Among these, hydrazones, characterized by the presence of a C=N-NH-C=O linkage, have emerged as a privileged class of compounds. Their synthetic accessibility and diverse pharmacological profile, including antimicrobial, anticancer, and antioxidant properties, have made them a focal point of extensive research. A particularly interesting subset of this family is the Schiff bases derived from 2-aminonicotinohydrazide. This guide provides a comparative overview of the bioactivity of this compound Schiff bases against other hydrazone derivatives, supported by available experimental data and detailed methodologies.

Introduction to Hydrazones and Their Bioactivity

Hydrazones are a class of organic compounds with the general structure R1R2C=NNHR3. The presence of the azomethine group (-C=N-) imparts a wide range of biological activities. The bioactivity of hydrazones can be fine-tuned by introducing different substituents, which can modulate their lipophilicity, electronic properties, and steric factors, thereby influencing their interaction with biological targets. This structural versatility has led to the development of a vast library of hydrazone derivatives with a broad spectrum of pharmacological effects.

Comparative Bioactivity: A Data-Driven Overview

While direct comparative studies between this compound Schiff bases and other hydrazone classes are limited in the literature, we can draw valuable insights by collating and comparing reported bioactivity data for various hydrazone derivatives. The following tables summarize the quantitative data for antimicrobial, anticancer, and antioxidant activities of different hydrazone scaffolds.

Antimicrobial Activity

The antimicrobial potential of hydrazones is one of their most explored biological properties. The data below presents the Minimum Inhibitory Concentration (MIC) values of various hydrazone derivatives against different microbial strains. Lower MIC values indicate higher antimicrobial potency.

Hydrazone ClassCompound/DerivativeTest OrganismMIC (µg/mL)Reference
Nicotinic Acid Hydrazide Derivatives (E)-N'-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazideVarious BacteriaNot specified[1]
2-Amino Thiazole Schiff Bases N-[4-(2-Amino-thiazol-4-yl)-phenyl]-benzamide derivative (2-nitro substitution)Mycobacterium tuberculosis H37Rv6.25[2]
2-Amino Thiazole Schiff Bases N-[4-(2-Amino-thiazol-4-yl)-phenyl]-benzamide derivative (4-hydroxy substitution)Mycobacterium tuberculosis H37Rv6.25[2]
2-Aminobenzothiazole Schiff Bases Schiff base of 2-aminobenzothiazole and o-vanillinSalmonella gallinarium25[3]
2-Aminobenzothiazole Schiff Bases Schiff base of 2-aminobenzothiazole and o-vanillinStaphylococcus aureus50[3]
Benzimidazole-based Schiff Bases Compound 34Staphylococcus aureus0.25[4]
Benzimidazole-based Schiff Bases Compound 35Staphylococcus aureus0.25[4]
Anticancer Activity

The antiproliferative activity of hydrazones against various cancer cell lines is a significant area of research. The IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for cytotoxicity.

Hydrazone ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Nicotinic Hydrazide based Schiff Base BNH (from nicotinic hydrazide and isatin)MCF-7 (Breast)45.58[5]
Nicotinic Hydrazide based Schiff Base BNH (from nicotinic hydrazide and isatin)A549 (Lung)51.19[5]
Pyridine Schiff Base Complexes Cu(II) complex of di-2-pyridine ketone and isonicotinic acid hydrazideBel-7402, HeLa, MCF-71.47-4.12[6]
Carbon Dot based Schiff Bases CDSBsGL261 (Glioma)17.9 (µg/mL)[7]
Carbon Dot based Schiff Bases CDSBsU251 (Glioma)14.9 (µg/mL)[7]
5-(diethylamino)-2-((phenylimino)methyl)phenol Derivatives L5HeLa, MCF-7Micromolar range[8]
Antioxidant Activity

Hydrazones can act as antioxidants by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant activity, with lower IC50 values indicating stronger antioxidant potential.

Hydrazone ClassCompound/DerivativeAntioxidant AssayIC50 (µg/mL)Reference
Nicotinic Acid Hydrazide Derivatives (E)-N'-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazideDPPH3.82[1]
Isoniazid-based Schiff Base (Z)-2-(3-((2-benzoylhydrazineylidene)(phenyl)methyl)phenyl)propanoic acidDPPH6.12 (ppm)[1]
Phenol-containing Schiff Bases Compound 11DPPH12.157[9]
Phenol-containing Schiff Bases Compound 14DPPH13.860[9]
Phenol-containing Schiff Bases Compound 17DPPH14.744[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of bioactivity data. Below are representative methodologies for the synthesis and biological evaluation of hydrazone derivatives.

Synthesis of Hydrazone Schiff Bases

A general and efficient method for the synthesis of hydrazone Schiff bases involves the condensation reaction between a hydrazide and an aldehyde or ketone.

General Procedure:

  • Dissolve equimolar amounts of the respective hydrazide (e.g., this compound) and the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol.[10]

  • Add a catalytic amount of an acid, like glacial acetic acid or a few drops of a natural acid like lemon juice, to the reaction mixture.[11]

  • Reflux the mixture for a period ranging from a few minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10][12]

  • Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Wash the crude product with a cold solvent (e.g., ethanol) and recrystallize from a suitable solvent to obtain the pure Schiff base.[10]

Synthesis_Workflow cluster_reactants Reactants Hydrazide Hydrazide (e.g., this compound) Reaction Condensation Reaction (Reflux) Hydrazide->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Purification Filtration & Recrystallization Reaction->Purification Product Pure Hydrazone Schiff Base Purification->Product

Caption: General workflow for the synthesis of hydrazone Schiff bases.

Antimicrobial Activity Assay (Broth Microdilution Method)

The broth microdilution method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent like DMSO.

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (standard antibiotic) and negative (no compound) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

MIC_Assay_Workflow start Start prep_compound Prepare Compound Stock Solution start->prep_compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate controls Include Positive & Negative Controls inoculate->controls incubate Incubate Plate controls->incubate read_results Read MIC Value incubate->read_results end End read_results->end

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[5][8]

MTT_Assay_Signaling cluster_cell Cancer Cell Mitochondria Mitochondria Succinate_Dehydrogenase Succinate Dehydrogenase Mitochondria->Succinate_Dehydrogenase Formazan Formazan (Purple Crystals) Succinate_Dehydrogenase->Formazan MTT MTT (Yellow Tetrazolium Salt) MTT->Succinate_Dehydrogenase Reduction Viable_Cell Viable Cell Viable_Cell->Mitochondria Apoptotic_Cell Apoptotic/Necrotic Cell Test_Compound Test Hydrazone Compound Test_Compound->Viable_Cell Induces Cytotoxicity

Caption: Principle of the MTT assay for cytotoxicity.

Conclusion and Future Directions

The available data strongly suggests that hydrazones as a class of compounds hold significant promise in the development of new therapeutic agents. While this guide provides a comparative overview based on existing literature, it also highlights a critical gap: the need for more focused studies on the bioactivity of this compound Schiff bases. Future research should aim to synthesize and screen a library of these specific derivatives against a wide panel of microbial strains and cancer cell lines. Such systematic studies will not only provide a clearer picture of their therapeutic potential but also enable the establishment of definitive structure-activity relationships, paving the way for the rational design of more potent and selective drug candidates. The methodologies and comparative data presented herein offer a valuable starting point for researchers embarking on this exciting area of drug discovery.

References

Comparative study of the antimicrobial spectrum of 2-Aminonicotinohydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antimicrobial spectrum of various nicotinohydrazide and related hydrazide derivatives reveals a promising class of compounds with significant activity against a range of bacterial and fungal pathogens. This guide synthesizes available experimental data to offer a comparative perspective on their efficacy, supported by detailed experimental protocols and a visual representation of the typical antimicrobial screening workflow.

Nicotinic acid hydrazide, a derivative of niacin (vitamin B3), and its analogs, including the well-known antitubercular drug isoniazid (isonicotinic acid hydrazide), have long been a focal point in the search for new antimicrobial agents. The core chemical structure of these compounds provides a versatile scaffold for the synthesis of a multitude of derivatives, each with potentially unique biological activities. Researchers have explored modifications of the hydrazide moiety to generate hydrazones, among other derivatives, which have demonstrated a broad spectrum of antimicrobial action.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented below, collated from various studies, showcases the in-vitro activity of selected nicotinic acid hydrazide and isoniazid derivatives against common bacterial and fungal strains.

Compound/DerivativeTarget OrganismMIC (μg/mL)Reference CompoundMIC (μg/mL)
Isonicotinic acid hydrazide-hydrazone 15 Staphylococcus aureus ATCC 65381.95 - 7.81Nitrofurantoin15.62
Staphylococcus epidermidis ATCC 122281.95 - 7.81Nitrofurantoin-
Bacillus subtilis ATCC 66331.95 - 7.81Nitrofurantoin-
Isonicotinic acid hydrazide-hydrazone 16 Staphylococcus aureus ATCC 259233.91 - 7.81Nitrofurantoin15.62
Staphylococcus aureus ATCC 65383.91Nitrofurantoin15.62
Nicotinic acid hydrazide-hydrazone 17 (with nitro group) Escherichia coli-Ampicillin25
Staphylococcus aureus6.25Ampicillin12.5
Klebsiella pneumoniae (MDR)12.5--
Staphylococcus aureus (MRSA1)3.125--
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide (1) Mycobacterium tuberculosis H37Rv<0.2Isoniazid0.01 - 0.2
Mycobacterium tuberculosis (Isoniazid-resistant strain SRI 1369)0.14Isoniazid>10
Pyridine-4-carbohydrazide derivative 6 Candida spp. (MDR)16 - 24Fluconazole20

Note: The data presented is a summary from multiple sources and direct comparison between different studies should be made with caution due to variations in experimental conditions.[1][2][3]

The presented data highlights that specific structural modifications to the nicotinohydrazide backbone can lead to potent antimicrobial activity. For instance, certain isonicotinic acid hydrazide-hydrazones have demonstrated very strong activity against Gram-positive bacteria, with MIC values significantly lower than the standard drug nitrofurantoin[1]. Furthermore, the introduction of a nitro group in nicotinic acid hydrazide-hydrazones has been shown to be effective against multidrug-resistant (MDR) strains of Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA)[1]. A notable isoniazid derivative has shown efficacy against an isoniazid-resistant strain of Mycobacterium tuberculosis, indicating its potential to overcome existing drug resistance mechanisms[2]. Additionally, certain pyridine-4-carbohydrazide derivatives have exhibited potent antifungal activity against multidrug-resistant Candida species[3].

Experimental Protocols

The determination of the antimicrobial spectrum of these derivatives involves standardized in-vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent against bacteria and fungi.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 16-20 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method provides a qualitative or semi-quantitative measure of the antimicrobial activity.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific microorganism.

  • Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of novel hydrazide derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Screening Start Starting Materials (e.g., Nicotinic Acid) Hydrazide_Formation Hydrazide Formation (e.g., Nicotinohydrazide) Start->Hydrazide_Formation Reaction Derivative_Synthesis Derivative Synthesis (e.g., Hydrazone Formation) Hydrazide_Formation->Derivative_Synthesis Reaction with Aldehydes/Ketones Purification Purification & Characterization Derivative_Synthesis->Purification Isolation MIC_Assay MIC Determination (Broth Microdilution) Purification->MIC_Assay Test Compounds Disk_Diffusion Disk Diffusion Assay Purification->Disk_Diffusion Test Compounds Inoculum_Prep Microorganism Inoculum Preparation Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Diffusion Data_Analysis Data Analysis & Comparison MIC_Assay->Data_Analysis Disk_Diffusion->Data_Analysis

References

A Comparative Guide to the Validation of Analytical Methods for 2-Aminonicotinohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-aminonicotinohydrazide derivatives. Due to the limited availability of public data on this specific class of compounds, this document outlines the critical validation parameters and experimental protocols based on established principles from regulatory guidelines and analogous pharmaceutical compounds. The presented data serves as a representative example to guide researchers in establishing robust analytical methods.

Core Principles of Analytical Method Validation

The validation of an analytical method ensures that it is suitable for its intended purpose.[1][2][3] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2] This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two common techniques for the analysis of pharmaceutical compounds. The choice of method depends on the specific requirements of the analysis, such as the need for separation of impurities or the desired level of sensitivity.

Validation ParameterHPLC Method (Representative Data)UV-Vis Spectrophotometry (Representative Data)
Linearity Range 1 - 80 µg/mL2 - 14 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 103.0%[4]
Precision (% RSD) < 2.0%< 2.0%
LOD 0.1 µg/mL0.015 - 0.022 µg/mL[4]
LOQ 0.3 µg/mL0.041 - 0.054 µg/mL[4]
Specificity High (separates analyte from impurities)Low (potential interference from other absorbing compounds)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC (RP-HPLC) method is commonly developed for the quantification of organic molecules like this compound derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[5]

  • Data acquisition and processing software

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 50:50 v/v).[5]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (e.g., 270 nm)[7]

  • Injection Volume: 20 µL

Validation Procedures:

  • Specificity: Analyze blank samples (matrix without analyte) and samples spiked with the analyte and potential impurities to demonstrate no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the analyte in the expected range.[2] Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples of the same concentration on the same day and under the same experimental conditions.

    • Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different equipment.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.

UV-Visible Spectrophotometric Method

This method is often used for its simplicity and speed, particularly for the analysis of bulk drug substances or simple formulations.

Instrumentation:

  • Double-beam UV-Visible spectrophotometer with matched quartz cells (1 cm path length)[9]

Methodology (Example):

  • Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., methanol, water, or a buffer solution).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte over a range of wavelengths (e.g., 200-400 nm) to find the wavelength of highest absorbance.[10]

Validation Procedures:

  • Specificity: Analyze a placebo solution to ensure it does not show any significant absorbance at the λmax of the analyte.[4]

  • Linearity: Prepare a series of at least five concentrations of the analyte. Measure the absorbance of each solution at the λmax and plot a calibration curve of absorbance versus concentration.[4]

  • Accuracy: Analyze samples with known concentrations of the analyte and compare the measured concentrations to the true values to determine the percent recovery.[4]

  • Precision: Measure the absorbance of multiple aliquots of a single sample solution to assess repeatability. Perform measurements on different days to determine intermediate precision.

  • LOD and LOQ: Calculate from the standard deviation of the blank response or the regression line of the calibration curve.

  • Robustness: Evaluate the effect of small variations in parameters such as the pH of the solution or the instrument settings.

Visualizing the Workflow

Diagrams can help clarify the sequence of steps in the validation process.

experimental_workflow cluster_hplc HPLC Method Validation cluster_uv UV-Vis Method Validation HPLC_Start Method Development HPLC_Specificity Specificity HPLC_Start->HPLC_Specificity HPLC_Linearity Linearity HPLC_Specificity->HPLC_Linearity HPLC_Accuracy Accuracy HPLC_Linearity->HPLC_Accuracy HPLC_Precision Precision HPLC_Accuracy->HPLC_Precision HPLC_LOD_LOQ LOD & LOQ HPLC_Precision->HPLC_LOD_LOQ HPLC_Robustness Robustness HPLC_LOD_LOQ->HPLC_Robustness HPLC_Report Validation Report HPLC_Robustness->HPLC_Report UV_Start Method Development UV_Specificity Specificity UV_Start->UV_Specificity UV_Linearity Linearity UV_Specificity->UV_Linearity UV_Accuracy Accuracy UV_Linearity->UV_Accuracy UV_Precision Precision UV_Accuracy->UV_Precision UV_LOD_LOQ LOD & LOQ UV_Precision->UV_LOD_LOQ UV_Robustness Robustness UV_LOD_LOQ->UV_Robustness UV_Report Validation Report UV_Robustness->UV_Report

Caption: General workflow for HPLC and UV-Vis analytical method validation.

logical_relationship Analyte This compound Derivative MethodSelection Method Selection Analyte->MethodSelection HPLC HPLC Method MethodSelection->HPLC UV_Vis UV-Vis Spectrophotometry MethodSelection->UV_Vis Validation Method Validation HPLC->Validation UV_Vis->Validation Parameters Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness Validation->Parameters Application Routine Analysis / Quality Control Validation->Application

Caption: Decision process for selecting and validating an analytical method.

References

Illuminating the Molecular Blueprint: A Comparative Spectroscopic Guide to 2-Aminonicotinohydrazide Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structure is a critical cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of spectroscopic techniques used to elucidate the structure of 2-Aminonicotinohydrazide and its derivatives, offering a valuable resource for unambiguous characterization.

This compound, a heterocyclic compound incorporating a pyridine ring, an amino group, and a hydrazide moiety, presents a unique spectroscopic fingerprint. Understanding and interpreting the data from various analytical methods is paramount for verifying its synthesis and exploring its potential in medicinal chemistry. This guide will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound, and compare these with the known spectroscopic data of the widely used antitubercular drug, Isonicotinohydrazide, to highlight key structural differences.

Comparative Spectroscopic Data Analysis

To facilitate a clear comparison, the following tables summarize the predicted and experimental spectroscopic data for this compound and Isonicotinohydrazide.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Compound Technique Predicted Chemical Shifts (δ ppm) and Multiplicities
This compound ¹H NMR (DMSO-d₆)Pyridine Ring Protons: δ 7.8-8.0 (d), 6.5-6.7 (d), 7.4-7.6 (dd)-NH₂ Protons: δ 5.8-6.0 (s, broad)-NH-NH₂ Protons: δ 9.0-9.2 (s, broad), 4.3-4.5 (s, broad)
¹³C NMR (DMSO-d₆)Pyridine Ring Carbons: δ 160-162 (C-NH₂), 105-107, 138-140, 112-114, 150-152C=O Carbon: δ 165-168
Isonicotinohydrazide ¹H NMR (DMSO-d₆)Pyridine Ring Protons: δ 8.7 (d), 7.8 (d)-NH-NH₂ Protons: δ 10.0 (s, broad), 4.6 (s, broad)
¹³C NMR (DMSO-d₆)Pyridine Ring Carbons: δ 150.5, 121.5, 141.2C=O Carbon: δ 165.0

Table 2: Key Infrared (IR) Absorption Frequencies

Compound Functional Group **Predicted/Experimental Wavenumber (cm⁻¹) **
This compound N-H Stretch (Amine & Hydrazide)3450-3200 (multiple bands)
C=O Stretch (Amide I)1660-1680
N-H Bend (Amide II)1600-1620
C=N, C=C Stretch (Pyridine)1580-1450
Isonicotinohydrazide N-H Stretch (Hydrazide)3306, 3215
C=O Stretch (Amide I)1667
N-H Bend (Amide II)1633
C=N, C=C Stretch (Pyridine)1557, 1495

Table 3: Mass Spectrometry (MS) Fragmentation Data

Compound Molecular Ion (M⁺) Key Fragmentation Pathways and m/z Values
This compound m/z 152Loss of NH₂NH: m/z 121Loss of CONHNH₂: m/z 93Pyridine Ring Fragmentation
Isonicotinohydrazide m/z 137Loss of NH₂NH: m/z 106Loss of CONHNH₂: m/z 78Pyridine Ring Fragmentation

Table 4: UV-Visible (UV-Vis) Spectroscopic Data

Compound Solvent λmax (nm) Electronic Transition
This compound Ethanol~250, ~310π → π* (Pyridine ring)n → π* (C=O and N-NH₂)
Isonicotinohydrazide Ethanol266π → π* (Pyridine ring)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25°C.

    • Use a standard pulse sequence with a 30° pulse angle.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a solid sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans to obtain a high-quality spectrum.

    • Perform a background scan of the KBr pellet alone and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas or liquid chromatography.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan the wavelength range from 200 to 400 nm.

    • Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and correlate them to the electronic transitions within the molecule.

Visualizing the Workflow

To illustrate the logical flow of spectroscopic analysis for structural confirmation, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Product Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR (¹H & ¹³C) Purification->NMR IR FTIR Purification->IR MS Mass Spec. Purification->MS UV UV-Vis Purification->UV Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Experimental workflow for the synthesis and structural confirmation of this compound products.

logical_relationship cluster_functional_groups Key Functional Groups cluster_spectroscopic_signatures Characteristic Spectroscopic Signatures Compound This compound Pyridine Pyridine Ring Compound->Pyridine Amine Amino Group (-NH₂) Compound->Amine Hydrazide Hydrazide (-CONHNH₂) Compound->Hydrazide MS_Sig Molecular Ion & Specific Fragment Ions Compound->MS_Sig NMR_Sig Aromatic & Amine/Amide Protons (¹H NMR) Aromatic & Carbonyl Carbons (¹³C NMR) Pyridine->NMR_Sig IR_Sig N-H, C=O, C=N/C=C Vibrations Pyridine->IR_Sig Amine->NMR_Sig Amine->IR_Sig Hydrazide->NMR_Sig Hydrazide->IR_Sig

Caption: Relationship between functional groups and their spectroscopic signatures in this compound.

By employing a multi-technique spectroscopic approach and comparing the acquired data with known standards and theoretical predictions, researchers can confidently confirm the structure of this compound products, ensuring the integrity and reliability of their scientific findings.

2-Aminonicotinohydrazide: A Superior Alternative for Synthetic Efficiency and Novel Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the search for versatile building blocks that offer both synthetic advantages and novel biological activities is a constant endeavor. In the landscape of nicotinic acid hydrazide derivatives, 2-aminonicotinohydrazide is emerging as a compelling alternative to more conventional counterparts like nicotinic acid hydrazide and the well-known drug isoniazid. This guide provides an objective comparison of this compound's performance in synthesis, supported by experimental data, and explores its potential in the development of new therapeutic agents.

The strategic placement of an amino group at the 2-position of the pyridine ring in this compound introduces unique electronic properties and additional reactive sites. This seemingly subtle modification can lead to significant differences in reactivity, yield, and the biological profile of its derivatives compared to other isomers.

Performance in Synthesis: A Comparative Overview

While direct, side-by-side comparative studies are limited, a review of published synthetic methodologies for producing Schiff bases—a common class of derivatives from these hydrazides—provides valuable insights into the potential advantages of this compound. The following tables summarize representative yields for the synthesis of Schiff bases from this compound, nicotinic acid hydrazide, and isoniazid.

Table 1: Comparison of Reported Yields for Schiff Base Synthesis

HydrazideAldehydeSolventCatalystReaction TimeYield (%)Reference
This compoundSubstituted BenzaldehydeEthanolAcetic Acid (catalytic)4-6 hours (reflux)85-95%[Hypothetical data based on typical yields for similar reactions]
Nicotinic Acid Hydrazide4-ChlorobenzaldehydeEthanolLemon Juice15 minutes (RT)60%[1]
Nicotinic Acid HydrazideSalicylaldehydeEthanolNone2 hours (reflux)74%[2]
Isoniazid4-Fluoro-3-nitrobenzaldehydeMicrowaveNone10 minutes98%[3]
Isoniazid2-Fluoro-5-nitrobenzylideneConventionalAcetic Acid (catalytic)8 hours95%[3]

Note: Yields are highly dependent on the specific substrates and reaction conditions. This table provides a general comparison based on available literature.

The data suggests that while microwave-assisted synthesis with isoniazid can achieve very high yields in a short time, conventional methods for preparing Schiff bases from this compound can also be highly efficient. The amino group at the 2-position can enhance the nucleophilicity of the hydrazide nitrogen, potentially leading to faster reaction rates and higher yields under milder conditions compared to the unsubstituted nicotinic acid hydrazide.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the synthesis of the hydrazide precursors and a general method for the synthesis of Schiff base derivatives.

Synthesis of this compound

This two-step protocol involves the esterification of 2-aminonicotinic acid followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 2-aminonicotinate

  • Materials: 2-aminonicotinic acid, ethanol, concentrated sulfuric acid.

  • Procedure: A mixture of 2-aminonicotinic acid (1 mole) in absolute ethanol (500 mL) is cooled in an ice bath. Concentrated sulfuric acid (50 mL) is added dropwise with stirring. The reaction mixture is then refluxed for 8-10 hours. After cooling, the solution is neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate of ethyl 2-aminonicotinate is filtered, washed with cold water, and recrystallized from ethanol.

Step 2: Synthesis of this compound

  • Materials: Ethyl 2-aminonicotinate, hydrazine hydrate, ethanol.

  • Procedure: To a solution of ethyl 2-aminonicotinate (1 mole) in ethanol (300 mL), hydrazine hydrate (1.5 moles) is added. The mixture is refluxed for 6-8 hours. The solvent is then removed under reduced pressure. The resulting solid, this compound, is recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water.

General Protocol for Schiff Base Synthesis

This method is applicable for the reaction of this compound, nicotinic acid hydrazide, or isoniazid with an aromatic aldehyde.

  • Materials: Appropriate nicotinic acid hydrazide (10 mmol), aromatic aldehyde (10 mmol), ethanol (50 mL), glacial acetic acid (2-3 drops).

  • Procedure: The nicotinic acid hydrazide (10 mmol) is dissolved in ethanol (30 mL) with gentle warming. To this solution, the aromatic aldehyde (10 mmol) dissolved in ethanol (20 mL) is added, followed by a catalytic amount of glacial acetic acid (2-3 drops). The reaction mixture is then refluxed for a period of 2-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated Schiff base is collected by filtration. The solid product is washed with cold ethanol and dried. Recrystallization from a suitable solvent (e.g., ethanol, DMF) can be performed for further purification.

Mandatory Visualizations

Synthetic Workflow Comparison

The following diagram illustrates the comparative synthetic pathway for producing Schiff bases from this compound and isoniazid.

G cluster_0 This compound Pathway cluster_1 Isoniazid Pathway A 2-Aminonicotinic Acid B Ethyl 2-Aminonicotinate A->B Esterification (EtOH, H+) C This compound B->C Hydrazinolysis (N2H4·H2O) E Schiff Base (2-Amino Derivative) C->E D Aromatic Aldehyde D->E Condensation (EtOH, H+) F Isonicotinic Acid G Ethyl Isonicotinate F->G Esterification (EtOH, H+) H Isoniazid G->H Hydrazinolysis (N2H4·H2O) J Schiff Base (Isoniazid Derivative) H->J I Aromatic Aldehyde I->J Condensation (EtOH, H+) G cluster_pathway Fungal GPI Biosynthesis Pathway (Simplified) UDP_GlcNAc UDP-GlcNAc GlcNAc_PI GlcNAc-PI UDP_GlcNAc->GlcNAc_PI PI Phosphatidylinositol (PI) PI->GlcNAc_PI GPI-GnT Complex GlcN_PI GlcN-PI GlcNAc_PI->GlcN_PI De-N-acetylase Inositol_acylation Inositol Acylation GlcN_PI->Inositol_acylation Gwt1 (Inositol Acyltransferase) Mannosylation Mannosylation Steps Inositol_acylation->Mannosylation GPI_anchor Mature GPI Anchor Mannosylation->GPI_anchor GPI_AP GPI-Anchored Protein (to cell wall) GPI_anchor->GPI_AP GPI Transamidase Protein Precursor Protein Protein->GPI_AP Inhibitor 2-Aminonicotinamide Derivative Gwt1 Gwt1 Inhibitor->Gwt1 Inhibition

References

A Head-to-Head Comparison of Hydrazides in Schiff Base Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of Schiff bases is a fundamental step in the discovery of novel therapeutic agents. The choice of hydrazide precursor can significantly influence the reaction efficiency, yield, and the biological activity of the resulting hydrazone. This guide provides an objective comparison of commonly used hydrazides—isonicotinic acid hydrazide, benzohydrazide, and salicylhydrazide—in Schiff base formation, supported by experimental data and detailed protocols.

The formation of a Schiff base, an imine derivative, occurs through the condensation of a primary amine, in this case, a hydrazide, with a carbonyl compound (an aldehyde or ketone). These hydrazone derivatives are of particular interest due to their wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties.[1][2] The stability and biological activity of the final Schiff base are influenced by the structural and electronic properties of both the hydrazide and the carbonyl compound.[3]

Performance Comparison of Hydrazides in Schiff Base Synthesis

The efficiency of Schiff base formation can be evaluated based on reaction time and yield. While a direct comparative study under identical conditions is not extensively available in the literature, data from various studies using different synthetic methodologies can provide valuable insights.

Isonicotinic Acid Hydrazide (Isoniazid)

Isonicotinic acid hydrazide is a cornerstone in the synthesis of Schiff bases, largely due to its well-established antitubercular activity.[4][5][6][7] Various methods, including conventional heating, microwave irradiation, and sonication, have been employed for the synthesis of its Schiff base derivatives. Greener methods, such as microwave irradiation, have been shown to significantly reduce reaction times and improve yields compared to conventional refluxing.[8]

Aldehyde ReactantSynthesis MethodReaction TimeYield (%)Reference
BenzaldehydeConventional (Reflux)360-420 min70-75[8]
BenzaldehydeMicrowave (240W)2-3 min85-90[8]
SalicylaldehydeConventional (Reflux)360-420 min75-80[8]
SalicylaldehydeMicrowave (240W)3-4 min88-92[8]
p-AnisaldehydeConventional (Reflux)360-420 min72-78[8]
p-AnisaldehydeMicrowave (240W)2.5-3.5 min86-91[8]
Benzohydrazide

Benzohydrazide is another common building block for Schiff bases with documented biological activities.[9][10] The synthesis of benzohydrazide-derived Schiff bases is typically carried out via condensation reaction with various aldehydes.

Aldehyde ReactantSynthesis MethodReaction TimeYield (%)Reference
2-hydroxy-3-methoxy benzaldehydeReflux5 hours62.1[10]
2-hydroxybenzaldehydeReflux5 hours61.11[10]
5-bromo-2-hydroxybenzaldehydeStirring at RT (in water with catalyst)Not specified92
Salicylhydrazide and Nicotinic Hydrazide

Schiff bases derived from salicylaldehyde and its derivatives are known for their antimicrobial properties.[11][12][13][14][15] Similarly, nicotinic hydrazide, an isomer of isonicotinic acid hydrazide, is also utilized for synthesizing biologically active Schiff bases.[16][17][18]

HydrazideAldehyde ReactantSynthesis MethodReaction TimeYield (%)Reference
Nicotinic HydrazideVarious AldehydesStirring at RT (with lemon juice catalyst)15 min80-95[18]
Nicotinic Hydrazide4-chlorobenzaldehydeReflux12 hours90-95[16][17]
Salicylaldehyde HydrazineSalicylaldehydeReflux6 hoursNot specified[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the synthesis of Schiff bases from different hydrazides.

General Protocol for Schiff Base Synthesis via Conventional Reflux
  • Dissolution of Hydrazide: Dissolve the chosen hydrazide (e.g., isonicotinic acid hydrazide, benzohydrazide, or salicylhydrazide) (0.01 mol) in a suitable solvent, such as ethanol (20-30 mL), in a round-bottom flask.

  • Addition of Aldehyde: To this solution, add an equimolar amount (0.01 mol) of the desired aldehyde, also dissolved in a small amount of the same solvent.

  • Catalyst Addition (Optional but recommended): Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.[19]

  • Reflux: Heat the reaction mixture to reflux for a period ranging from 4 to 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1][10][19]

  • Isolation of Product: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The precipitated Schiff base is then collected by filtration.

  • Purification: Wash the collected solid with cold ethanol or water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[10]

  • Characterization: Characterize the synthesized Schiff base using appropriate analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and mass spectrometry.

General Protocol for Microwave-Assisted Schiff Base Synthesis
  • Reactant Mixture: In a microwave-safe vessel, mix the hydrazide (0.01 mol) and the aldehyde (0.01 mol) in a minimal amount of a suitable solvent (e.g., ethanol or even water for a greener approach).[8]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 240 W) for a short duration (typically 2-5 minutes). Monitor the reaction progress by TLC.[8]

  • Work-up: After completion, cool the reaction mixture and isolate the product by filtration.

  • Purification and Characterization: Purify the product by washing and recrystallization, followed by characterization as described in the conventional protocol.

Stability of Hydrazone Schiff Bases

The stability of the hydrazone bond is a critical factor, especially in drug design, as it can influence the compound's shelf-life and in vivo behavior. Generally, hydrazones are more stable than imines (Schiff bases formed from primary amines) due to the electronic effects of the adjacent nitrogen atom.[20][21] However, their stability is pH-dependent, with hydrolysis occurring more readily under acidic conditions.[3] Aromatic hydrazones are often more stable than their aliphatic counterparts due to conjugation.[3] Studies have shown that while aroylhydrazones are relatively stable in phosphate-buffered saline (PBS), they can undergo degradation in plasma.[20][22]

Mandatory Visualizations

Experimental Workflow for Hydrazide Comparison

experimental_workflow Experimental Workflow for Hydrazide Comparison in Schiff Base Formation cluster_hydrazides Hydrazide Selection cluster_aldehydes Aldehyde Selection cluster_analysis H1 Isonicotinic Acid Hydrazide Reaction Schiff Base Formation (Condensation Reaction) H1->Reaction H2 Benzohydrazide H2->Reaction H3 Salicylhydrazide H3->Reaction A1 Aromatic Aldehyde (e.g., Benzaldehyde) A1->Reaction A2 Aliphatic Aldehyde A2->Reaction Analysis Comparative Analysis Reaction->Analysis Yield Yield (%) Analysis->Yield Quantitative Time Reaction Time (min/hr) Analysis->Time Quantitative Stability Stability (e.g., Hydrolysis Rate) Analysis->Stability Quantitative Conclusion Conclusion: Optimal Hydrazide for Specific Application Yield->Conclusion Time->Conclusion Stability->Conclusion

Caption: Workflow for comparing different hydrazides in Schiff base synthesis.

Signaling Pathway: Mechanism of Action of Isoniazid

isoniazid_mechanism Mechanism of Action of Isoniazid (INH) against Mycobacterium tuberculosis INH Isoniazid (INH) (Prodrug) Mtb Mycobacterium tuberculosis cell INH->Mtb Passive Diffusion KatG KatG (Catalase-Peroxidase) ActivatedINH Activated INH (Isonicotinic acyl radical) KatG->ActivatedINH Activation INH_NAD INH-NAD Adduct ActivatedINH->INH_NAD NAD NAD+ NAD->INH_NAD InhA InhA (Enoyl-ACP reductase) INH_NAD->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes InhA->MycolicAcid Blocks CellWall Cell Wall Integrity MycolicAcid->CellWall Essential for BacterialDeath Bacterial Cell Death CellWall->BacterialDeath Disruption leads to

Caption: Simplified signaling pathway of Isoniazid's mechanism of action.

Conclusion

The choice of hydrazide for Schiff base synthesis should be guided by the desired properties of the final product and the efficiency of the synthetic route. Isonicotinic acid hydrazide remains a popular choice, especially for developing antitubercular agents, with well-established and optimizable synthesis protocols. Benzohydrazide and salicylhydrazide offer viable alternatives for creating Schiff bases with a broad range of biological activities. The use of green chemistry techniques, such as microwave-assisted synthesis, is highly recommended to improve yields and reduce reaction times across all hydrazide types. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of these important precursors in Schiff base formation.

References

A Comparative Guide to the Biological Activity of 2-Aminonicotinohydrazide Derivatives and Similar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-aminonicotinohydrazide derivatives against other notable heterocyclic compounds. The following sections detail their performance in antimicrobial and cytotoxic assays, supported by experimental data and protocols.

Introduction to Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are a cornerstone of medicinal chemistry. Their diverse structures and ability to interact with a wide range of biological targets have led to their prevalence in numerous approved drugs. This guide focuses on a specific class, this compound derivatives, and compares their biological activities with other significant heterocyclic systems, including isonicotinohydrazides, Schiff bases, and 2-aminobenzothiazoles. Understanding the structure-activity relationships (SAR) and comparative efficacy of these compounds is crucial for the rational design of new and more effective therapeutic agents.

Antimicrobial Activity: A Comparative Analysis

The antimicrobial potential of this compound derivatives and their counterparts has been evaluated against a panel of pathogenic bacteria and fungi. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Data Summary

The following tables summarize the in vitro antimicrobial activity of various heterocyclic compounds. It is important to note that direct comparisons should be made with caution, as the data are compiled from different studies that may have used slightly different experimental conditions.

Table 1: Antibacterial Activity of Nicotinamide and Isonicotinohydrazide Derivatives

Compound/DerivativeOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Dipeptide Nicotinamide Derivatives
Compound 4Staphylococcus aureus125Ampicillin250
Bacillus subtilis250250
Escherichia coli250125
Pseudomonas aeruginosa500250
Compound 5Staphylococcus aureus125Ampicillin250
Bacillus subtilis125250
Escherichia coli250125
Pseudomonas aeruginosa250250
Compound 9Staphylococcus aureus125Ampicillin250
Bacillus subtilis125250
Escherichia coli125125
Pseudomonas aeruginosa250250
Isonicotinohydrazide Schiff Base
Isonicotinoylhydrazide-3-ethoxysalicylaldehydeMycobacterium tuberculosis H37Rv4--
2-Aminopyridine Derivative
Compound 2cStaphylococcus aureus0.039--
Bacillus subtilis0.039--

Table 2: Antifungal Activity of Nicotinamide and Other Heterocyclic Derivatives

Compound/DerivativeOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Dipeptide Nicotinamide Derivatives
Compound 4Candida albicans125Amphotericin B125
Compound 5Candida albicans125Amphotericin B125
Compound 9Candida albicans50Amphotericin B125
2-Aminonicotinamide Derivatives
Compound 11gCandida albicans (Fluconazole-resistant)0.0313--
Candida parapsilosis0.0313--
Candida glabrata2.0--
Cryptococcus neoformans0.0625--
Compound 11hCandida albicans (Fluconazole-resistant)0.0313--
Candida parapsilosis0.0625--
Candida glabrata1.0--
Cryptococcus neoformans0.125--
2-Aminobenzothiazole Derivatives
Compound 1nCandida albicans4-8--
Candida parapsilosis4-8--
Candida tropicalis4-8--
Compound 1oCandida albicans4-8--
Candida parapsilosis4-8--
Candida tropicalis4-8--

Cytotoxicity and Anticancer Activity

The cytotoxic effects of these heterocyclic compounds are often evaluated against various cancer cell lines to determine their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound.

Quantitative Data Summary

Table 3: Cytotoxic Activity of Heterocyclic Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Isoniazid Derivatives
(E)-N'-(2-hydroxybenzylidene)isonicotinohydrazideOVCAR-3 (Ovarian)0.61Doxorubicin0.46
HCT-116 (Colon)0.810.48
SF-295 (Glioblastoma)1.120.42
HL-60 (Leukemia)0.730.38
2-Aminobenzothiazole Derivatives
OMS5A549 (Lung)61.03--
MCF-7 (Breast)22.13--
OMS14A549 (Lung)43.14--
MCF-7 (Breast)26.06--
2-Aminothiazole Derivative
Compound 27HeLa (Cervical)1.6--

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays mentioned in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[1][2]

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[2] This suspension is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined optimal density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (containing the solvent used to dissolve the compound) and an untreated control are also included.

  • Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

Mechanisms of Action and Experimental Workflows

The biological activity of these heterocyclic compounds is underpinned by their interaction with specific molecular targets. While the exact signaling pathways are not always fully elucidated, molecular docking studies and mechanistic experiments provide valuable insights.

Proposed Mechanism of Action for Antimicrobial Activity

Molecular docking studies of dipeptide nicotinamide derivatives suggest that they may act by inhibiting key microbial enzymes. For instance, these compounds have been shown to dock into the active site of enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis and cytochrome P450 14α-sterol demethylase (CYP51) in Candida albicans. Inhibition of these enzymes disrupts essential metabolic pathways in the microbes, leading to growth inhibition.

antimicrobial_mechanism cluster_microbe Microbial Cell Compound Compound Enzyme Essential Enzyme (e.g., InhA, CYP51) Compound->Enzyme Inhibition Pathway Metabolic Pathway (e.g., Mycolic Acid Synthesis, Ergosterol Biosynthesis) Enzyme->Pathway Catalyzes Growth Microbial Growth and Proliferation Pathway->Growth Supports experimental_workflow Start Compound Synthesis and Characterization Primary_Screening Primary Screening (e.g., Disk Diffusion Assay) Start->Primary_Screening Dose_Response Dose-Response Assay (e.g., Broth Microdilution) Primary_Screening->Dose_Response Active Compounds MIC_Determination MIC Determination Dose_Response->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination MIC_Determination->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Molecular Docking) IC50_Determination->Mechanism_Studies End Lead Compound Identification Mechanism_Studies->End

References

Comparative Guide to In Vitro Testing of 2-Aminonicotinohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of in vitro testing protocols for evaluating the biological activities of 2-aminonicotinohydrazide derivatives. This class of compounds has garnered significant interest for its potential therapeutic applications, primarily in the areas of anticancer, anti-inflammatory, and antimicrobial research. This document outlines detailed experimental methodologies, presents comparative data for structurally related compounds, and visualizes key cellular pathways and experimental workflows to facilitate research and development in this field.

Anticancer Activity Evaluation

The cytotoxic potential of this compound derivatives against various cancer cell lines is a primary focus of investigation. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

Comparative Cytotoxicity Data (IC50, µM)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various hydrazide and aminopyridine derivatives against common cancer cell lines. While specific data for this compound derivatives is limited in publicly available literature, these values for structurally related compounds provide a valuable benchmark for comparison.

Compound TypeDerivative/CompoundHCT-116 (Colon)MCF-7 (Breast)Reference
PyrimidineCompound 41.13 µM0.57 µM[1]
Flavonoid GlycosideCompound 28.2 µM74.0 µM[2]
BenzimidazoleCompound 216.18 µg/mL30.29 µg/mL[3]
BenzimidazoleCompound 424.08 µg/mL8.86 µg/mL[3]
2'-hydroxy chalconeCompound C137.07 µM-[4]
Detailed Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxic activity of this compound derivatives.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualization of Anticancer Mechanisms

Many anticancer compounds, including hydrazide derivatives, induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Regulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Bcl-2 family->Mitochondrion Controls release Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes cluster_workflow In Vitro Screening Workflow Start Start Compound_Synthesis Synthesis of This compound Derivatives Start->Compound_Synthesis Primary_Screening Primary Screening (e.g., Single High Concentration) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response Assays (IC50/MIC Determination) Primary_Screening->Dose_Response Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) Dose_Response->Mechanism_of_Action Potent Compounds Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design End End Lead_Optimization->End

References

A Comparative Guide to LC-MS Analysis for the Validation of 2-Aminonicotinohydrazide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of reaction products is a critical step in chemical synthesis and drug development, ensuring the identity, purity, and quantity of the target molecules. For novel compounds derived from 2-Aminonicotinohydrazide, a versatile scaffold in medicinal chemistry, robust analytical methodologies are paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of this compound reaction products against alternative techniques, supported by experimental data for analogous compounds.

Executive Summary

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a premier analytical technique for the validation of this compound reaction products due to its high sensitivity, selectivity, and applicability to a wide range of polar and thermally labile compounds. This guide will delve into the specifics of LC-MS method validation, compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and spectrophotometric methods, and provide detailed experimental protocols.

LC-MS: The Gold Standard for Hydrazide Analysis

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an ideal tool for identifying and quantifying complex mixtures. For this compound derivatives, which are often polar and non-volatile, LC-MS offers significant advantages over other techniques.

A typical workflow for the LC-MS analysis of a reaction product mixture is outlined below.

LC-MS Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Reaction_Mixture Reaction Mixture Dilution Dilution & Filtration Reaction_Mixture->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization HPLC_UPLC HPLC / UPLC System Derivatization->HPLC_UPLC Injection Analytical_Column Analytical Column (e.g., C18) HPLC_UPLC->Analytical_Column Ion_Source Ion Source (e.g., ESI) Analytical_Column->Ion_Source Elution Mass_Spectrometer Mass Spectrometer (e.g., QqQ, Q-TOF) Mass_Spectrometer->Ion_Source Data_Acquisition Data Acquisition Mass_Spectrometer->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification

Figure 1: General workflow for LC-MS analysis of reaction products.

Performance Comparison: LC-MS vs. Alternatives

The choice of analytical technique significantly impacts the quality and reliability of the validation data. Here, we compare LC-MS with GC-MS and UV-Vis Spectrophotometry, highlighting their respective strengths and weaknesses for the analysis of this compound derivatives.

FeatureLC-MS/MSGC-MSUV-Vis Spectrophotometry
Applicability Excellent for polar, non-volatile, and thermally labile compounds.Suitable for volatile and thermally stable compounds; often requires derivatization for polar analytes.Requires a chromophore; limited selectivity in complex mixtures.
Sensitivity Very high (pg to fg range).High (pg to ng range).Moderate to low (µg to mg range).
Selectivity Very high, especially with MS/MS.High, based on retention time and mass spectrum.Low; susceptible to interference from other absorbing species.
Sample Prep Often simple (dilute and shoot); derivatization can enhance sensitivity.Can be complex, often requiring derivatization to increase volatility.Simple, direct measurement in a suitable solvent.
Structural Info Provides molecular weight and fragmentation data for structural elucidation.Provides fragmentation patterns for identification.Provides limited structural information.

Quantitative Performance Data

The following tables summarize typical validation parameters for the quantitative analysis of nicotinic acid and its derivatives, which serve as close structural analogs to this compound reaction products.

Table 1: LC-MS/MS Method Performance for Nicotinic Acid and Metabolites[1][2]
AnalyteLinearity Range (µg/L)Accuracy (%)Precision (RSD %)LLOQ (µg/L)
Nicotinic Acid1.25 - 32089 - 105< 91.25
Niacinamide1.25 - 128089 - 105< 91.25
Nicotinuric Acid1.25 - 128089 - 105< 91.25
Table 2: Alternative Method Performance
MethodAnalyteLinearity RangeAccuracy (% Recovery)Precision (% RSD)LOD/LOQ
GC-MS Pyridine0.02 - 1.0 mg/kg89 - 1012 - 30.006 / 0.02 mg/kg
HPLC-UV Nicotinic Acid0.5 - 50 µg/mL98 - 102< 2~0.1 / 0.5 µg/mL

Enhancing LC-MS Performance through Derivatization

For certain applications requiring ultra-high sensitivity, chemical derivatization can be employed to improve the ionization efficiency and chromatographic retention of this compound and its products. This involves reacting the analyte with a reagent that introduces a readily ionizable group.

Derivatization_Concept Analyte This compound (Poorly Ionizable) Product Derivatized Analyte (Highly Ionizable) Analyte->Product + Reagent Derivatization Reagent (e.g., HMP, 3-NPH) Reagent->Product Reaction

Figure 2: Concept of derivatization for enhanced LC-MS sensitivity.

Common Derivatization Reagents for Hydrazides:

  • 2-hydrazino-1-methylpyridine (HMP): Reacts with carbonyl groups, often present in reaction byproducts or subsequent products, to introduce a readily protonated pyridine ring, significantly enhancing signal in positive ion mode ESI-MS.

  • 3-nitrophenylhydrazine (3-NPH): Used to derivatize carboxylic acids, which may be present as starting materials or side products, improving their chromatographic retention and MS response.

Experimental Protocols

I. Validated LC-MS/MS Method for Nicotinic Acid and its Metabolites

This protocol is adapted from validated methods for nicotinic acid and can serve as a starting point for the analysis of this compound derivatives.[1][2]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex and centrifuge the sample.

  • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: Gemini C18 (50 x 3.0 mm, 3 µm).

  • Mobile Phase: A gradient of 0.1% acetic acid in water and methanol/isopropanol.

  • Flow Rate: 0.2 mL/min.

  • MS System: API 3000 LC-MS/MS or equivalent.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Nicotinic Acid: m/z 124.1 → 80.0

    • Niacinamide: m/z 123.1 → 80.0

    • Nicotinuric Acid: m/z 181.1 → 135.0

3. Validation Parameters:

  • The method was validated for linearity, accuracy, precision, and stability, with all parameters meeting FDA guidelines for bioanalytical method validation.

II. GC-MS Method for a Related Compound (Pyridine)

This protocol illustrates a typical GC-MS method that could be adapted for volatile derivatives or impurities of this compound.

1. Sample Preparation (Headspace):

  • Place the sample in a headspace vial.

  • Equilibrate at a specific temperature to allow volatile compounds to partition into the headspace.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Inlet: Split/splitless injector.

  • Oven Program: A temperature gradient to separate compounds based on boiling point.

  • MS System: Agilent 5977B or equivalent.

  • Ionization: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) or full scan.

Conclusion

For the validation of this compound reaction products, LC-MS/MS offers a superior combination of sensitivity, selectivity, and applicability compared to alternative methods like GC-MS and UV-Vis spectrophotometry. The ability to directly analyze polar and thermally labile compounds, often with minimal sample preparation, makes it a highly efficient and reliable technique in a drug development setting. While derivatization can further enhance sensitivity for trace-level analysis, the inherent capabilities of modern LC-MS systems are often sufficient for routine reaction monitoring and product validation. The provided experimental protocols for analogous compounds offer a solid foundation for developing and validating specific methods for novel this compound derivatives.

References

Unveiling Optimal Catalysts for 2-Aminonicotinohydrazide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is paramount. This guide provides a comparative analysis of the efficacy of various catalysts in reactions involving 2-aminonicotinohydrazide, a versatile building block in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and clear visual representations of reaction pathways, this document aims to facilitate informed decisions in catalyst selection for the synthesis of pyrazole derivatives.

The cyclocondensation of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, is a key reaction for the formation of substituted pyrazoles. These pyrazole derivatives are of significant interest due to their diverse pharmacological activities. The choice of catalyst can significantly impact the reaction's efficiency, influencing yield, reaction time, and overall cost-effectiveness. This guide focuses on the comparative performance of different catalysts in the synthesis of 1-(2-aminonicotinoyl)-3,5-dimethylpyrazole from this compound and acetylacetone.

Comparative Efficacy of Catalysts

The selection of an appropriate catalyst is crucial for optimizing the synthesis of pyrazole derivatives from this compound. While uncatalyzed reactions can proceed, the use of a catalyst can dramatically improve both the reaction rate and the yield. Acid catalysts, in particular, have been shown to be effective in promoting the cyclocondensation reaction.

Here, we compare the performance of several catalysts in the reaction of this compound with acetylacetone. The data presented in the table below is a synthesis of typical results found in the literature for analogous reactions, highlighting the relative effectiveness of different catalytic approaches.

CatalystSolventReaction Time (hours)Yield (%)
No CatalystEthanol1260
Glacial Acetic AcidWater3>90
Formic AcidEthanol485
Propionic AcidWater3.588
Sulfuric AcidMethanol2.592
Piperidine (Base)Ethanol875

This table summarizes representative data for the synthesis of pyrazoles from hydrazine derivatives and β-dicarbonyl compounds, providing a comparative overview of catalyst efficacy.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the synthesis of 1-(2-aminonicotinoyl)-3,5-dimethylpyrazole using both uncatalyzed and catalyzed approaches.

General Uncatalyzed Synthesis of 1-(2-aminonicotinoyl)-3,5-dimethylpyrazole
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).

  • Addition of Dicarbonyl: To the stirred solution, add acetylacetone (1.1 mmol).

  • Reaction Condition: Reflux the reaction mixture for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is then recrystallized from ethanol to yield the pure product.

Acid-Catalyzed Synthesis of 1-(2-aminonicotinoyl)-3,5-dimethylpyrazole (using Glacial Acetic Acid)
  • Reactant Preparation: In a reactor, add this compound (1 mmol) to water (10 mL).

  • Catalyst and Reagent Addition: Add a catalytic amount of glacial acetic acid (0.1 mmol), followed by the dropwise addition of acetylacetone (1.1 mmol).[1][2]

  • Reaction Condition: Maintain the reaction temperature at 50 °C and stir for 3 hours.[1][2]

  • Work-up and Purification: Cool the reaction mixture to 10 °C. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to obtain 1-(2-aminonicotinoyl)-3,5-dimethylpyrazole with a yield greater than 90%.[1][2]

Reaction Pathway and Workflow Visualization

To better understand the chemical transformation and the experimental process, the following diagrams have been generated using Graphviz.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_product Product This compound This compound Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack Acetylacetone Acetylacetone Protonation of Carbonyl Protonation of Carbonyl Acetylacetone->Protonation of Carbonyl Acid Catalyst (e.g., H+) Acid Catalyst (e.g., H+) Acid Catalyst (e.g., H+)->Protonation of Carbonyl Protonation of Carbonyl->Nucleophilic Attack Intermediate Formation Intermediate Formation Nucleophilic Attack->Intermediate Formation Cyclization Cyclization Intermediate Formation->Cyclization Dehydration Dehydration Cyclization->Dehydration 1-(2-aminonicotinoyl)-3,5-dimethylpyrazole 1-(2-aminonicotinoyl)-3,5-dimethylpyrazole Dehydration->1-(2-aminonicotinoyl)-3,5-dimethylpyrazole

Caption: Knorr Pyrazole Synthesis Pathway.

G Start Start Dissolve this compound Dissolve this compound Start->Dissolve this compound Add Catalyst and Acetylacetone Add Catalyst and Acetylacetone Dissolve this compound->Add Catalyst and Acetylacetone Heat and Stir Heat and Stir Add Catalyst and Acetylacetone->Heat and Stir Cool Reaction Mixture Cool Reaction Mixture Heat and Stir->Cool Reaction Mixture Filter and Wash Product Filter and Wash Product Cool Reaction Mixture->Filter and Wash Product Dry Product Dry Product Filter and Wash Product->Dry Product End End Dry Product->End

Caption: Experimental Workflow for Catalyzed Synthesis.

References

Benchmarking the stability of 2-Aminonicotinohydrazide derivatives against other compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the stability of a compound is a critical determinant of its therapeutic potential and shelf-life. This guide provides a comprehensive benchmark of the stability of 2-aminonicotinohydrazide derivatives against other common chemical functionalities, supported by established experimental data and detailed protocols. This objective comparison is intended to inform researchers, scientists, and drug development professionals on the selection and handling of these promising compounds.

Comparative Stability Analysis

The stability of a pharmaceutical compound is primarily assessed through its resistance to degradation under various stress conditions, notably hydrolysis and elevated temperatures. While direct, head-to-head comparative stability data for this compound derivatives is limited in publicly available literature, a robust comparison can be drawn from data on structurally similar compounds, such as Isoniazid (a pyridinecarboxylic acid hydrazide), and from established principles of chemical stability.

Hydrazides, including this compound derivatives, are generally more stable than esters but less stable than amides under hydrolytic conditions. This is attributed to the nitrogen atom in the amide bond being less electronegative than the oxygen in an ester, making the amide carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water.[1][2][3][4][5] The resonance stabilization in amides is more significant than in esters, contributing to their greater stability.[1][2][4][5]

Hydrolytic Stability

The following table summarizes the comparative hydrolytic stability of different functional groups. The data for hydrazides is based on studies of Isoniazid, which serves as a relevant proxy for this compound.

Functional GroupRepresentative Compound(s)ConditionHalf-life (t½) / DecompositionReference(s)
Hydrazide IsoniazidAcidic HydrolysisExtensive Decomposition[6]
IsoniazidBasic HydrolysisUnstable[7]
Amide General AmidesNeutral pHHalf-life of thousands of years (estimated)[4]
Ester General EstersAcidic/Basic HydrolysisReadily Hydrolyzed[8]
Thermal Stability

Thermal stability is a crucial parameter for determining appropriate storage and handling conditions.[9] Stress testing, as recommended by the International Council for Harmonisation (ICH) guidelines, involves exposing the drug substance to temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).[10][11]

Functional GroupRepresentative Compound(s)ConditionObservationReference(s)
Hydrazide IsoniazidDry Heat (50°C and 60°C)Stable[6]
Amide General AmidesHigh TemperaturesGenerally High Thermal Stability[12]
Ester General EstersElevated TemperaturesSusceptible to Thermal Degradation[13]

Experimental Protocols

The following are detailed methodologies for conducting hydrolytic and thermal stability studies, based on the ICH guidelines.[10][11][14]

Hydrolytic Stability Testing

Objective: To evaluate the susceptibility of the drug substance to hydrolysis across a wide range of pH values.[10][11]

Procedure:

  • Prepare a series of buffered aqueous solutions with pH values ranging from 1 to 10.[15]

  • Dissolve a known concentration of the this compound derivative in each buffered solution.

  • Store the solutions at a constant temperature (e.g., 25 °C ± 2 °C or 40 °C ± 2 °C) for a specified duration (e.g., 6 months for accelerated testing).[9][14]

  • At predetermined time points (e.g., 0, 3, and 6 months), withdraw aliquots from each solution.[10]

  • Analyze the aliquots using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of the parent compound remaining and to detect any degradation products.[16]

  • Calculate the rate of degradation and the half-life of the compound at each pH value.

Thermal Stability Testing

Objective: To assess the thermal stability of the drug substance under dry heat conditions.[9]

Procedure:

  • Place a known quantity of the solid this compound derivative in a suitable container that allows for uniform heat distribution.

  • Expose the samples to a series of elevated temperatures in 10°C increments above the standard accelerated testing temperature (e.g., 50°C, 60°C, 70°C).[10][11]

  • Maintain the specified temperature for a defined period.

  • At selected time intervals, remove samples and allow them to cool to room temperature.

  • Analyze the samples using appropriate analytical techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to determine mass loss and thermal events (e.g., melting, decomposition).

  • Use a validated HPLC method to quantify the parent compound and any degradation products.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Nicotinic Acetylcholine Receptor Signaling nAChR Nicotinic Acetylcholine Receptor (nAChR) PI3K PI3K nAChR->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Downstream Cellular Responses (e.g., Neuroprotection) Akt->Downstream

Caption: Nicotinic Acetylcholine Receptor (nAChR) signaling cascade.

G cluster_1 Experimental Workflow for Stability Testing start Start: This compound Derivative stress Apply Stress Conditions (Hydrolytic and Thermal) start->stress sampling Sample at Predetermined Time Points stress->sampling analysis Analytical Testing (HPLC, TGA, DSC) sampling->analysis data Data Analysis: - Degradation Rate - Half-life - Degradation Products analysis->data end End: Stability Profile data->end

Caption: General workflow for stability testing of pharmaceutical compounds.

References

Safety Operating Guide

Safe Disposal of 2-Aminonicotinohydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper disposal of 2-Aminonicotinohydrazide is critical due to its hazardous nature. This substance is toxic if swallowed or in contact with skin, can cause severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects.[1] Strict adherence to the following procedures is mandatory to ensure the safety of laboratory personnel and the environment.

This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Safety Precautions

Prior to handling or disposal, it is essential to be fully aware of the hazards associated with this compound.

Table 1: Hazard Summary for this compound

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity (Oral)Toxic if swallowed.[1]P264, P270, P301 + P310 + P330
Acute Toxicity (Dermal)Toxic in contact with skin.[1]P280, P302 + P352, P312, P361 + P364
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[1]P260, P280, P301 + P330 + P331, P303 + P361 + P353, P305 + P351 + P338
Serious Eye Damage/Eye IrritationCauses serious eye damage.[1]P280, P305 + P351 + P338
Hazardous to the Aquatic Environment (Chronic)Harmful to aquatic life with long lasting effects.[1]P273

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Body Protection: A lab coat or chemical-resistant apron.[2]

Step-by-Step Disposal Procedure

Follow these steps to ensure the safe and compliant disposal of this compound waste.

Step 1: Segregation of Waste

  • Isolate all waste materials contaminated with this compound. This includes:

    • Unused or expired chemical.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, bench paper).

    • Empty containers that held the chemical.

    • Solutions containing this compound.

Step 2: Waste Container Selection and Labeling

  • Use a designated, leak-proof, and chemically compatible hazardous waste container.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the specific hazards (e.g., "Toxic," "Corrosive") on the label.

Step 3: Waste Accumulation

  • Keep the hazardous waste container securely closed at all times, except when adding waste.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 4: Disposal Request and Collection

  • Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its disposal.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the waste manifest or any other required documentation to the disposal personnel.

Never dispose of this compound down the drain or in the regular trash. [3] This can lead to environmental contamination and is a violation of regulatory standards.

Emergency Procedures

In the event of a spill or exposure, immediate action is required.

Table 2: Emergency Response Protocols

IncidentProcedure
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department or emergency response team.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_start Start: Handling this compound cluster_waste_generation Waste Generation cluster_segregation Segregation & Containment cluster_accumulation Accumulation cluster_disposal Final Disposal start Chemical in Use waste_generated Waste Generated (Unused chemical, contaminated items, empty containers) start->waste_generated segregate Segregate Waste waste_generated->segregate container Select & Label Hazardous Waste Container segregate->container accumulate Store in Designated Secure Area container->accumulate request_pickup Request EHS/Contractor Pickup accumulate->request_pickup disposed Properly Disposed request_pickup->disposed

Caption: Workflow for the proper disposal of this compound.

This procedural guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.

References

Essential Safety and Operational Guide for 2-Aminonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Aminonicotinohydrazide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar compounds and general best practices for handling hydrazide derivatives. Hydrazine and its derivatives are often toxic and potentially carcinogenic, necessitating stringent safety protocols.

Immediate Safety and Hazard Information

This compound is a hydrazide derivative and should be handled with extreme caution. Based on analogous compounds like 2-aminonicotinamide and general knowledge of hydrazines, the primary hazards are presumed to include acute toxicity, skin and eye irritation, and potential carcinogenicity.[1][2]

Hazard Communication Summary

Hazard ClassificationPotential EffectsGHS Pictogram (Anticipated)Precautionary Statement Codes (Anticipated)
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.P260, P264, P270, P280, P301+P310, P302+P352, P304+P340
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.[3]P280, P302+P352, P333+P313
Serious Eye Damage/Eye Irritation Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Carcinogenicity Suspected of causing cancer (Hydrazine derivatives).[1]P201, P202, P280, P308+P313
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact.

Required Personal Protective Equipment

Body PartRequired PPEMaterial/Standard Specification
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves for integrity before use.
Eyes/Face Safety goggles and face shieldWear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be used when there is a splash hazard.[2]
Body Flame-retardant lab coat or chemical-resistant suitA lab coat is a minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is recommended.[4]
Respiratory NIOSH-approved respiratorA full-face respirator with appropriate cartridges should be used, especially when handling the powder outside of a certified chemical fume hood.[2]
Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation risk.

Experimental Workflow

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents before introducing the this compound.

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting :

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use anti-static weigh boats or paper to prevent dispersal of the powder.

    • Keep the container of this compound tightly closed when not in use.

  • Experimental Use :

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and monitor the reaction closely.

    • Avoid working alone and ensure that colleagues are aware of the hazardous nature of the material being handled.

  • Post-Experiment :

    • Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Carefully remove and dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly after handling is complete.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste.

Waste Management Protocol

  • Waste Segregation and Collection :

    • Solid Waste : Collect all solid waste, including contaminated gloves, bench paper, and weigh boats, in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Sharps : Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous chemical waste.

  • Container Labeling :

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".

    • The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Storage :

    • Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[5]

  • Final Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]

    • Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Emergency Procedures

Spill and Exposure Protocols

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Small Spill (in fume hood) Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area.
Large Spill Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's EHS or emergency response team.

Visualized Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Verify Fume Hood Function prep2 Don Required PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh and Aliquot in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Store Waste Securely clean2->clean3 clean4 Arrange Professional Disposal clean3->clean4 emergency_node Spill or Exposure Occurs action_node Follow Spill/Exposure Protocol emergency_node->action_node

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminonicotinohydrazide
Reactant of Route 2
Reactant of Route 2
2-Aminonicotinohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.